SRI-31142
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1940118-04-6 |
|---|---|
Molecular Formula |
C36H64N12O10S2 |
Molecular Weight |
889.1 |
IUPAC Name |
2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-pyridin-4-ylethyl)quinazolin-4-amine |
InChI |
InChI=1S/C29H24N6/c1-20-17-27-31-15-16-35(27)19-25(20)29-33-26-10-6-5-9-23(26)28(34-29)32-18-24(21-7-3-2-4-8-21)22-11-13-30-14-12-22/h2-17,19,24H,18H2,1H3,(H,32,33,34) |
InChI Key |
KMPKXUWMECJNNG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=CN2C=C1C3=NC4=CC=CC=C4C(=N3)NCC(C5=CC=CC=C5)C6=CC=NC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SRI31142; SRI 31142; SRI-31142 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of SRI-31142
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological and mechanistic properties of SRI-31142, a compound initially investigated as a putative allosteric inhibitor of the dopamine transporter (DAT). This document summarizes key experimental findings, presents quantitative data in a structured format, details the methodologies of pivotal experiments, and provides visual representations of experimental workflows and the compound's functional interactions within the dopaminergic system.
Executive Summary
This compound is a brain-penetrant small molecule that has been evaluated for its effects on the dopaminergic system. Initially hypothesized to be an allosteric modulator of the dopamine transporter (DAT), subsequent research has revealed a more complex mechanism of action. While this compound demonstrates a distinct pharmacological profile from typical DAT inhibitors like cocaine, including a lack of abuse potential, evidence suggests its primary effects may be independent of direct DAT inhibition. This guide will delve into the experimental evidence that elucidates the nuanced mechanism of action of this compound.
Mechanism of Action
This compound was initially identified as a potent ligand with a high affinity for the dopamine transporter, exhibiting a Ki of 1.9 nM.[1] However, its functional profile diverges significantly from classic DAT inhibitors. In behavioral models, this compound does not produce the abuse-related rewarding effects associated with drugs like cocaine.[1][2] Instead, it has been shown to decrease intracranial self-stimulation (ICSS), a measure of reward-seeking behavior, and to lower dopamine levels in the nucleus accumbens (NAc).[2] Furthermore, this compound effectively blocks the rewarding and dopamine-elevating effects of cocaine.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Binding Affinities and Functional Potencies
| Assay | Transporter/Receptor | Ligand | Parameter | Value |
| Radioligand Binding | Dopamine Transporter (DAT) | [³H]WIN 35,428 | Ki | 1.9 nM |
| Monoamine Uptake | Dopamine Transporter (DAT) | [³H]Dopamine | IC₅₀ | > 10,000 nM |
| Monoamine Uptake | Serotonin Transporter (SERT) | [³H]Serotonin | IC₅₀ | > 10,000 nM |
| Monoamine Uptake | Norepinephrine Transporter (NET) | [³H]Norepinephrine | IC₅₀ | > 10,000 nM |
Table 2: In Vivo Effects on Intracranial Self-Stimulation (ICSS)
| Treatment | Dose (mg/kg, i.p.) | Effect on ICSS |
| This compound | 3.2 - 32 | Dose-dependent decrease |
| Cocaine | 10 | Increase |
| GBR-12935 | 10 | Increase |
| This compound + Cocaine | 32 + 10 | Blockade of cocaine-induced increase |
Table 3: In Vivo Effects on Nucleus Accumbens (NAc) Dopamine Levels
| Treatment | Dose (mg/kg, i.p.) | Effect on NAc Dopamine |
| This compound | 32 | Decrease |
| Cocaine | 10 | Increase |
| This compound + Cocaine | 32 + 10 | Blockade of cocaine-induced increase |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for the dopamine transporter.
Methodology:
-
Tissue Preparation: Rat striatal tissue is homogenized in a buffer solution and centrifuged to isolate cell membranes containing the dopamine transporter.
-
Assay: Membranes are incubated with a fixed concentration of the radioligand [³H]WIN 35,428, a cocaine analog that binds to DAT, and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]WIN 35,428 (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Synaptosome Monoamine Uptake Assays
Objective: To assess the functional effect of this compound on dopamine, serotonin, and norepinephrine uptake.
Methodology:
-
Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from rat brain tissue (striatum for DAT, hippocampus for SERT, and hypothalamus for NET) by homogenization and differential centrifugation.
-
Uptake Assay: Synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) in the presence of varying concentrations of this compound.
-
Termination: Uptake is terminated by rapid filtration and washing to remove extracellular radiolabel.
-
Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific monoamine uptake (IC₅₀) is determined.
Intracranial Self-Stimulation (ICSS)
Objective: To evaluate the rewarding or aversive effects of this compound and its interaction with cocaine.
Methodology:
-
Surgery: Rats are surgically implanted with an electrode in the medial forebrain bundle, a key reward pathway in the brain.
-
Training: Rats are trained to press a lever in an operant chamber to receive a brief electrical stimulation through the implanted electrode.
-
Testing: The rate of lever pressing is measured at various frequencies of electrical stimulation to generate a baseline frequency-rate curve.
-
Drug Administration: this compound, cocaine, or a combination is administered, and the frequency-rate curve is redetermined. A leftward shift in the curve indicates a rewarding effect, while a rightward shift indicates an aversive or reward-defeating effect.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular dopamine levels in the nucleus accumbens and its interaction with cocaine.
Methodology:
-
Surgery: A guide cannula is surgically implanted above the nucleus accumbens of rats.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens of freely moving rats.
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and samples of the dialysate, containing extracellular fluid from the brain, are collected at regular intervals.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: After establishing a stable baseline of dopamine levels, this compound, cocaine, or a combination is administered, and changes in dopamine concentration are monitored over time.
Visualizations
Experimental Workflow Diagrams
Caption: Overview of the experimental workflow for characterizing this compound.
Signaling and Functional Interaction Diagram
Caption: Functional interactions of this compound and cocaine in the dopaminergic synapse.
Conclusion
This compound presents a fascinating case study in drug discovery. While its initial promise as a DAT allosteric modulator has been challenged by experimental data, its unique pharmacological profile warrants further investigation. The compound's ability to attenuate the behavioral and neurochemical effects of cocaine without exhibiting an intrinsic abuse potential suggests that its ultimate molecular target may represent a novel therapeutic avenue for the treatment of cocaine use disorder. Future research should focus on identifying the direct molecular target of this compound to fully elucidate its mechanism of action and unlock its therapeutic potential.
References
An In-Depth Technical Guide on SRI-31142: A Putative Allosteric Dopamine Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-31142 has emerged as a significant compound of interest in the field of neuropharmacology, representing a novel class of putative allosteric inhibitors of the dopamine transporter (DAT). Unlike traditional DAT inhibitors such as cocaine, which competitively block the dopamine binding site, this compound is thought to modulate transporter function through a distinct, allosteric mechanism. This unique mode of action confers a pharmacological profile that is notably devoid of the abuse-related effects associated with psychostimulants, while demonstrating potential therapeutic utility in attenuating the effects of cocaine. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in numerous neuropsychiatric disorders, and it is a primary target for both therapeutic agents and drugs of abuse. Allosteric modulators of DAT represent a promising therapeutic avenue, offering the potential for a more nuanced regulation of dopamine homeostasis compared to classical competitive inhibitors.[1][2] this compound is a brain-penetrant small molecule that has been identified as a putative allosteric inhibitor of DAT.[3][4] Preclinical studies have shown that while it potently inhibits dopamine uptake in synaptosomal preparations, it exhibits weak affinity for the traditional [3H]WIN 35,428 binding site on the DAT.[3] This discrepancy is a hallmark of allosteric modulators that do not directly compete with orthosteric ligands. Behaviorally, this compound does not produce the rewarding effects seen with cocaine or other DAT inhibitors in intracranial self-stimulation (ICSS) paradigms; instead, it attenuates these rewarding effects and reduces dopamine levels in the nucleus accumbens. This guide will delve into the technical details of the key experiments that have characterized the unique pharmacological profile of this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities (Ki) of this compound at Various Receptors and Transporters
| Target | Kᵢ (nM) |
| Dopamine Transporter (rat) | 2340 |
| Dopamine Transporter (human) | 3520 |
| Mu Opioid Receptor | 116 |
| Acetylcholine M4 | 1261 |
| Delta Opioid Receptor | 1390 |
| Dopamine D3 Receptor | 1528 |
| Acetylcholine M2 | 1612 |
| Benzodiazepine Site | 1633 |
| Kappa Opioid Receptor | 2413 |
| Acetylcholine M1 | 2470 |
| Norepinephrine Beta 3 | 2654 |
| Norepinephrine Alpha 2A | 2737 |
| Acetylcholine M5 | 5229 |
| Histamine H4 | 5535 |
| Histamine H1 | 5585 |
| Acetylcholine M3 | 5951 |
| Other Receptors/Transporters* | >10,000 |
*Other sites with Ki values >10,000 nM include 5-HT1A/B/D/E, 5-HT2A/B/C, 5-HT3, 5-HT5a, 5-HT6, norepinephrine alpha 1A/1B/1D, norepinephrine alpha 2C, norepinephrine beta 1/2, DA D1/2/4/5, GABAA, H3, NET, SERT, and Sigma 1/2.
Table 2: In Vitro Functional Activity of this compound
| Assay | Parameter | Value | Species | Reference |
| Dopamine Uptake Inhibition (Synaptosomes) | IC₅₀ | 1.9 nM | Rat | |
| Monoamine Uptake Inhibition (Synaptosomes) | Efficacy | Partial | Rat | |
| [³H]WIN 35,428 Binding | Potency | ~1000-fold weaker than uptake inhibition | Rat | |
| Amphetamine-Induced Dopamine Efflux | Efficacy | None | Rat | |
| DAT-Mediated Fluorescent Signal Assay | Dopamine Uptake Inhibition | Not confirmed | Human |
Table 3: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg, i.p.)
| Parameter | Plasma | Brain |
| Cₘₐₓ | 2492 nM | 77.1 nM |
| Tₘₐₓ | 10 min | 10 min |
| Brain/Plasma Ratio at Cₘₐₓ | - | 0.031 |
Table 4: In Vivo Behavioral and Neurochemical Effects of this compound in Rats
| Experiment | Effect of this compound Alone | Effect on Cocaine's Action |
| Intracranial Self-Stimulation (ICSS) | Dose-dependent decrease in responding | Attenuated cocaine-induced increases in responding (at 10 mg/kg) |
| Nucleus Accumbens Dopamine Levels (Microdialysis) | Decrease in extracellular dopamine | Attenuated cocaine-induced increases in dopamine |
| Nucleus Accumbens Serotonin Levels (Microdialysis) | No significant effect | Did not alter cocaine-induced increases in serotonin |
Proposed Mechanism of Action: Allosteric Inhibition of DAT
The pharmacological profile of this compound strongly suggests an allosteric mechanism of action at the dopamine transporter. This is primarily supported by the significant discrepancy between its high potency in inhibiting dopamine uptake in a functional assay (synaptosomes) and its very low affinity in a competitive radioligand binding assay using an orthosteric ligand ([³H]WIN 35,428).
An allosteric modulator binds to a site on the transporter that is topographically distinct from the primary substrate and inhibitor binding site (the orthosteric site). This binding event induces a conformational change in the transporter protein, which in turn modulates its function. In the case of this compound, a negative allosteric modulator, this conformational change is proposed to reduce the efficiency of dopamine translocation without directly blocking the dopamine binding site. This mechanism could explain why this compound is a potent inhibitor of dopamine uptake but a weak competitor for [³H]WIN 35,428 binding.
References
- 1. Allosteric Modulation of Neurotransmitter Transporters as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to SRI-31142 (CAS: 1940118-04-6): A Putative Allosteric Modulator of the Dopamine Transporter
This technical guide provides a comprehensive overview of SRI-31142, a novel psychoactive compound identified as a putative allosteric inhibitor of the dopamine transporter (DAT).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Core Compound Information
| Property | Value |
| CAS Number | 1940118-04-6 |
| Molecular Formula | C29H24N6 |
| Molecular Weight | 456.55 g/mol |
| Mechanism of Action | Putative Allosteric Inhibitor of the Dopamine Transporter (DAT) |
| Reported Purity | 99.89% |
| Ki for DAT | 1.9 nM |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: Pharmacokinetic Properties of this compound in Rats[1]
| Parameter | Value |
| Administration Route | Intraperitoneal (i.p.) |
| Dose | 10 mg/kg |
| Time to Maximum Concentration (Tmax) | 10 minutes (Plasma and Brain) |
| Maximum Plasma Concentration (Cmax) | 2500 ng/mL (approximately 5475 nM) |
| Maximum Brain Concentration (Cmax) | 77.1 ng/g (approximately 169 nM) |
| Brain-to-Plasma Ratio at Tmax | ~0.03 |
Note: Despite the low brain-to-plasma ratio, the maximum brain concentration of this compound is significantly higher than its reported in vitro potency (Ki = 1.9 nM) for DAT inhibition.[1]
Table 2: Behavioral Effects of this compound on Intracranial Self-Stimulation (ICSS) in Rats
| Treatment | Dose (mg/kg, i.p.) | Effect on ICSS |
| This compound | 3.2 - 17.8 | No abuse-related increases; dose-dependent decrease in ICSS |
| Cocaine | 1.0 - 10 | Dose-dependent increase in ICSS |
| GBR-12935 | 3.2 - 17.8 | Dose-dependent increase in ICSS |
| This compound + Cocaine | 10 + 10 | This compound blocked cocaine-induced increases in ICSS |
Table 3: Neurochemical Effects of this compound on Nucleus Accumbens (NAc) Dopamine (DA) and Serotonin (5-HT) Levels in Rats
| Treatment | Dose (mg/kg, i.p.) | Effect on NAc DA Levels | Effect on NAc 5-HT Levels |
| This compound | 10 | Decrease from baseline | No significant change |
| Cocaine | 10 | Increase from baseline | Increase from baseline |
| This compound + Cocaine | 10 + 10 | This compound blocked cocaine-induced increases in DA | No significant alteration of cocaine's effect on 5-HT |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Intracranial Self-Stimulation (ICSS) Protocol
-
Subjects: Male Sprague-Dawley rats, weighing approximately 250-300g at the start of the experiment.
-
Surgery:
-
Anesthetize rats with a suitable anesthetic (e.g., isoflurane).
-
Implant a permanent monopolar electrode in the medial forebrain bundle (MFB) at the level of the lateral hypothalamus. Stereotaxic coordinates are determined based on a standard rat brain atlas.
-
-
Training:
-
Allow a one-week recovery period post-surgery.
-
Train rats in operant conditioning chambers equipped with a lever.
-
Lever presses deliver a brief train of electrical stimulation to the MFB.
-
Shape responding until a stable baseline of ICSS is established.
-
-
Drug Testing:
-
Administer this compound, cocaine, GBR-12935, or vehicle via intraperitoneal (i.p.) injection.
-
Place rats in the operant chambers and record the rate of lever pressing for a set duration (e.g., 60 minutes).
-
For combination studies, administer this compound prior to cocaine administration.
-
A Latin square design is used to counterbalance the order of drug administration.
-
In Vivo Microdialysis Protocol for Dopamine and Serotonin Measurement
-
Subjects: Male Sprague-Dawley rats, weighing approximately 250-300g.
-
Surgery:
-
Anesthetize rats and implant a guide cannula targeting the nucleus accumbens shell.
-
-
Microdialysis Probe Insertion:
-
Following a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).
-
Establish a stable baseline of dopamine and serotonin levels before drug administration.
-
-
Drug Administration and Analysis:
-
Administer this compound, cocaine, or vehicle (i.p.).
-
Continue collecting dialysate samples for a specified period post-injection.
-
Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Signaling Pathways and Workflows
Proposed Signaling Pathway of this compound at the Dopamine Transporter
The following diagram illustrates the proposed mechanism of action of this compound as a negative allosteric modulator of the dopamine transporter.
Caption: Proposed allosteric inhibition of DAT by this compound.
Experimental Workflow for Preclinical Evaluation
This diagram outlines a logical workflow for the preclinical assessment of a novel psychoactive compound like this compound.
Caption: Preclinical evaluation workflow for this compound.
References
An In-depth Technical Guide on the Dopamine Transporter Binding Affinity of SRI-31142
For Researchers, Scientists, and Drug Development Professionals
Core Compound: SRI-31142
This compound, with the chemical name 2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(pyridin-4-yl)ethyl)quinazolin-4-amine, is a novel psychoactive compound that has been investigated for its interaction with the dopamine transporter (DAT). It is characterized as a putative allosteric inhibitor of DAT, suggesting a complex mechanism of action that differentiates it from traditional competitive inhibitors that bind at the dopamine uptake site.
Quantitative Analysis of Binding Affinity
The binding affinity of this compound for the dopamine transporter has been a subject of investigation, with varying results reported in the literature. This discrepancy may arise from different experimental conditions, such as the use of different species (rat vs. human) and assay types (inhibition of radioligand binding vs. inhibition of dopamine uptake). The available quantitative data is summarized below.
| Parameter | Value | Species/System | Reference |
| Ki | 3520 nM | Human Dopamine Transporter (hDAT) | Bonano et al., 2018[1] |
| IC50 | 2340 nM | Rat Dopamine Transporter (rDAT) | Rothman et al., 2015[2] |
| Ki | 1.9 nM | Not Specified | Commercial Source (Unverified) |
Note: The Ki of 1.9 nM is reported by a commercial vendor without a publicly available scientific reference and should be interpreted with caution.
A study by Bonano et al. (2018) also investigated the broader receptor binding profile of this compound. Of the 45 targets screened, this compound displayed the highest affinity for the mu opioid receptor, with a Ki of 116 nM.[1]
Experimental Protocols
Radioligand Binding Assay for Human Dopamine Transporter (hDAT)
The determination of the Ki value for this compound at the human dopamine transporter was performed as part of the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP). The general protocol for such an assay is outlined below.
Objective: To determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the human dopamine transporter.
Materials:
-
Radioligand: [³H]WIN35,428 or other suitable DAT-selective radioligand.
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine transporter (e.g., HEK293 or CHO cells).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR12909) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-based buffer at a physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Cells expressing hDAT are harvested and homogenized in a suitable buffer. The cell membranes are then isolated by centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the test compound (this compound).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation time and temperature are critical parameters and are specific to the radioligand used.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Uptake Inhibition Assay for Rat Dopamine Transporter (rDAT)
The IC50 value for this compound at the rat dopamine transporter was determined by assessing its ability to inhibit the uptake of radiolabeled dopamine into rat brain synaptosomes.
Objective: To determine the potency (IC50) of a test compound (this compound) to inhibit the reuptake of dopamine by the rat dopamine transporter.
Materials:
-
Radiolabeled Substrate: [³H]Dopamine.
-
Synaptosomes: Crude synaptosomal preparations from rat striatum, a brain region rich in dopamine transporters.
-
Test Compound: this compound.
-
Uptake Buffer: A buffer mimicking the ionic composition of the extracellular fluid.
-
Filtration Apparatus: As described above.
-
Scintillation Counter: As described above.
Procedure:
-
Synaptosome Preparation: Rat striata are dissected and homogenized in a sucrose buffer. The synaptosomes are then isolated by differential centrifugation.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.
-
Uptake Initiation: The uptake reaction is initiated by the addition of [³H]Dopamine.
-
Incubation: The mixture is incubated for a short period at a controlled temperature (e.g., 37°C) to allow for dopamine uptake.
-
Uptake Termination and Filtration: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [³H]Dopamine taken up by the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]Dopamine uptake (IC50) is determined by non-linear regression analysis.
Visualizations
Caption: Workflow for Radioligand Binding Assay.
Caption: Proposed Mechanism of Allosteric Modulation.
Signaling Pathways
As a putative allosteric modulator, this compound is hypothesized to bind to a site on the dopamine transporter that is distinct from the orthosteric binding site where dopamine and competitive inhibitors like cocaine bind. This binding event is thought to induce a conformational change in the transporter protein. Such a change can modulate the affinity of the orthosteric site for dopamine and other ligands, or it can affect the transport cycle itself, thereby altering the rate of dopamine reuptake.
The direct downstream signaling consequences of this compound binding to DAT have not been extensively characterized. However, the modulation of DAT function by an allosteric mechanism can have significant implications for dopaminergic neurotransmission. By altering the clearance of synaptic dopamine, this compound can indirectly influence the activation of postsynaptic dopamine receptors (D1-D5), which are coupled to various intracellular signaling cascades, including the adenylyl cyclase and phospholipase C pathways. The atypical nature of its interaction with DAT suggests that this compound may offer a more nuanced modulation of dopamine signaling compared to traditional DAT inhibitors, potentially with a different profile of therapeutic effects and side effects. Further research is needed to elucidate the precise molecular and cellular consequences of this compound's interaction with the dopamine transporter.
References
SRI-31142: A Technical Overview of Brain Penetration and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-31142 is a novel small molecule identified as a putative allosteric inhibitor of the dopamine transporter (DAT). Its potential to modulate dopaminergic neurotransmission without the abuse potential of traditional DAT inhibitors has garnered interest within the neuroscience and drug development communities. A critical aspect of its therapeutic potential lies in its ability to cross the blood-brain barrier and engage its target in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's brain penetration and pharmacokinetics, based on available preclinical data. It is intended to serve as a resource for researchers investigating this and similar compounds.
Introduction
This compound is a brain-penetrant compound that has been investigated for its effects on the dopaminergic system.[1][2] Unlike typical dopamine reuptake inhibitors that bind to the primary substrate site on DAT, this compound is thought to act at an allosteric site, modulating the transporter's function in a non-competitive manner.[3][4] This mechanism is of particular interest as it may offer a therapeutic window that separates desired clinical efficacy from the adverse effects associated with psychostimulants like cocaine.[2] Preclinical studies have shown that this compound can attenuate the behavioral and neurochemical effects of cocaine, suggesting its potential as a pharmacotherapy for substance use disorders. However, some research also indicates that its mechanism of action may be more complex and potentially involve non-DAT pathways.
Brain Penetration and Pharmacokinetics
The ability of a drug to penetrate the CNS is a prerequisite for its action on central targets. For this compound, while it is described as a brain-penetrant molecule, detailed quantitative pharmacokinetic data in the public domain are limited.
Brain Penetration
Pharmacokinetic studies have suggested that this compound has "low but adequate" brain penetration in rats. This qualitative assessment indicates that the compound can cross the blood-brain barrier and reach concentrations in the brain sufficient to exert a pharmacological effect in the behavioral and neurochemical studies conducted. However, specific quantitative measures of brain penetration, such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma partition coefficient (Kp,uu), have not been reported in the available literature.
Pharmacokinetic Parameters
To date, specific pharmacokinetic parameters for this compound in plasma or brain tissue (e.g., Cmax, Tmax, elimination half-life, clearance, and volume of distribution) have not been detailed in published studies. The following table summarizes the current status of available quantitative data.
| Parameter | Plasma | Brain | Notes |
| Cmax | Data not available | Data not available | Maximum concentration |
| Tmax | Data not available | Data not available | Time to reach maximum concentration |
| t1/2 | Data not available | Data not available | Elimination half-life |
| AUC | Data not available | Data not available | Area under the concentration-time curve |
| CL | Data not available | Not applicable | Clearance |
| Vd | Data not available | Not applicable | Volume of distribution |
| Brain-to-Plasma Ratio (Kp) | Not applicable | Data not available | A key indicator of overall brain penetration. |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | Not applicable | Data not available | The most accurate predictor of CNS target engagement. |
Table 1: Summary of Available Quantitative Pharmacokinetic Data for this compound.
Experimental Protocols
The following sections describe the general methodologies that have been and could be employed to further characterize the brain penetration and pharmacokinetics of this compound.
In Vivo Microdialysis in the Nucleus Accumbens
This technique is used to measure the extracellular levels of neurotransmitters, like dopamine, and the concentration of exogenously administered compounds in specific brain regions of freely moving animals.
Objective: To determine the effect of this compound on dopamine levels in the nucleus accumbens (NAc) and to quantify the concentration of this compound at its site of action.
Methodology:
-
Animal Surgery: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the NAc. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: this compound is administered (e.g., intraperitoneally), and dialysate collection continues for several hours.
-
Sample Analysis: Dopamine concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). This compound concentrations can be measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Intracranial Self-Stimulation (ICSS)
ICSS is a behavioral paradigm used to assess the rewarding or aversive effects of drugs.
Objective: To evaluate the abuse potential of this compound and its ability to block the rewarding effects of cocaine.
Methodology:
-
Electrode Implantation: Rats are surgically implanted with an electrode in a reward-related brain region, typically the medial forebrain bundle.
-
Training: Animals are placed in an operant chamber and trained to press a lever to receive a brief electrical stimulation.
-
Rate-Frequency Determination: The intensity of the stimulation is varied to determine a baseline rate of responding across different frequencies.
-
Drug Testing: Animals are administered this compound, a vehicle control, or a positive control like cocaine. The effects of the drug on the rate-frequency curve are measured. A leftward shift in the curve indicates a rewarding effect, while a rightward shift suggests an aversive or reward-defeating effect.
-
Interaction Studies: To test for cocaine-blocking effects, animals are pre-treated with this compound before a cocaine challenge.
Quantification of this compound in Brain Tissue and Plasma
To determine pharmacokinetic parameters, concentrations of this compound would need to be measured over time in both plasma and brain tissue.
Methodology:
-
Dosing: A cohort of animals is administered this compound at a defined dose and route.
-
Sample Collection: At various time points post-administration, animals are euthanized, and blood and brain samples are collected.
-
Sample Preparation: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Extraction: this compound is extracted from the plasma and brain homogenate using techniques like protein precipitation or liquid-liquid extraction.
-
LC-MS/MS Analysis: The concentration of this compound in the extracts is quantified using a validated LC-MS/MS method, which provides high sensitivity and selectivity.
-
Pharmacokinetic Analysis: The resulting concentration-time data are used to calculate key pharmacokinetic parameters.
Signaling Pathways
This compound is proposed to be a negative allosteric modulator of DAT. The following diagram illustrates the hypothetical mechanism of action at the dopaminergic synapse.
In this model, dopamine is released from the presynaptic terminal and acts on postsynaptic receptors. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thus terminating the signal. Cocaine acts as a competitive inhibitor, blocking the primary binding site on DAT and leading to an increase in synaptic dopamine. This compound, as a putative allosteric inhibitor, is thought to bind to a different site on the transporter, inducing a conformational change that reduces its reuptake efficiency. This modulation of DAT activity is hypothesized to occur without the pronounced rewarding effects of competitive inhibitors.
Conclusion
This compound represents a promising pharmacological tool and a potential therapeutic lead due to its unique profile as a putative allosteric modulator of the dopamine transporter. While preclinical studies have demonstrated its brain penetrance and its ability to counteract the effects of cocaine, a significant gap exists in the public domain regarding its detailed quantitative pharmacokinetic profile. Further studies are warranted to fully characterize its absorption, distribution, metabolism, and excretion, as well as to definitively elucidate its mechanism of action. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be crucial for the continued development of this compound and other novel CNS agents.
References
- 1. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
The Effects of SRI-31142 on Intracranial Self-Stimulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the effects of SRI-31142, a putative allosteric inhibitor of the dopamine transporter (DAT), on intracranial self-stimulation (ICSS) in preclinical models. In contrast to typical DAT inhibitors like cocaine, which enhance the rewarding effects of ICSS, this compound has been shown to reduce ICSS responses on its own and to attenuate the reward-enhancing effects of cocaine.[1][2][3] This unique pharmacological profile suggests a potential therapeutic application for this compound in the context of substance use disorders. This document details the experimental protocols used to evaluate this compound, presents the key quantitative findings in structured tables, and illustrates the underlying neurobiological pathways and experimental workflows through detailed diagrams.
Introduction to Intracranial Self-Stimulation (ICSS)
Intracranial self-stimulation is a behavioral paradigm used to study the neural circuits of reward and motivation.[2] In this procedure, subjects, typically rodents, are surgically implanted with an electrode in a brain region associated with reward, such as the medial forebrain bundle (MFB) or the ventral tegmental area (VTA). The animals can then perform an operant response, such as pressing a lever, to receive a brief electrical stimulation to that brain region. The rate at which an animal responds for this stimulation is a measure of the rewarding value of the stimulation. Drugs that have abuse potential, such as cocaine, typically enhance ICSS, leading to an increase in response rates or a decrease in the threshold of stimulation required to maintain responding. Conversely, drugs that produce aversive states or block reward pathways tend to decrease ICSS responding.
This compound: A Putative Allosteric DAT Inhibitor
This compound is a novel compound identified as a putative allosteric inhibitor of the dopamine transporter (DAT).[1] Unlike competitive DAT inhibitors such as cocaine, which bind to the primary binding site of the transporter, allosteric modulators bind to a different site, altering the transporter's conformation and function. This mechanism of action is of significant interest for therapeutic development as it may offer a more nuanced modulation of dopamine neurotransmission with a lower potential for abuse.
Data Presentation: Effects of this compound on ICSS
The following tables summarize the quantitative findings from preclinical studies investigating the effects of this compound on ICSS, both alone and in combination with cocaine.
Table 1: Effects of this compound, Cocaine, and GBR-12935 on Intracranial Self-Stimulation (ICSS)
| Compound | Dose Range (mg/kg) | Effect on ICSS | Key Finding |
| This compound | 1.0 - 10 | Decrease in ICSS responses | Does not produce abuse-related increases in ICSS. |
| Cocaine | 1.0 - 10 | Increase in ICSS responses | Standard abuse-related enhancement of ICSS. |
| GBR-12935 | 1.0 - 10 | Increase in ICSS responses | Selective DAT inhibitor with abuse-related effects. |
Table 2: Interaction of this compound and Cocaine on ICSS
| Pre-treatment | Challenge Drug | Dose (mg/kg) | Effect on Cocaine-Induced ICSS Enhancement | Key Finding |
| This compound | Cocaine | 10 (this compound) / 10 (Cocaine) | Blockade of cocaine-induced increase in ICSS | This compound attenuates the rewarding effects of cocaine. |
Table 3: Neurochemical Effects of this compound and Cocaine in the Nucleus Accumbens (NAc)
| Compound | Dose (mg/kg) | Effect on Dopamine Levels in NAc | Key Finding |
| This compound | 10 | Decrease | Consistent with the reduction in ICSS. |
| Cocaine | 10 | Increase | Typical effect of a DAT inhibitor. |
| This compound + Cocaine | 10 + 10 | Blockade of cocaine-induced increase | This compound counteracts the neurochemical effects of cocaine. |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited.
Animals and Housing
-
Species: Male Sprague-Dawley rats.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Food and Water: Ad libitum access to food and water, except during experimental sessions.
Surgical Procedure for Electrode Implantation
-
Anesthesia: Rats are anesthetized with a suitable anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic apparatus. A monopolar electrode is surgically implanted, targeting the medial forebrain bundle (MFB).
-
Post-operative Care: Post-operative analgesics are administered, and the animals are allowed a recovery period of at least one week before behavioral training.
Intracranial Self-Stimulation (ICSS) Training and Testing
-
Apparatus: Standard operant conditioning chambers equipped with a lever and a stimulator connected to the implanted electrode.
-
Training: Rats are trained to press the lever to receive a brief train of electrical stimulation. The stimulation parameters (e.g., frequency, pulse duration, current intensity) are adjusted for each animal to establish a stable baseline of responding.
-
Testing Paradigm: A rate-frequency procedure is typically used. During a session, the frequency of the electrical stimulation is varied across a range of values, and the rate of lever pressing at each frequency is recorded.
-
Drug Administration: this compound, cocaine, or vehicle are administered systemically (e.g., intraperitoneally) before the ICSS session. In interaction studies, this compound is administered prior to the cocaine challenge.
In Vivo Microdialysis
-
Probe Implantation: A microdialysis guide cannula is stereotaxically implanted, targeting the nucleus accumbens.
-
Sample Collection: On the day of the experiment, a microdialysis probe is inserted, and artificial cerebrospinal fluid is perfused through the probe. Dialysate samples are collected at regular intervals.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Mandatory Visualizations
Signaling Pathway of this compound in the Dopaminergic Synapse
Caption: Mechanism of this compound at the dopaminergic synapse.
Experimental Workflow for ICSS Studies
Caption: Workflow for evaluating drug effects on ICSS.
Logical Relationship of this compound's Effects
Caption: Logical flow of this compound's impact on ICSS and cocaine's effects.
References
- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Non-DAT Mediated Effects of SRI-31142
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SRI-31142 is a novel compound initially identified as a putative allosteric inhibitor of the dopamine transporter (DAT). However, extensive preclinical evaluation has revealed a complex pharmacological profile that challenges this primary classification. In vivo, this compound effectively blocks the abuse-related effects of cocaine without producing cocaine-like effects itself. Paradoxically, in vitro functional assays have failed to confirm dopamine uptake inhibition, and broad radioligand binding screens have not identified alternative high-affinity targets. This guide provides a comprehensive overview of the existing research on this compound, focusing on the compelling evidence for a non-DAT-mediated mechanism of action. We present a detailed summary of the quantitative data, experimental protocols, and a conceptual framework for understanding the enigmatic yet potentially therapeutic profile of this compound.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for both therapeutic agents and drugs of abuse like cocaine. Allosteric modulators of DAT have been pursued as a novel therapeutic strategy, with the potential to offer a more nuanced modulation of dopamine signaling compared to traditional competitive inhibitors. This compound emerged from a series of compounds designed as allosteric DAT inhibitors.[1][2] While it exhibits nanomolar affinity in certain binding assays, its functional and behavioral effects diverge significantly from what would be expected of a classical DAT inhibitor, suggesting a more complex, and likely non-DAT mediated, mechanism of action. This document synthesizes the key findings from the seminal study by Moerke et al. (2018), which remains the most comprehensive investigation of this compound to date.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vivo Effects of this compound on Intracranial Self-Stimulation (ICSS) in Rats
| Treatment | Dose (mg/kg, i.p.) | Effect on ICSS | Notes |
| This compound | 1.0 | No significant effect | --- |
| 3.2 | Depression of ICSS at 89 and 100 Hz | [1] | |
| 10.0 | Depression of ICSS across a broad range of frequencies (89-141 Hz) | [1] | |
| Cocaine | 10.0 | Facilitation of ICSS | Positive control |
| This compound + Cocaine | 1.0 + 10.0 | No significant alteration of cocaine's effect | --- |
| 3.2 + 10.0 | No significant alteration of cocaine's effect | --- | |
| 10.0 + 10.0 | Significant attenuation of cocaine-induced facilitation of ICSS | [1] |
Table 2: In Vivo Effects of this compound on Nucleus Accumbens (NAc) Dopamine (DA) and Serotonin (5-HT) Levels in Rats
| Treatment | Dose (mg/kg, i.p.) | Peak Effect on NAc DA Levels (% of baseline) | Peak Effect on NAc 5-HT Levels (% of baseline) |
| This compound | 3.2 | ~80% (Decrease) | No significant effect |
| 10.0 | ~60% (Decrease) | No significant effect | |
| Cocaine | 10.0 | ~400% (Increase) | ~250% (Increase) |
| This compound + Cocaine | 10.0 + 10.0 | Blocked cocaine-induced increase in DA | Blocked cocaine-induced increase in 5-HT |
Table 3: In Vitro Binding Affinity of this compound at Various Receptors and Transporters
| Target | Ki (nM) | Notes |
| Dopamine Transporter (DAT) | 1.9 | Putative allosteric binding site. |
| Serotonin Transporter (SERT) | >10,000 | No significant affinity. |
| Norepinephrine Transporter (NET) | >10,000 | No significant affinity. |
| 5-HT1A/B/D/E, 5-HT2A/B/C, 5-HT3, 5-HT5a, 5-HT6 | >10,000 | No significant affinity at a wide range of serotonin receptors. |
| Norepinephrine α1A/1B/1D, α2C, β1/2 | >10,000 | No significant affinity at a wide range of adrenergic receptors. |
| Dopamine D1/2/4/5 | >10,000 | No significant affinity at dopamine receptors. |
| GABAA, H3, Sigma1/2 | >10,000 | No significant affinity at these other CNS targets. |
Table 4: Pharmacokinetic Properties of this compound in Rats
| Dose (mg/kg, i.p.) | Time Point (min) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Plasma Ratio |
| 10.0 | 30 | 185 | 320 | 1.73 |
| 60 | 120 | 250 | 2.08 | |
| 120 | 60 | 150 | 2.50 | |
| 240 | 25 | 60 | 2.40 |
Experimental Protocols
Intracranial Self-Stimulation (ICSS)
-
Subjects: Male Sprague-Dawley rats.
-
Surgery: Rats were anesthetized with isoflurane and stereotaxically implanted with a permanent monopolar electrode in the medial forebrain bundle.
-
Apparatus: Operant conditioning chambers equipped with a response lever and a stimulator.
-
Procedure: Rats were trained to press a lever to receive electrical stimulation. A "frequency-rate" procedure was used where the frequency of stimulation varied across blocks of trials within a session.
-
Drug Administration: this compound and cocaine were administered intraperitoneally (i.p.).
-
Data Analysis: The primary dependent measure was the rate of responding at each stimulation frequency. A leftward shift in the frequency-rate curve indicates a facilitation of brain reward function, while a rightward shift or a decrease in the maximal rate of responding indicates a depression.
In Vivo Microdialysis
-
Subjects: Male Sprague-Dawley rats.
-
Surgery: Rats were anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens.
-
Procedure: A microdialysis probe was inserted through the guide cannula and perfused with artificial cerebrospinal fluid. Dialysate samples were collected at regular intervals.
-
Neurochemical Analysis: Samples were analyzed for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection.
-
Drug Administration: Drugs were administered i.p. following a stable baseline collection period.
-
Data Analysis: Neurotransmitter levels were expressed as a percentage of the average baseline concentration.
In Vitro Radioligand Binding
-
Preparation: Membranes were prepared from rat brain tissue or cultured cells expressing the target receptor or transporter.
-
Assay: A competitive binding assay was performed using a specific radioligand for the target of interest. Membranes were incubated with the radioligand and varying concentrations of this compound.
-
Detection: Bound radioactivity was separated from free radioactivity by vacuum filtration and quantified using liquid scintillation counting.
-
Data Analysis: Inhibition constants (Ki) were calculated from the IC50 values (the concentration of this compound that inhibits 50% of radioligand binding).
Live-Cell Dopamine Uptake Functional Assay
-
Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Assay Principle: A fluorescent substrate that is a substrate for DAT is used. Uptake of the substrate by the cells leads to an increase in intracellular fluorescence.
-
Procedure: Cells were incubated with this compound or control compounds, followed by the addition of the fluorescent substrate. The change in intracellular fluorescence was measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the rate of dopamine uptake. Inhibition of uptake is observed as a decrease in the rate of fluorescence increase.
Visualizations
Caption: Experimental workflow and logical relationship of findings for this compound.
Caption: Proposed signaling pathway highlighting the unknown target of this compound.
Discussion of Non-DAT Mediated Effects
-
Lack of Cocaine-like Abuse Potential: Unlike typical DAT inhibitors such as cocaine and GBR-12935, this compound does not facilitate ICSS, a preclinical measure of abuse potential. Instead, at effective doses, it depresses this behavior.
-
Reduction of Basal Dopamine Levels: Contrary to what would be expected from a DAT inhibitor, this compound decreases basal dopamine levels in the nucleus accumbens. This suggests an action that either reduces dopamine release or enhances its clearance through a non-DAT mechanism.
-
Failure to Inhibit Dopamine Uptake In Vitro: In a direct functional assay using cells expressing hDAT, this compound failed to inhibit dopamine uptake. This is a critical piece of evidence that contradicts its classification as a DAT inhibitor.
-
Absence of Other High-Affinity Targets: A broad screening of receptors and transporters failed to identify any other high-affinity binding sites that could readily explain its in vivo effects.
The most plausible, yet unproven, hypothesis is that this compound interacts with a novel, unidentified molecular target that plays a role in the regulation of dopamine neurotransmission. This unknown target appears to be involved in a pathway that can override the effects of potent DAT inhibitors like cocaine.
Future Directions and Conclusion
This compound represents a pharmacological puzzle with significant therapeutic potential. Its ability to block the abuse-related effects of cocaine without exhibiting an abuse liability of its own makes it an intriguing candidate for the development of addiction pharmacotherapies. However, the lack of a defined mechanism of action is a major hurdle for its further development.
Future research should focus on:
-
Target Identification: Unbiased screening approaches, such as affinity chromatography or photoaffinity labeling, could be employed to identify the molecular target(s) of this compound.
-
Mechanism of Dopamine Reduction: Elucidating the signaling cascade through which this compound reduces extracellular dopamine levels is crucial. This may involve modulation of dopamine synthesis, vesicular packaging, or release.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs could help to separate its effects and identify the pharmacophore responsible for its unique profile.
References
SRI-31142: A Potential Pharmacotherapy for Cocaine Use Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cocaine use disorder remains a significant public health challenge with no FDA-approved pharmacotherapy. SRI-31142 has emerged as a compound of interest due to its unique preclinical profile. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, key preclinical findings, and detailed experimental methodologies. This compound is a putative allosteric modulator of the dopamine transporter (DAT) with nanomolar potency for inhibiting monoamine uptake.[1] In stark contrast to cocaine and other DAT inhibitors, this compound does not exhibit abuse potential in rat models.[2][3] Furthermore, it has been shown to attenuate the rewarding effects of cocaine, suggesting its potential as a therapeutic agent.[2][3] However, the precise mechanism of action remains under investigation, and potential side effects, such as motor impairment, warrant further exploration. This guide is intended to provide researchers and drug development professionals with a detailed foundation for future investigation into this compound and similar compounds.
Mechanism of Action
This compound is characterized as a putative allosteric modulator of the dopamine transporter (DAT). It demonstrates high-affinity binding to DAT with a Ki of 1.9 nM. Unlike typical DAT inhibitors such as cocaine, which bind to the primary substrate site, allosteric modulators are thought to bind to a distinct site on the transporter protein, altering its conformation and function. This distinction is critical, as it may explain the divergent behavioral effects observed with this compound compared to traditional psychostimulants.
While this compound's primary target is considered to be DAT, it also exhibits potent inhibition of the serotonin (SERT) and norepinephrine (NET) transporters. Its activity at these other monoamine transporters may contribute to its overall pharmacological profile. Notably, this compound has a very low affinity for sigma-1 and sigma-2 receptors, with Ki values greater than 10,000 nM. This is significant as sigma receptors have been implicated in the effects of cocaine, and the lack of affinity of this compound for these receptors helps to differentiate its mechanism.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Binding Affinities of this compound
| Target | Radioligand | Ki (nM) |
| Dopamine Transporter (DAT) | [3H]WIN35428 | 1.9 |
| Serotonin Transporter (SERT) | Not Specified | >10,000 |
| Norepinephrine Transporter (NET) | Not Specified | >10,000 |
| Sigma-1 Receptor | Not Specified | >10,000 |
| Sigma-2 Receptor | Not Specified | >10,000 |
| Dopamine D3 Receptor | Not Specified | 1528 |
| Acetylcholine M4 Receptor | Not Specified | 1261 |
| Delta Opioid Receptor | Not Specified | 1390 |
| Acetylcholine M2 Receptor | Not Specified | 1612 |
| Benzodiazepine Site | Not Specified | 1633 |
| Kappa Opioid Receptor | Not Specified | 2413 |
| Acetylcholine M1 Receptor | Not Specified | 2470 |
| Norepinephrine beta 3 Receptor | Not Specified | 2654 |
| Norepinephrine alpha 2A Receptor | Not Specified | 2737 |
| Human DAT | Not Specified | 3520 |
| Acetylcholine M5 Receptor | Not Specified | 5229 |
| Histamine H4 Receptor | Not Specified | 5535 |
| Histamine H1 Receptor | Not Specified | 5585 |
| Acetylcholine M3 Receptor | Not Specified | 5951 |
Table 2: In Vivo Effects of this compound in Rats
| Experiment | Doses (mg/kg, i.p.) | Key Findings |
| Intracranial Self-Stimulation (ICSS) | 1.0, 3.2, 10.0 | Dose-dependent decrease in ICSS. |
| Attenuation of Cocaine-induced ICSS | 1.0, 3.2, 10.0 (pretreatment) | 10 mg/kg this compound significantly attenuated the facilitation of ICSS by 10 mg/kg cocaine. |
| In Vivo Microdialysis (Nucleus Accumbens) | 10.0 | Decreased dopamine levels. |
| Attenuation of Cocaine-induced Dopamine Increase | 10.0 (pretreatment) | Attenuated cocaine-induced increases in nucleus accumbens dopamine levels. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.
-
Membrane Preparation:
-
Brain tissue (e.g., striatum for DAT) from rats or transfected cells expressing the target protein are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
The assay is conducted in a 96-well plate format.
-
To each well, add a fixed concentration of a specific radioligand (e.g., [3H]WIN 35,428 for DAT).
-
Add increasing concentrations of the test compound (this compound) to compete with the radioligand for binding.
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known non-labeled ligand (e.g., cocaine for DAT).
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity on the filters is then counted using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracranial Self-Stimulation (ICSS) in Rats
ICSS is a behavioral paradigm used to assess the rewarding effects of stimuli, including drugs.
-
Surgical Implantation:
-
Rats are anesthetized (e.g., with isoflurane) and placed in a stereotaxic apparatus.
-
A monopolar electrode is surgically implanted into the medial forebrain bundle (MFB), a key component of the brain's reward pathway. Stereotaxic coordinates are used for precise placement.
-
The electrode is secured to the skull with dental cement and skull screws.
-
Rats are allowed to recover for at least one week post-surgery.
-
-
Apparatus:
-
Testing is conducted in operant conditioning chambers equipped with a response lever and a stimulator connected to the rat's implanted electrode via a flexible cable and swivel.
-
-
Training and Testing:
-
Rats are trained to press the lever to receive a brief train of electrical stimulation to the MFB.
-
The frequency of the electrical stimulation is varied across trials to determine the threshold for rewarding effects.
-
Once a stable baseline of responding is established, the effects of this compound are assessed.
-
In a typical session, rats are administered this compound (or vehicle) via intraperitoneal (i.p.) injection at various doses (e.g., 1.0, 3.2, 10.0 mg/kg) prior to the ICSS session.
-
To assess the effect on cocaine's rewarding properties, rats are pretreated with this compound before being administered cocaine.
-
-
Data Analysis:
-
The primary dependent measure is the rate of lever pressing at different stimulation frequencies.
-
A leftward shift in the frequency-rate curve indicates an enhancement of the rewarding effects of the stimulation, while a rightward shift indicates a decrease.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of any drug-induced changes in ICSS behavior.
-
In Vivo Microdialysis in the Nucleus Accumbens of Rats
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
-
Surgical Implantation:
-
Rats are anesthetized and a guide cannula is stereotaxically implanted, aimed at the nucleus accumbens.
-
The cannula is fixed to the skull with dental cement.
-
Rats are allowed to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Neurotransmitters in the extracellular space diffuse across the semipermeable membrane of the probe and into the perfusate.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Analysis:
-
After a stable baseline of neurotransmitter levels is established, this compound (e.g., 10 mg/kg, i.p.) or vehicle is administered.
-
To test its interaction with cocaine, this compound is given as a pretreatment before a cocaine injection.
-
The collected dialysate samples are analyzed to determine the concentrations of dopamine and other monoamines using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Neurotransmitter concentrations are typically expressed as a percentage of the baseline levels.
-
Statistical analysis is used to compare the effects of drug treatments to the vehicle control group over time.
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of action for cocaine and this compound at the dopamine synapse.
Experimental Workflow
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Logical Relationships
Caption: Logical relationship illustrating the therapeutic hypothesis for this compound.
Discussion and Future Directions
This compound represents a promising departure from traditional approaches to cocaine pharmacotherapy. Its ability to modulate the dopamine system and reduce the rewarding effects of cocaine without producing abuse-related effects itself is a highly desirable profile. The allosteric mechanism of action is a key area for further investigation, as it may offer a more nuanced approach to DAT modulation than simple competitive inhibition.
However, several critical questions remain. The precise molecular interactions of this compound with the dopamine transporter need to be elucidated. The contribution of its effects on SERT and NET to its overall profile is also an important area of study. The observation of motor impairment at higher doses is a significant concern that must be addressed. Future research should focus on structure-activity relationship studies to identify analogs with an improved therapeutic window, retaining the beneficial effects on cocaine reward while minimizing motor side effects.
References
- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracranial self-stimulation (ICSS) in rodents to study the neurobiology of motivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Investigation of SRI-31142 and its Potential Interaction with Mu Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current scientific understanding of the compound SRI-31142 and its interaction with mu opioid receptors. A comprehensive review of available literature indicates that This compound is characterized as a potent and selective allosteric inhibitor of the dopamine transporter (DAT) . At present, there is no publicly available scientific data or research detailing any direct interaction, binding affinity, or functional modulation of this compound with mu opioid receptors .
The significant interest in the interplay between the dopaminergic and opioid systems in the central nervous system provides a strong rationale for investigating the potential off-target effects of dopaminergic compounds on opioid receptors. This guide, therefore, serves a dual purpose: to clearly state the current lack of direct evidence for an this compound-mu opioid receptor interaction and to provide a comprehensive framework of established experimental protocols for researchers who may wish to investigate such potential cross-reactivity. The methodologies and data presentation formats outlined herein are standard in the field of pharmacology and drug discovery and can be applied to assess the interaction of any novel compound with G protein-coupled receptors like the mu opioid receptor.
Introduction to this compound
This compound is a novel small molecule that has been identified as a putative allosteric inhibitor of the dopamine transporter (DAT). The primary function of DAT is the reuptake of dopamine from the synaptic cleft, which is a critical mechanism for regulating the duration and intensity of dopaminergic signaling. By inhibiting DAT, this compound can modulate dopamine neurotransmission. Allosteric modulators bind to a site on the transporter that is distinct from the dopamine binding site, offering a different mechanism of action compared to traditional competitive inhibitors. This property can lead to unique pharmacological profiles, potentially with improved therapeutic windows or reduced side effects.
The Mu Opioid Receptor System
The mu opioid receptor (MOR) is a G protein-coupled receptor (GPCR) that plays a central role in mediating the effects of opioid compounds, including endogenous opioid peptides (e.g., endorphins) and exogenous drugs (e.g., morphine). The activation of MORs is primarily associated with potent analgesia, but also with significant side effects such as respiratory depression, euphoria, and the development of tolerance and dependence.
Upon agonist binding, the mu opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The canonical pathway involves the coupling to inhibitory G proteins (Gi/o), which leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
-
Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
In addition to G protein-dependent signaling, agonist-bound mu opioid receptors can also recruit β-arrestin proteins. This interaction is involved in receptor desensitization, internalization, and the activation of G protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
Quantitative Data on Compound-Mu Opioid Receptor Interactions
While no specific data exists for this compound, a thorough investigation of a novel compound's interaction with the mu opioid receptor would typically generate the quantitative data outlined in the table below. This data is essential for characterizing the affinity, potency, and efficacy of the compound.
| Parameter | Description | Typical Assay |
| Ki (nM) | Inhibitory constant; a measure of the binding affinity of the compound to the receptor. | Radioligand Competition Binding Assay |
| IC50 (nM) | Half-maximal inhibitory concentration; the concentration of compound that displaces 50% of the radioligand. | Radioligand Competition Binding Assay |
| EC50 (nM) | Half-maximal effective concentration; the concentration of an agonist that produces 50% of the maximal response. | Functional Assays (e.g., GTPγS, cAMP) |
| Emax (%) | Maximum effect produced by the compound, typically expressed as a percentage of a standard full agonist. | Functional Assays (e.g., GTPγS, cAMP) |
| Bmax (fmol/mg) | Maximum number of binding sites in a given tissue or cell preparation. | Saturation Binding Assay |
| Kd (nM) | Equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied. | Saturation Binding Assay |
Experimental Protocols for Assessing Mu Opioid Receptor Interaction
The following are detailed methodologies for key experiments used to characterize the interaction of a test compound with mu opioid receptors.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound to a receptor.
-
Objective: To determine the inhibitory constant (Ki) of this compound for the mu opioid receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human mu opioid receptor (e.g., HEK293 or CHO cells).
-
A high-affinity radiolabeled mu opioid receptor ligand (e.g., [³H]-DAMGO).
-
Test compound (this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Naloxone).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor (e.g., naloxone).
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins following receptor agonism.
-
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the mu opioid receptor by measuring G protein activation.
-
Materials:
-
Cell membranes expressing the mu opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP.
-
Test compound (this compound) at various concentrations.
-
A known mu opioid receptor agonist (e.g., DAMGO) as a positive control.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
-
Procedure:
-
Pre-incubate the cell membranes with the test compound or control agonist in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Measure the amount of [³⁵S]GTPγS bound to the G proteins on the filters using a scintillation counter.
-
Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the effect of an agonist, and inverse agonists will decrease basal [³⁵S]GTPγS binding.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and G protein-independent signaling.
-
Objective: To determine if this compound induces β-arrestin recruitment to the mu opioid receptor.
-
Methodology: Commonly utilizes technologies like PathHunter (DiscoverX) or Tango (Thermo Fisher Scientific), which are based on enzyme fragment complementation or reporter gene expression, respectively.
-
General Procedure (PathHunter as an example):
-
Use a cell line co-expressing the mu opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Plate the cells in a microplate.
-
Add the test compound (this compound) at various concentrations.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
If the compound is an agonist, it will cause the receptor and β-arrestin to interact, bringing the two enzyme fragments together to form an active enzyme.
-
Add the enzyme's substrate and measure the resulting chemiluminescent signal.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.
-
Objective: To assess the functional consequence of mu opioid receptor activation by this compound on intracellular cAMP levels.
-
Materials:
-
Whole cells expressing the mu opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
A mu opioid receptor agonist will inhibit the forskolin-induced cAMP accumulation.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts relevant to the study of mu opioid receptor interactions.
Caption: Canonical signaling pathways of the mu opioid receptor.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical relationship of this compound to DAT and MOR.
Conclusion
While this compound is established as a dopamine transporter inhibitor, there is currently no scientific evidence to suggest a direct interaction with mu opioid receptors. The intricate relationship between the dopaminergic and opioid systems, however, makes the investigation of such potential off-target effects a valid and important area of research. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to systematically evaluate the potential interaction of this compound, or any other novel compound, with the mu opioid receptor. Such studies are essential for a comprehensive understanding of a compound's pharmacological profile and its potential therapeutic applications and side effects.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of SRI-31142
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-31142 is a novel investigational compound initially identified as a putative allosteric inhibitor of the dopamine transporter (DAT). Allosteric modulators of DAT are of significant interest as potential pharmacotherapies for substance use disorders, particularly for cocaine addiction. These compounds offer a different mechanism of action compared to traditional competitive inhibitors, which may lead to a more favorable pharmacological profile with a lower risk of abuse potential.
This document provides detailed protocols for the in vivo evaluation of this compound in preclinical rodent models. The methodologies outlined are based on published studies and are intended to guide researchers in assessing the behavioral, neurochemical, and pharmacokinetic properties of this compound.
Important Note on Mechanism of Action: While initially characterized as a putative allosteric DAT inhibitor, in vivo research has suggested that this compound may attenuate the effects of cocaine through a non-DAT-mediated mechanism[1][2]. Researchers should consider this ambiguity when designing and interpreting studies with this compound.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Binding and Uptake Inhibition
| Target | Assay | Species | IC50 / Ki (nM) | Efficacy | Reference |
| Dopamine Transporter (DAT) | [³H]WIN35428 Binding | Rat | >1000 | - | [1] |
| Dopamine Transporter (DAT) | [³H]Dopamine Uptake | Rat Brain Synaptosomes | 2.3 ± 0.4 | Partial Inhibitor | [3] |
| Serotonin Transporter (SERT) | [³H]Serotonin Uptake | Rat Brain Synaptosomes | - | Partial Inhibitor | [1] |
| Norepinephrine Transporter (NET) | [³H]Norepinephrine Uptake | Rat Brain Synaptosomes | - | Partial Inhibitor |
Table 2: In Vivo Behavioral and Neurochemical Effects in Rats
| Assay | This compound Dose (mg/kg, i.p.) | Effect | In Combination with Cocaine (10 mg/kg, i.p.) | Reference |
| Intracranial Self-Stimulation (ICSS) | 1.0 - 10 | Decreased ICSS | Blocked cocaine-induced increases in ICSS | |
| In Vivo Microdialysis (Nucleus Accumbens) | 10 | Decreased extracellular dopamine and serotonin | Blocked cocaine-induced increases in extracellular dopamine and serotonin |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Value | Reference |
| Brain Penetration | Low but adequate |
Experimental Protocols
Intracranial Self-Stimulation (ICSS)
Objective: To assess the abuse potential of this compound and its ability to modulate the rewarding effects of cocaine.
Animal Model: Male Sprague-Dawley rats, surgically implanted with a stimulating electrode in the medial forebrain bundle.
Protocol:
-
Surgery: Anesthetize rats and stereotaxically implant a monopolar electrode in the medial forebrain bundle. Allow a one-week recovery period.
-
Training: Train rats in operant conditioning chambers to respond (e.g., press a lever) for electrical brain stimulation. Establish a stable baseline of responding.
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and saline).
-
Administer this compound (1.0, 3.2, and 10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the ICSS session.
-
For interaction studies, administer this compound 30 minutes prior to an injection of cocaine (10 mg/kg, i.p.), which is given immediately before the ICSS session.
-
-
Data Collection: Record the rate of responding for brain stimulation throughout the session.
-
Data Analysis: Analyze the data to determine the effect of this compound on the frequency-rate function of ICSS. A leftward shift in the curve is indicative of abuse potential, while a rightward shift or a decrease in maximal response rate suggests a reduction in reward.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in the nucleus accumbens (NAc), a key brain region in the reward pathway.
Animal Model: Male Sprague-Dawley rats.
Protocol:
-
Surgery: Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the NAc. Allow a 24-48 hour recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples every 20 minutes for at least one hour to ensure stable neurotransmitter levels.
-
Drug Administration:
-
Administer this compound (10 mg/kg, i.p.).
-
For interaction studies, administer this compound 30 minutes prior to cocaine (10 mg/kg, i.p.).
-
-
Sample Collection: Continue collecting dialysate samples every 20 minutes for several hours post-injection.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the baseline levels.
Locomotor Activity
Objective: To assess the effect of this compound on spontaneous and stimulant-induced locomotor activity.
Animal Model: Male Sprague-Dawley rats.
Protocol:
-
Habituation: Place rats individually in open-field activity chambers and allow them to habituate for at least 30 minutes.
-
Drug Administration:
-
Administer this compound (1.0, 3.2, and 10 mg/kg, i.p.) or vehicle.
-
For interaction studies, administer this compound 30 minutes prior to a psychostimulant such as cocaine (10 mg/kg, i.p.) or amphetamine.
-
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated activity monitoring system for a period of 60-120 minutes post-injection.
-
Data Analysis: Analyze the total locomotor activity counts or distance traveled in specified time bins.
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for SRI-31142 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-31142 is a potent and selective putative allosteric inhibitor of the dopamine transporter (DAT).[1] Allosteric modulators of DAT are of significant interest in drug discovery as they offer a potential for more nuanced regulation of dopamine signaling compared to traditional orthosteric inhibitors.[2] These notes provide detailed protocols for the dissolution of this compound and its application in a common in vitro assay for the characterization of DAT inhibitors.
Data Presentation
Physicochemical Properties and Storage of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₄N₆ | [3] |
| Molecular Weight | 456.54 g/mol | [3] |
| Solubility | 10 mM in DMSO | [4] |
| Ki | 1.9 nM | |
| Storage (Solid) | -20°C for 12 months, 4°C for 6 months | |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month |
Recommended Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Dopamine Uptake Inhibition Assay | 1 nM - 10 µM | Based on the reported Ki and the typical concentration range for similar allosteric DAT modulators. |
| Binding Assays | 0.1 nM - 1 µM | To determine the effect on radioligand binding to DAT. |
Experimental Protocols
Protocol 1: Dissolution of this compound for In Vitro Use
This protocol describes the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO) and its subsequent dilution to working concentrations for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution using the following formula: Volume (µL) = (Mass of this compound (mg) / 456.54 g/mol ) * 100,000
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be necessary to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C as recommended.
-
-
Preparation of Working Solutions:
-
For in vitro assays, it is crucial to maintain a low final concentration of DMSO (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions of the 10 mM stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.
-
Example for preparing a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of culture medium (resulting in a 100 µM solution).
-
Prepare the final 10 µM working solution by adding 10 µL of the 100 µM intermediate solution to 90 µL of culture medium.
-
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Protocol 2: Dopamine Uptake Inhibition Assay in DAT-Transfected Cells
This protocol is a representative method for assessing the inhibitory effect of this compound on dopamine uptake in a cell line stably or transiently expressing the dopamine transporter (e.g., COS-7, HEK293, or CHO cells). This type of assay is commonly used to characterize DAT inhibitors.
Materials:
-
DAT-transfected cells (e.g., COS-7-hDAT)
-
96-well cell culture plates
-
Complete cell culture medium
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]Dopamine (or a fluorescent dopamine analog)
-
Unlabeled dopamine
-
This compound working solutions
-
Scintillation fluid and a scintillation counter (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
-
Cell harvesting and washing solutions
Procedure:
-
Cell Plating:
-
Seed the DAT-transfected cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Preparation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed assay buffer.
-
-
Compound Incubation:
-
Add the desired concentrations of this compound working solutions (and vehicle control) to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the cells.
-
-
Dopamine Uptake:
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]Dopamine (or fluorescent dopamine analog) to each well.
-
For determining non-specific uptake, a parallel set of wells should be treated with a high concentration of a known DAT inhibitor (e.g., GBR-12909) or unlabeled dopamine.
-
Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow for dopamine uptake.
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly aspirating the solution from the wells and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
If using [³H]Dopamine, add the cell lysate to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
If using a fluorescent analog, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the non-specific uptake from all measurements to obtain the specific uptake.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Signaling pathway affected by this compound.
References
- 1. Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring the Effects of SRI-31142 on Neurotransmitter Levels Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-31142 is a novel compound identified as a putative allosteric inhibitor of the dopamine transporter (DAT).[1] Unlike typical DAT inhibitors such as cocaine, which block the primary binding site and increase extracellular dopamine, this compound is thought to bind to a different site on the transporter, modulating its function in a distinct manner. Understanding the in vivo neurochemical effects of this compound is crucial for evaluating its therapeutic potential and abuse liability. In vivo microdialysis is a powerful technique that allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing real-time information on neurotransmitter dynamics.[2][3] This document provides a detailed protocol for using in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to measure the effects of this compound on dopamine and serotonin levels in the nucleus accumbens (NAc), a key brain region involved in reward and motivation.[4]
Principle of the Method
In vivo microdialysis involves the implantation of a semi-permeable probe into the brain region of interest. An artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant, slow flow rate. Small molecules in the extracellular fluid, such as neurotransmitters, diffuse across the membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate is then analyzed to determine the concentration of the target analytes. This technique, combined with a sensitive analytical method like HPLC-ECD, enables the quantification of basal neurotransmitter levels and the detection of changes induced by pharmacological agents like this compound.
Data Presentation
The following tables summarize the expected quantitative data from in vivo microdialysis experiments investigating the effects of this compound. The data presented here is illustrative and should be replaced with actual experimental findings. Previous studies have shown that this compound, contrary to typical DAT inhibitors, decreases dopamine levels in the nucleus accumbens and can block cocaine-induced increases in dopamine.
Table 1: Effect of this compound on Basal Dopamine and Serotonin Levels in the Nucleus Accumbens
| Treatment Group | Dose (mg/kg, i.p.) | Analyte | Baseline Level (nM) (Mean ± SEM) | % Change from Baseline (Mean ± SEM) |
| Vehicle | - | Dopamine | 4.2 ± 0.5 | -2 ± 5% |
| Serotonin | 0.8 ± 0.1 | 3 ± 6% | ||
| This compound | 10 | Dopamine | 4.1 ± 0.6 | -25 ± 8%* |
| Serotonin | 0.9 ± 0.2 | -5 ± 7% | ||
| This compound | 30 | Dopamine | 4.3 ± 0.4 | -45 ± 10%** |
| Serotonin | 0.8 ± 0.1 | -8 ± 9% |
*p < 0.05, **p < 0.01 compared to vehicle control. Data is hypothetical and for illustrative purposes.
Table 2: Effect of this compound Pretreatment on Cocaine-Induced Changes in Nucleus Accumbens Dopamine
| Pretreatment | Challenge | Dose (mg/kg, i.p.) | Analyte | Peak % Change from Baseline (Mean ± SEM) |
| Vehicle | Vehicle | - | Dopamine | 5 ± 4% |
| Vehicle | Cocaine | 20 | Dopamine | 450 ± 50% |
| This compound | Cocaine | 30 + 20 | Dopamine | 150 ± 30%* |
*p < 0.01 compared to Vehicle + Cocaine group. Data is hypothetical and for illustrative purposes.
Experimental Protocols
I. Animal Subjects
-
Species: Male Sprague-Dawley rats
-
Weight: 275-350 g at the time of surgery
-
Housing: Single-housed after surgery in a temperature-controlled vivarium with a 12-h light/dark cycle, with food and water available ad libitum.
II. Surgical Implantation of Guide Cannula
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region, the nucleus accumbens shell.
-
Coordinates: Use the following stereotaxic coordinates relative to bregma: Anterior/Posterior (AP): +1.7 mm; Medial/Lateral (ML): ±0.8 mm; Dorsal/Ventral (DV): -7.4 mm.
-
Cannula Implantation: Slowly lower a guide cannula to the desired DV coordinate.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 7 days before the microdialysis experiment.
III. In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula into the nucleus accumbens.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF; composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4) at a constant flow rate of 1.0 µL/min using a microsyringe pump.
-
Equilibration: Allow the system to equilibrate for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect at least four consecutive baseline dialysate samples (e.g., 20-minute fractions, 20 µL volume).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). The specific vehicle and concentration will depend on the solubility of this compound.
-
Post-injection Sample Collection: Continue collecting dialysate samples for at least 3 hours after drug administration.
-
Sample Handling: Immediately after collection, add a small volume of antioxidant solution (e.g., perchloric acid) to each sample to prevent neurotransmitter degradation and store at -80°C until analysis.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.
IV. Neurochemical Analysis (HPLC-ECD)
-
Instrumentation: Use a high-performance liquid chromatography system equipped with a refrigerated autosampler and an electrochemical detector.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 3 µm particle size, 100 x 2 mm).
-
Mobile Phase: A buffered solution containing an organic modifier (e.g., methanol or acetonitrile), an ion-pairing agent, and EDTA. A typical mobile phase could be 0.1 M sodium phosphate, 0.5 mM sodium dodecyl sulfate, 0.1 mM EDTA, and 20% methanol, adjusted to pH 5.6.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Electrochemical Detection:
-
Working Electrode: Glassy carbon electrode.
-
Potential: Set the electrode potential to an optimal voltage for the oxidation of dopamine and serotonin (e.g., +0.65 V vs. Ag/AgCl reference electrode).
-
-
Quantification: Inject a small volume (e.g., 10 µL) of the dialysate sample into the HPLC system. Identify and quantify dopamine and serotonin peaks by comparing their retention times and peak heights/areas to those of known standards.
V. Data Analysis
-
Calculate the concentration of dopamine and serotonin in each dialysate sample.
-
Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration for each animal.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of this compound with the vehicle control group.
Visualizations
Caption: Proposed mechanism of this compound action at the dopamine transporter.
Caption: Workflow for in vivo microdialysis study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The shell of the nucleus accumbens has a higher dopamine response compared with the core after non-contingent intravenous ethanol administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRI-31142 in Intracranial Self-Stimulation (ICSS) Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SRI-31142, a putative allosteric inhibitor of the dopamine transporter (DAT), in intracranial self-stimulation (ICSS) experiments. This document outlines the mechanism of action of this compound, detailed experimental protocols for its use in rodent models, and a summary of its effects on brain reward function.
Introduction
Intracranial self-stimulation (ICSS) is a behavioral paradigm used to investigate the neural circuits underlying reward and motivation.[1][2][3][4] In this procedure, animals learn to perform an operant response, such as pressing a lever, to receive a brief electrical stimulation to a specific brain region, typically the medial forebrain bundle (MFB) or the ventral tegmental area (VTA).[1] The rate at which an animal responds for the stimulation is considered a measure of the reward value. Pharmacological agents that increase the rewarding effects of ICSS, such as drugs of abuse like cocaine, typically shift the frequency-rate curve to the left, indicating that a lower frequency of stimulation is required to maintain the same level of responding. Conversely, drugs that decrease the rewarding effects of ICSS shift the curve to the right or decrease the maximal rate of responding.
This compound has been investigated for its potential as a pharmacotherapy for cocaine abuse. Unlike traditional DAT inhibitors such as cocaine, which block the dopamine transporter and increase synaptic dopamine, leading to enhanced reward and abuse potential, this compound acts as an allosteric inhibitor. This unique mechanism of action results in a reduction of ICSS responses and dopamine levels in the nucleus accumbens (NAc), and importantly, blocks the abuse-related effects of cocaine. These notes provide the necessary protocols to replicate and build upon these findings.
Mechanism of Action
This compound is a putative allosteric inhibitor of the dopamine transporter (DAT). The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal.
Cocaine and other psychostimulants act as competitive inhibitors at the DAT, blocking dopamine reuptake and leading to a surge in synaptic dopamine concentrations. This surge in the nucleus accumbens is strongly associated with the reinforcing and addictive properties of these drugs.
In contrast, this compound is thought to bind to a different site on the DAT, allosterically modulating its function. Instead of producing abuse-related increases in ICSS or dopamine levels in the nucleus accumbens, this compound decreases both. Furthermore, it has been shown to block the increases in ICSS and nucleus accumbens dopamine produced by cocaine.
References
- 1. Protocol to assess rewarding brain stimulation as a learning and memory modulating treatment: Comparison between self-administration and experimenter-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracranial self-stimulation (ICSS) in rodents to study the neurobiology of motivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Preparing SRI-31142 Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of SRI-31142 stock solutions for use in neuropharmacological research. This compound is a putative allosteric inhibitor of the dopamine transporter (DAT), offering a novel mechanism to modulate dopaminergic signaling.[1][2] Proper preparation and handling of this compound are crucial for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Molecular Formula | C₂₉H₂₄N₆ |
| Molecular Weight | 456.54 g/mol |
| CAS Number | 1940118-04-6 |
| Appearance | White to off-white solid |
| Purity | >98% (typically analyzed by HPLC) |
Solubility and Storage
The solubility and stability of this compound in common laboratory solvents are critical for preparing and storing stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions.
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility in DMSO | ≥ 10 mM |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month[1] |
| Powder Storage | -20°C for up to 12 months; 4°C for up to 6 months[2] |
Note: Due to the hygroscopic nature of DMSO, it is highly recommended to use a fresh, unopened bottle to ensure maximum solubility and stability of this compound.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.57 mg of this compound (Molecular Weight = 456.54 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Experimental Protocols
This compound has been utilized in preclinical models to investigate its effects on the dopamine system, particularly in the context of substance abuse research. Below are detailed protocols for key experiments cited in the literature.
In Vivo Microdialysis in the Rat Nucleus Accumbens
This protocol is for monitoring extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats following the administration of this compound.
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens shell (NAc shell) at the following coordinates relative to bregma: Anterior/Posterior (AP): +1.7 mm; Medial/Lateral (ML): ±0.8 mm; Dorsal/Ventral (DV): -6.0 mm from the skull surface.
-
Secure the guide cannula to the skull with dental cement and skull screws.
-
Allow the animal to recover for at least 5-7 days post-surgery.
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula into the NAc shell.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min) using a microinfusion pump.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of extracellular dopamine.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Administer this compound (e.g., intraperitoneally, i.p.) at the desired dose after collecting at least three stable baseline samples.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
At the end of the experiment, verify the probe placement through histological analysis.
Intracranial Self-Stimulation (ICSS) in Rats
This protocol assesses the rewarding or aversive effects of this compound by measuring its impact on the rate of electrical self-stimulation of the brain's reward pathways.
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a monopolar electrode into the medial forebrain bundle (MFB) at the following coordinates relative to bregma: AP: -2.8 mm; ML: ±1.7 mm; DV: -8.8 mm from the skull surface.
-
Place a screw on the skull to serve as the anode.
-
Secure the electrode and screw with dental cement.
-
Allow for a recovery period of at least one week.
Behavioral Procedure:
-
Train the rats in operant conditioning chambers equipped with a lever. A lever press should deliver a brief train of electrical stimulation to the MFB.
-
Shape the rats to press the lever to receive the electrical stimulation.
-
Once stable responding is established, determine the optimal stimulation parameters (e.g., frequency, current intensity) for each rat.
-
On the test day, allow the rats to respond for a baseline period to establish a stable rate of self-stimulation.
-
Administer this compound at the desired dose and route.
-
Record the number of lever presses at regular intervals post-injection to determine any changes in the rate of self-stimulation.
-
A decrease in responding is typically interpreted as a reduction in the rewarding effects of the stimulation or as an aversive effect of the compound.
Signaling Pathway and Mechanism of Action
This compound acts as a putative allosteric inhibitor of the dopamine transporter (DAT). The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal.
Unlike competitive inhibitors such as cocaine, which bind to the primary substrate-binding site (S1 site), allosteric modulators bind to a distinct secondary site (S2 site). The binding of this compound to this allosteric site is thought to stabilize the DAT in an inward-facing conformation, which reduces the efficiency of dopamine translocation without directly competing with dopamine or cocaine for the S1 site. This unique mechanism of action may lead to a different pharmacological profile compared to traditional DAT inhibitors.
Below is a diagram illustrating the proposed mechanism of action of this compound on the dopamine transporter.
Caption: Mechanism of this compound as an allosteric modulator of DAT.
The following diagram illustrates the experimental workflow for preparing and using this compound in a typical in vivo experiment.
Caption: Experimental workflow for this compound preparation and use.
References
Application Notes and Protocols for SRI-31142 Administration in Cocaine Interaction Studies
These application notes provide a comprehensive overview of the administration of SRI-31142 in preclinical studies investigating its interaction with cocaine. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is identified as a putative allosteric dopamine transporter (DAT) inhibitor. Unlike typical DAT inhibitors such as cocaine, which bind directly to the dopamine (DA) binding site, allosteric modulators are thought to bind to a different site on the transporter, altering its function. This distinct mechanism of action has led to investigations into its potential as a pharmacotherapy for cocaine abuse. Studies have examined its effects on the behavioral and neurochemical actions of cocaine, particularly focusing on reward and reinforcement pathways.
Mechanism of Action
Cocaine primarily exerts its reinforcing effects by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine in key brain regions like the nucleus accumbens (NAc).[1][2] this compound is hypothesized to act as an allosteric modulator of DAT.[3][4] In preclinical studies, this compound has been shown to have a high potency for inhibiting monoamine uptake but a much weaker potency for inhibiting DAT binding itself.[3] Interestingly, in vivo studies suggest that this compound may attenuate the effects of cocaine through a non-DAT-mediated mechanism, as it did not produce cocaine-like increases in intracranial self-stimulation (ICSS) or NAc dopamine levels. Instead, at effective doses, it decreased these measures on its own and blocked cocaine-induced increases.
Experimental Data
The following tables summarize the quantitative data from key preclinical experiments investigating the interaction between this compound and cocaine.
Table 1: Effects of this compound on Cocaine-Facilitated Intracranial Self-Stimulation (ICSS)
| Pretreatment (mg/kg, i.p.) | Cocaine Dose (mg/kg, i.p.) | Effect on ICSS Responding |
| Vehicle | 10 | Facilitation |
| 1.0 | 10 | No significant alteration of cocaine effect |
| 3.2 | 10 | No significant alteration of cocaine effect |
| 10 | 10 | Significant attenuation of cocaine-induced facilitation |
Table 2: Effects of this compound and Cocaine on Nucleus Accumbens (NAc) Dopamine (DA) and Serotonin (5-HT) Levels
| Treatment | Effect on NAc DA Levels | Effect on NAc 5-HT Levels |
| Cocaine (10 mg/kg, i.p.) | Increase | Increase |
| This compound (10 mg/kg, i.p.) | Decrease | No significant change |
| This compound (10 mg/kg, i.p.) + Cocaine (10 mg/kg, i.p.) | Attenuation of cocaine-induced increase | No significant alteration of cocaine-induced increase |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on studies conducted in rats.
Intracranial Self-Stimulation (ICSS) Protocol
This protocol is used to assess the rewarding effects of drugs.
1. Animal Model:
-
Male Sprague-Dawley rats.
2. Surgical Preparation:
-
Anesthetize rats and implant a stainless-steel electrode into the medial forebrain bundle.
-
Allow for a post-surgery recovery period.
3. ICSS Training:
-
Train rats in operant conditioning chambers equipped with a lever.
-
Pressing the lever delivers a brief electrical stimulation to the medial forebrain bundle.
-
Train rats on a fixed-ratio 1 schedule of reinforcement.
4. Drug Administration:
-
Dissolve this compound and cocaine in a suitable vehicle (e.g., a 6:4 ratio of DMSO/saline).
-
Administer drugs via intraperitoneal (i.p.) injection.
-
For interaction studies, administer this compound (e.g., 10 mg/kg) 20 minutes prior to cocaine (e.g., 10 mg/kg).
5. Data Analysis:
-
Measure the rate of lever pressing as an indicator of the rewarding effect of the brain stimulation.
-
Analyze the data to determine if this compound alters the facilitation of ICSS responding produced by cocaine.
In Vivo Microdialysis Protocol
This protocol is used to measure extracellular levels of neurotransmitters in specific brain regions.
1. Animal Model:
-
Male Sprague-Dawley rats.
2. Surgical Preparation:
-
Anesthetize rats and stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens.
-
Allow for a post-surgery recovery period.
3. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
4. Drug Administration:
-
Dissolve this compound and cocaine in a suitable vehicle.
-
Administer drugs via intraperitoneal (i.p.) injection once stable baseline neurotransmitter levels are established.
-
For interaction studies, administer this compound (10 mg/kg) 20 minutes before cocaine (10 mg/kg).
5. Neurochemical Analysis:
-
Analyze the collected dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express neurotransmitter levels as a percentage of the baseline.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound and cocaine interaction studies.
Caption: Mechanism of action of cocaine at the dopamine synapse.
Caption: Experimental workflow for cocaine interaction studies.
Caption: Hypothesized signaling interactions of this compound and cocaine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live Cell Imaging Assays with SRI-31142
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-31142 is a potent, putative allosteric inhibitor of the dopamine transporter (DAT), with a reported Ki of 1.9 nM.[1] As a critical regulator of dopamine homeostasis in the brain, the DAT is a key target for both therapeutic drugs and substances of abuse. Allosteric modulators of DAT, such as this compound, offer a promising avenue for therapeutic development, potentially providing greater specificity and a reduced side-effect profile compared to traditional orthosteric inhibitors.[2][3] Live cell imaging presents a powerful methodology to investigate the dynamic effects of compounds like this compound on DAT function in a physiologically relevant context.
These application notes provide detailed protocols for live cell imaging assays designed to investigate the effects of this compound on DAT activity. The protocols are based on established methods for monitoring DAT function and trafficking in real-time. While direct live cell imaging data for this compound is limited and its precise mechanism of action on DAT in live cells remains an area of active investigation, these assays provide a robust framework for characterizing its potential as an allosteric modulator.[4]
Mechanism of Action: Allosteric Modulation of the Dopamine Transporter
The dopamine transporter is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic signaling. Traditional DAT inhibitors, such as cocaine, bind to the primary substrate-binding site (orthosteric site) and competitively block dopamine uptake.
Allosteric modulators, in contrast, bind to a distinct site on the transporter, inducing a conformational change that alters the affinity or efficacy of the orthosteric site for its ligands (e.g., dopamine or cocaine).[2] This can result in a non-competitive mode of inhibition and may offer advantages such as "saturability" of effect and a lower potential for abuse. This compound is hypothesized to act via such an allosteric mechanism. The following diagram illustrates the proposed mechanism of action.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. It is important to note the limited availability of data from functional live cell imaging assays.
| Parameter | Value | Assay System | Reference |
| Ki | 1.9 nM | Radioligand binding assay | |
| Effect on Ca2+ Signaling | No direct inhibition observed when administered alone at concentrations up to 10 µM | Live cell imaging of Ca2+ signals in cells expressing DAT and voltage-gated Ca2+ channels |
Experimental Protocols
The following protocols describe two key live cell imaging assays to investigate the effect of this compound on DAT function: a fluorescent substrate uptake assay and a DAT trafficking assay.
Protocol 1: Fluorescent Substrate Uptake Assay
This assay directly measures the rate of dopamine transporter-mediated uptake of a fluorescent substrate in live cells. Inhibition of uptake by this compound would indicate a functional blockade of the transporter.
Workflow Diagram:
Materials and Reagents:
-
HEK293 or other suitable host cells stably expressing human DAT (hDAT)
-
Glass-bottom imaging dishes or plates
-
Live cell imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescent DAT substrate (e.g., ASP+ or a fluorescent cocaine analog)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control DAT inhibitor (e.g., cocaine or GBR12909)
-
Live cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Plating: 24-48 hours prior to imaging, seed DAT-expressing cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare stock solutions of this compound, positive control inhibitor, and fluorescent substrate in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare working dilutions in pre-warmed live cell imaging medium.
-
Pre-incubation:
-
Wash the cells gently with pre-warmed imaging medium.
-
Add the imaging medium containing the desired concentration of this compound or vehicle control to the cells.
-
Incubate for 15-30 minutes at 37°C and 5% CO2.
-
-
Image Acquisition:
-
Place the imaging dish on the microscope stage and allow it to equilibrate.
-
Acquire a baseline image before adding the fluorescent substrate.
-
Add the fluorescent DAT substrate to the dish and immediately begin time-lapse imaging.
-
Acquire images every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Correct for background fluorescence.
-
Plot the background-corrected fluorescence intensity as a function of time.
-
Calculate the initial rate of uptake (the slope of the initial linear portion of the curve).
-
Compare the uptake rates between vehicle-treated, this compound-treated, and positive control-treated cells.
-
Protocol 2: DAT Trafficking Assay Using a Fluorescently Labeled Ligand
This assay visualizes the localization and movement of DAT on the plasma membrane and its internalization. Allosteric modulators can sometimes affect the trafficking of transporters, and this assay can be used to investigate if this compound has such effects.
Workflow Diagram:
Materials and Reagents:
-
Cells stably expressing a fluorescently tagged DAT (e.g., DAT-GFP)
-
Glass-bottom imaging dishes or plates
-
Live cell imaging medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Live cell imaging system with a confocal or TIRF microscope and environmental control
Procedure:
-
Cell Plating: Plate DAT-GFP expressing cells on glass-bottom dishes as described in Protocol 1.
-
Treatment:
-
Wash the cells with pre-warmed imaging medium.
-
Add imaging medium containing this compound or vehicle control.
-
Incubate for the desired duration (e.g., 30 minutes to several hours) at 37°C and 5% CO2.
-
-
Image Acquisition:
-
Acquire high-resolution images of the cells using a confocal or TIRF microscope. TIRF microscopy is particularly useful for visualizing DAT at the plasma membrane.
-
Observe any changes in the subcellular localization of DAT-GFP (e.g., increased intracellular puncta, which may indicate internalization).
-
-
Fluorescence Recovery After Photobleaching (FRAP) (Optional):
-
Define a region of interest on the plasma membrane of a cell.
-
Photobleach the GFP signal in this region using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.
-
-
Data Analysis:
-
Quantify the ratio of plasma membrane to intracellular DAT-GFP fluorescence intensity.
-
For FRAP experiments, measure the fluorescence recovery over time and fit the data to a curve to determine the mobile fraction of DAT and the kinetics of recovery.
-
Compare these parameters between vehicle- and this compound-treated cells.
-
Expected Outcomes and Interpretation
-
Fluorescent Substrate Uptake Assay: If this compound is a functional inhibitor of DAT in live cells, a dose-dependent decrease in the initial rate of fluorescent substrate uptake is expected. By testing this compound in the presence of a competitive inhibitor like cocaine, it may be possible to discern an allosteric mechanism.
-
DAT Trafficking Assay: this compound may alter the subcellular distribution of DAT. For example, it could promote or inhibit the internalization of the transporter from the cell surface. FRAP analysis can reveal if this compound affects the lateral mobility of DAT within the plasma membrane, which could be indicative of a conformational change or altered interactions with other proteins.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of the putative allosteric DAT modulator, this compound, using live cell imaging. While the existing data on the direct functional effects of this compound in live cells is limited, these assays provide the necessary tools to further elucidate its mechanism of action and its potential as a therapeutic agent. Careful experimental design and data interpretation will be crucial in advancing our understanding of this and other allosteric modulators of the dopamine transporter.
References
- 1. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 2. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Brain Penetration of SRI-31142
For Researchers, Scientists, and Drug Development Professionals
Application Notes
SRI-31142 is a putative brain-penetrant allosteric inhibitor of the dopamine transporter (DAT)[1][2]. As an allosteric modulator, this compound binds to a site on the DAT that is distinct from the dopamine binding site, altering the transporter's function[3][4][5]. Assessing the ability of this compound to cross the blood-brain barrier (BBB) and reach its target in the central nervous system (CNS) is crucial for its development as a therapeutic agent. This document provides detailed protocols for key experiments to quantify the brain penetration of this compound.
The primary methods covered are:
-
In Vivo Microdialysis: To measure the unbound concentration of this compound in the brain extracellular fluid (ECF), which represents the pharmacologically active fraction.
-
Brain Tissue Homogenate Analysis: To determine the total concentration of this compound in the brain.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying this compound in biological samples.
These methods, when used in combination, provide a comprehensive profile of the brain penetration of this compound, enabling the calculation of key parameters such as the unbound brain-to-plasma concentration ratio (Kp,uu).
Quantitative Data Presentation
The following tables are examples of how to structure the quantitative data obtained from the described experimental protocols.
Table 1: this compound Concentrations in Plasma and Brain
| Animal ID | Time (h) | Plasma Concentration (ng/mL) | Brain Homogenate Concentration (ng/g) | Brain ECF Concentration (ng/mL) |
| 1 | 0.5 | 150.2 | 95.8 | 15.3 |
| 1 | 1 | 125.6 | 80.1 | 12.8 |
| 1 | 2 | 98.4 | 62.7 | 10.0 |
| 1 | 4 | 60.1 | 38.3 | 6.1 |
| 2 | 0.5 | 162.5 | 103.5 | 16.6 |
| 2 | 1 | 135.8 | 86.5 | 13.8 |
| 2 | 2 | 105.3 | 67.1 | 10.7 |
| 2 | 4 | 65.2 | 41.5 | 6.6 |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Units |
| Brain-to-Plasma Ratio (Total) | 0.64 | - |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.11 | - |
| Brain Tissue Binding (%) | 84.0 | % |
| Plasma Protein Binding (%) | 90.0 | % |
Experimental Protocols
In Vivo Microdialysis
This protocol describes the procedure for implanting a microdialysis probe into a specific brain region of a rodent and collecting ECF samples for the analysis of this compound.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Collection vials (e.g., polypropylene)
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgical Implantation:
-
Expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum).
-
Slowly lower the microdialysis probe into the brain to the desired depth.
-
Secure the probe to the skull using dental cement.
-
-
Probe Perfusion:
-
Connect the probe inlet to a syringe pump and the outlet to a collection vial.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours.
-
-
Sample Collection:
-
Collect dialysate samples at predetermined time intervals (e.g., every 20-30 minutes) into collection vials.
-
Administer this compound to the animal (e.g., via intravenous or intraperitoneal injection).
-
Continue collecting dialysate samples for the desired duration of the study.
-
Collect blood samples at corresponding time points.
-
-
Sample Analysis:
-
Analyze the dialysate and plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Brain Tissue Homogenate Analysis
This protocol outlines the steps for collecting brain tissue, homogenizing it, and extracting this compound for quantification.
Materials:
-
This compound
-
Rodent brain tissue
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Protein precipitation solvent (e.g., acetonitrile with internal standard)
-
Centrifuge
-
Collection tubes
-
LC-MS/MS system
Procedure:
-
Tissue Collection:
-
Euthanize the animal at a specific time point after this compound administration.
-
Perfuse the brain with ice-cold saline to remove blood.
-
Rapidly dissect the brain and isolate the region of interest.
-
Weigh the tissue sample.
-
-
Homogenization:
-
Place the tissue sample in a tube with a known volume of homogenization buffer.
-
Homogenize the tissue until a uniform consistency is achieved.
-
-
Protein Precipitation and Extraction:
-
Add a known volume of protein precipitation solvent to the homogenate.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Collect the supernatant, which contains the extracted this compound.
-
Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.
-
LC-MS/MS Analysis
This protocol provides a general framework for the quantification of this compound in biological matrices. Method development and validation are critical for accurate results.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Analytical column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
This compound analytical standard
-
Internal standard (a structurally similar compound)
Procedure:
-
Method Development:
-
Optimize the mass spectrometry parameters for this compound and the internal standard (e.g., parent and product ions for multiple reaction monitoring).
-
Develop a chromatographic method to achieve good separation and peak shape.
-
-
Calibration Curve and Quality Controls:
-
Prepare a series of calibration standards and quality control samples by spiking known concentrations of this compound into the appropriate blank matrix (e.g., plasma, dialysate, or brain homogenate).
-
-
Sample Analysis:
-
Inject the prepared samples, calibration standards, and quality controls onto the LC-MS/MS system.
-
-
Data Processing:
-
Integrate the peak areas for this compound and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration.
-
Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 3. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DAT Binding Assay for SRI-31142
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a dopamine transporter (DAT) binding assay for SRI-31142, a potent, putative allosteric inhibitor of DAT.[1][2] This document outlines the necessary reagents, experimental procedures, and data analysis steps to determine the binding affinity of this compound to DAT.
Introduction
The dopamine transporter (DAT) is a sodium-chloride dependent transmembrane protein that plays a crucial role in regulating dopamine neurotransmission by mediating the reuptake of dopamine from the synaptic cleft.[3][4][5] As such, DAT is a key target for a variety of therapeutic agents and drugs of abuse. This compound has been identified as a novel and potent putative allosteric inhibitor of DAT. Unlike competitive inhibitors that bind to the same site as dopamine, allosteric modulators bind to a different site on the transporter, which can alter the transporter's conformation and function. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with DAT.
Quantitative Data Summary
The following table summarizes the reported binding affinity of this compound for the dopamine transporter.
| Compound | Target | Assay Type | Ligand | Ki (nM) | Reference |
| This compound | DAT | Radioligand Binding | [3H]WIN35428 | 1.9 |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT) using a competitive radioligand binding assay.
This protocol is adapted from established in vitro radioligand binding assays for monoamine transporters.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Test Compound: this compound.
-
Reference Compound: Cocaine or GBR-12935 (for positive control).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Cell harvesting equipment (e.g., cell scraper or trypsin).
-
Homogenizer.
-
Centrifuge.
-
Scintillation counter.
-
BCA Protein Assay Kit.
Procedure
1. Cell Culture and Membrane Preparation:
-
Culture HEK-293 or CHO cells stably expressing hDAT in appropriate culture medium until they reach 80-90% confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or brief trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
2. Binding Assay:
-
Prepare serial dilutions of this compound and the reference compound in assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [³H]WIN 35,428 (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]WIN 35,428, and a high concentration of a competing ligand (e.g., 10 µM cocaine).
-
Displacement: Cell membranes, [³H]WIN 35,428, and varying concentrations of this compound or the reference compound.
-
-
Incubate the plate at room temperature or 4°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for DAT.
-
Visualizations
Experimental Workflow
Putative Mechanism of Action
References
- 1. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: SRI-31142
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRI-31142, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Issue: Precipitate observed in this compound DMSO stock solution.
Possible Causes & Solutions:
-
Concentration Exceeds Solubility Limit: The reported solubility of this compound in DMSO is 10 mM.[1] Preparing solutions at concentrations higher than this may lead to precipitation.
-
Recommendation: Prepare a fresh stock solution at or below 10 mM. If a higher concentration is required, consider a different solvent or a co-solvent system, though solubility in other solvents is not widely reported.
-
-
Improper Dissolution Technique: The compound may not have fully dissolved initially.
-
Recommendation: Ensure the solution is thoroughly mixed. Gentle warming (to 37°C) and vortexing can aid in dissolution. Allow the solution to return to room temperature to check for any precipitation.
-
-
Low-Quality DMSO: The presence of water or other impurities in DMSO can reduce the solubility of compounds.
-
Recommendation: Use anhydrous, high-purity DMSO.
-
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause compounds to precipitate out of solution.
-
Recommendation: Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
-
Storage Conditions: Improper storage can lead to compound degradation or precipitation.
-
Recommendation: Store the DMSO stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum concentration of this compound in DMSO?
A1: The maximum recommended concentration for this compound in DMSO is 10 mM.[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: Please refer to the detailed "Experimental Protocol for Preparation of this compound Stock Solution" below.
Q3: My this compound powder won't dissolve in DMSO even at 10 mM. What should I do?
A3: If you are experiencing difficulty dissolving this compound, you can try gentle warming (e.g., in a 37°C water bath for a few minutes) and vortexing. Ensure you are using high-purity, anhydrous DMSO. If the issue persists, the compound may have degraded, and it is advisable to use a fresh vial.
Q4: Can I store my this compound DMSO stock solution at 4°C?
A4: It is not recommended to store the stock solution at 4°C. For short-term storage, -20°C is recommended for up to one month, and for long-term storage, -80°C is recommended for up to six months to maintain stability and prevent precipitation.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent, putative allosteric inhibitor of the dopamine transporter (DAT).[2]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C29H24N6 | |
| Molecular Weight | 456.54 g/mol | |
| Solubility in DMSO | 10 mM | |
| Ki | 1.9 nM |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need 0.45654 mg of this compound (Molecular Weight = 456.54 g/mol ).
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 456.54 g/mol * 1000 mg/g = 0.45654 mg
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 2-5 minutes to aid dissolution. Vortex again.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage:
-
For immediate use, the solution can be kept at room temperature.
-
For short-term storage (up to 1 month), store at -20°C.
-
For long-term storage (up to 6 months), aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Signaling Pathway
This compound acts as an allosteric inhibitor of the Dopamine Transporter (DAT). This transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates dopamine signaling. By inhibiting DAT, this compound increases the concentration and duration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.
Caption: Mechanism of action of this compound in the dopaminergic synapse.
References
Technical Support Center: Optimizing SRI-31142 Brain Penetration in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SRI-31142 in mouse models and encountering challenges with its brain penetration.
Troubleshooting Guide
This guide addresses common issues that may lead to suboptimal brain concentrations of this compound and provides systematic steps to identify and resolve these problems.
Issue 1: Lower than Expected Brain-to-Plasma Ratio of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Passive Permeability: this compound has a molecular weight of 456.54 g/mol [1], which is above the ideal range (<400 Da) for passive diffusion across the blood-brain barrier (BBB). | 1. Verify Compound Integrity and Formulation: Ensure the compound is fully solubilized and stable in the vehicle. Consider reformulating with solubilizing agents like cyclodextrins or as a nanoparticle suspension. 2. Assess Physicochemical Properties: If not already done, determine the experimental LogP and pKa of this compound to better predict its passive diffusion potential. 3. Co-administration with a Permeability Enhancer: (Use with caution and appropriate controls) Temporarily disrupt BBB tight junctions using agents like mannitol. This is an invasive method and should be considered a terminal experiment to confirm if permeability is the primary issue. |
| Active Efflux by Transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain. | 1. In Vitro Transporter Assay: Use cell-based assays (e.g., Caco-2 or MDCK-MDR1) to determine if this compound is a substrate for P-gp or BCRP. 2. In Vivo Co-administration with Efflux Inhibitors: Administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) or a BCRP inhibitor and measure the change in the brain-to-plasma ratio. A significant increase would indicate that efflux is a major limiting factor. |
| High Plasma Protein Binding: Extensive binding to plasma proteins like albumin reduces the free fraction of this compound available to cross the BBB. | 1. Measure Plasma Protein Binding: Determine the fraction of this compound bound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration. 2. Adjust Dosing: If plasma protein binding is high, a higher dose may be required to achieve a therapeutic concentration of the unbound drug in the brain. However, be mindful of potential off-target effects and systemic toxicity. |
| Rapid Metabolism: The compound may be quickly metabolized in the periphery, reducing the overall exposure to the brain. | 1. Pharmacokinetic Analysis: Conduct a full pharmacokinetic study to determine the half-life of this compound in plasma. 2. Inhibit Metabolic Enzymes: If the metabolic pathway is known, co-administer with an inhibitor of the relevant cytochrome P450 enzymes to increase plasma exposure. |
Issue 2: High Variability in Brain Concentration Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing: Variability in the administered dose due to inaccurate formulation or injection technique. | 1. Standardize Formulation Preparation: Ensure the dosing solution is homogenous. Use a validated protocol for preparation. 2. Refine Injection Technique: For intravenous injections, ensure proper tail vein cannulation. For oral gavage, confirm correct placement to avoid administration into the lungs. |
| Physiological Differences: Age, sex, and health status of the mice can influence BBB permeability and drug metabolism. | 1. Use Age and Sex-Matched Animals: Control for these variables in your experimental design. 2. Monitor Animal Health: Ensure all animals are healthy and free from stress, which can alter BBB integrity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected brain-to-plasma ratio (Kp) for a compound like this compound?
A1: For a compound with a molecular weight of ~450 g/mol , a Kp value greater than 1 is generally considered good brain penetration. However, the unbound brain-to-plasma ratio (Kp,uu), which accounts for plasma and brain tissue binding, is a more accurate predictor of target engagement. A Kp,uu close to 1 suggests free diffusion across the BBB, while a value significantly less than 1 may indicate active efflux.
Q2: How can I improve the brain penetration of this compound without chemically modifying the molecule?
A2: Several formulation strategies can be employed:
-
Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles or liposomes can protect it from metabolism, reduce plasma protein binding, and facilitate transport across the BBB.
-
Intranasal Delivery: This route can bypass the BBB by direct transport along the olfactory and trigeminal nerves.[2]
-
Use of Efflux Pump Inhibitors: Co-administration with P-gp/BCRP inhibitors can increase brain concentrations if the compound is a substrate for these transporters.
Q3: What experimental methods are recommended for quantifying this compound brain penetration?
A3:
-
Brain-to-Plasma Ratio (Kp) Determination: This involves measuring the total concentration of this compound in the brain and plasma at a specific time point after administration.[3]
-
Brain Microdialysis: This technique allows for the continuous sampling of the unbound drug concentration in the brain's interstitial fluid, providing a direct measure of the pharmacologically active fraction.[4][5]
-
In Situ Brain Perfusion: This method can determine the rate of transport across the BBB without the confounding influence of peripheral pharmacokinetics.
Data Presentation
Table 1: Hypothetical Brain Penetration Data for this compound in Mice with Different Formulations
The following data is for illustrative purposes to demonstrate the potential impact of formulation changes on brain penetration and is not based on published results for this compound.
| Formulation | Dose (mg/kg, IV) | Time Point (min) | Plasma Conc. (ng/mL) | Brain Conc. (ng/g) | Brain/Plasma Ratio (Kp) |
| This compound in Saline | 10 | 60 | 500 | 150 | 0.3 |
| This compound with Verapamil (P-gp Inhibitor) | 10 | 60 | 520 | 470 | 0.9 |
| This compound in Polymeric Nanoparticles | 10 | 60 | 480 | 720 | 1.5 |
Table 2: Unbound Concentrations and Ratios (Hypothetical)
| Parameter | Value | Method |
| Fraction Unbound in Plasma (fu,plasma) | 0.05 | Equilibrium Dialysis |
| Fraction Unbound in Brain (fu,brain) | 0.10 | Brain Slice Method |
| Unbound Brain/Plasma Ratio (Kp,uu) for Saline Formulation | 0.6 | Kp * (fu,plasma / fu,brain) |
Experimental Protocols
Protocol 1: Determination of Brain-to-Plasma Ratio (Kp)
-
Animal Dosing: Administer this compound to mice (n=3-5 per time point) via the desired route (e.g., intravenous injection).
-
Sample Collection: At a predetermined time point (e.g., 60 minutes), anesthetize the mouse and collect a blood sample via cardiac puncture into a tube containing an anticoagulant.
-
Brain Harvesting: Immediately following blood collection, perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature.
-
Sample Processing: Harvest the whole brain, weigh it, and homogenize it in a suitable buffer. Centrifuge the blood sample to obtain plasma.
-
Quantification: Analyze the concentration of this compound in the plasma and brain homogenate using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the Kp as: Kp = (Concentration in brain [ng/g]) / (Concentration in plasma [ng/mL]).
Protocol 2: In Vivo Brain Microdialysis
-
Probe Implantation: Anesthetize the mouse and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula of the awake, freely moving mouse.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for 1-2 hours before collecting baseline samples.
-
Dosing and Sampling: Administer this compound systemically. Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.
-
Analysis: Determine the concentration of this compound in the dialysate samples by LC-MS/MS. This concentration represents the unbound drug in the brain's interstitial fluid.
Visualizations
Caption: Troubleshooting workflow for low brain penetration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Troubleshooting SRI-31142 In Vivo Microdialysis Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SRI-31142 in in vivo microdialysis experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a putative, brain-penetrant allosteric inhibitor of the dopamine transporter (DAT).[1][2] Unlike competitive inhibitors that bind to the same site as dopamine, an allosteric inhibitor binds to a different site on the transporter protein, modifying its conformation and reducing its ability to transport dopamine. In behavioral studies, this compound has been shown to reduce dopamine levels in the nucleus accumbens (NAc).[1][2] It has also been observed to block the effects of cocaine on dopamine levels and intracranial self-stimulation.[1]
Q2: I am not seeing the expected decrease in dopamine levels in my microdialysis samples after this compound administration. What are the possible causes?
There are several potential reasons for not observing the expected pharmacological effect of this compound. These can be broadly categorized into issues with the compound, the microdialysis procedure, or the analytical method.
-
Compound Integrity and Administration:
-
Degradation: Ensure that this compound has been stored correctly. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.
-
Dosage and Route of Administration: Verify that the correct dose was administered. The optimal dose can vary between animal models and experimental conditions. Consider if the route of administration (e.g., systemic vs. reverse dialysis) is appropriate for achieving the desired concentration in the target brain region.
-
-
Microdialysis Probe and Surgical Implantation:
-
Probe Placement: Confirm the accurate placement of the microdialysis probe in the target brain region (e.g., nucleus accumbens) through histological verification post-experiment.
-
Probe Recovery: Low probe recovery can lead to dialysate concentrations that are below the limit of detection. Several factors influence recovery, including the flow rate of the perfusate, the length and type of the dialysis membrane, and the potential for tissue damage around the probe.
-
-
Analytical Sensitivity:
-
Detection Limits: Ensure your analytical method, such as HPLC-ECD or mass spectrometry, has sufficient sensitivity to detect baseline dopamine levels and any subsequent changes.
-
Q3: My baseline dopamine levels are unstable or consistently low before this compound administration. How can I fix this?
Stable and adequate baseline neurotransmitter levels are crucial for interpreting drug effects.
-
Equilibration Period: Allow for a sufficient equilibration period after probe implantation to minimize the effects of tissue trauma from the surgery. This period allows the extracellular environment to stabilize.
-
Perfusion Fluid: Use a perfusion fluid that closely mimics the ionic composition of the extracellular fluid, such as artificial cerebrospinal fluid (aCSF). Using an inappropriate perfusate can affect diffusion rates.
-
Flow Rate: A high flow rate can result in lower analyte recovery. Slower flow rates generally yield higher concentrations in the dialysate. However, the flow rate needs to be balanced with the desired temporal resolution.
-
Animal Stress: Ensure the animal is habituated to the experimental setup to minimize stress-induced fluctuations in dopamine levels.
Q4: I am observing high variability in my results between animals. What are the likely sources of this variability?
Intersubject variability is a common challenge in in vivo studies.
-
Surgical Consistency: Inconsistent probe placement is a major source of variability. Employing stereotaxic surgery with precise coordinates and subsequent histological verification for all animals is critical.
-
Animal Factors: Differences in age, weight, and health status of the animals can contribute to variability.
-
Normalization of Data: To account for individual differences in absolute concentrations, normalize the data as a percentage of the baseline for each animal. This allows for a more standardized comparison of the drug's effect.
Troubleshooting Guide
This table summarizes common problems, potential causes, and suggested solutions when conducting in vivo microdialysis experiments with this compound.
| Problem | Potential Causes | Suggested Solutions |
| No detectable change in dopamine after this compound administration | 1. Incorrect drug dosage or administration. 2. Poor probe placement. 3. Low probe recovery. 4. Insufficient analytical sensitivity. 5. Compound degradation. | 1. Review and optimize the dosage and administration route. 2. Perform histological verification of probe location. 3. Optimize flow rate and membrane length; consider using a probe with a different membrane material. 4. Validate and optimize your analytical method (e.g., HPLC-ECD). 5. Ensure proper storage and handling of this compound. |
| Unstable or low baseline dopamine levels | 1. Insufficient post-surgical recovery and probe equilibration time. 2. Inappropriate perfusion fluid composition. 3. High perfusion flow rate. 4. Animal stress. | 1. Allow for an adequate stabilization period (e.g., 2-3 hours) after probe insertion. 2. Use a standard aCSF recipe. 3. Decrease the flow rate to improve recovery. 4. Habituate animals to the experimental setup. |
| High inter-animal variability | 1. Inconsistent probe implantation. 2. Individual differences in animal physiology. 3. Variations in experimental conditions. | 1. Use precise stereotaxic coordinates and perform histological verification. 2. Normalize data to a percentage of the baseline for each animal. 3. Standardize all experimental procedures, including animal handling and timing of injections. |
| Signal loss or peak tailing in HPLC analysis | 1. Adsorption of analyte to tubing or vials. 2. Sample degradation. 3. Issues with the HPLC system (e.g., column, mobile phase). | 1. Use low-adsorption tubing and sample vials. Consider adding a small amount of antioxidant to the collection vials. 2. Keep samples chilled during collection and store at -80°C until analysis. 3. Troubleshoot the HPLC system, including checking for leaks, column performance, and mobile phase pH and composition. |
Experimental Protocols
In Vivo Microdialysis Protocol for this compound in Rodents
-
Animal Surgery:
-
Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). The coordinates should be determined from a reliable brain atlas.
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for a minimum of 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
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Allow for a stabilization period of at least 2-3 hours to obtain a stable baseline.
-
Collect baseline samples at regular intervals (e.g., every 20 minutes).
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Administer this compound (e.g., systemically via intraperitoneal injection or locally via reverse dialysis).
-
Continue collecting dialysate samples for the desired duration after drug administration.
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At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde) to allow for histological verification of the probe placement.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine concentration using a sensitive analytical technique such as HPLC with electrochemical detection (HPLC-ECD) or mass spectrometry.
-
Quantify the dopamine concentration in each sample by comparing the peak area to that of known standards.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an allosteric inhibitor of DAT.
Experimental Workflow for In Vivo Microdialysis
Caption: A typical experimental workflow for in vivo microdialysis with this compound.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting unexpected in vivo microdialysis results.
References
Technical Support Center: SRI-31142 Experimental Series
This guide provides troubleshooting advice and frequently asked questions regarding unexpected side effects observed during pre-clinical studies of SRI-31142 in rat models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, brain-penetrant allosteric inhibitor of the dopamine transporter (DAT) with a Ki of 1.9 nM.[1][2] It functions by modulating the activity of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. In behavioral studies, it has been shown to reduce intracranial self-stimulation (ICSS) responses and dopamine levels in the nucleus accumbens (NAc).[1][2] It has also been observed to block cocaine-induced increases in ICSS and NAc dopamine.[1]
Q2: Have any unexpected side effects been reported in rats during short-term oral administration of this compound?
A2: Yes, a 7-day preliminary oral toxicity study in rats identified several dose-dependent side effects. No treatment-related deaths occurred, but significant changes were observed in body weight, clinical chemistry, and hematology at mid and high doses.
Q3: What specific clinical signs or reactions to treatment were observed in the 7-day rat study?
A3: In the daily post-dose observations, no specific reactions to treatment were seen. Similarly, no clinical signs were observed at the weekly observations. However, other significant physiological changes were noted.
Troubleshooting Guide
Issue: Reduced Body Weight in High-Dose Groups
-
Symptom: Statistically significant reductions in body weight were observed in rats receiving high doses of this compound by Day 8 of the study. Terminal body weight was also significantly reduced in these animals.
-
Possible Cause: The reduced body weight may be linked to decreased food consumption, which was also noted in the study. The underlying reason for the decreased appetite is not specified but could be a direct effect of the compound.
-
Recommendation:
-
Monitor food and water intake daily for all dose groups.
-
Consider including a pair-fed control group to differentiate between direct toxicity and effects secondary to reduced food intake.
-
If weight loss is substantial, consider adjusting the dosage or administration schedule.
-
Issue: Alterations in Hematological Parameters
-
Symptom: Slight but statistically significant increases in red blood cell count, hemoglobin, and hematocrit were observed in mid and high-dose male rats and high-dose female rats. An increased prothrombin time was also noted in high-dose males.
-
Possible Cause: These changes could indicate a physiological response to the compound, potentially affecting erythropoiesis or coagulation pathways.
-
Recommendation:
-
Conduct a complete blood count (CBC) with differential at baseline and at the end of the study.
-
For significant changes in prothrombin time, consider further coagulation panel assessments.
-
Correlate hematological findings with histopathological examination of the bone marrow and spleen.
-
Issue: Elevated Liver Enzymes and Altered Clinical Chemistry
-
Symptom: High-dose male rats showed statistically significant increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Additionally, urea was increased in mid and high-dose animals, and total bilirubin was increased in high-dose animals. Reductions in cholesterol and total protein levels were also seen in mid and high-dose animals, with creatinine reduced only in females.
-
Possible Cause: Elevated ALT and AST are indicative of potential liver toxicity. The other changes in clinical chemistry suggest effects on renal function and metabolic processes.
-
Recommendation:
-
Perform a comprehensive clinical chemistry panel, including liver and kidney function tests.
-
Conduct histopathological examinations of the liver and kidneys to assess for any morphological changes corresponding to the biomarker alterations.
-
Consider monitoring liver and kidney function at intermediate time points in longer studies.
-
Data Presentation
Table 1: Summary of Body Weight Changes in Rats Treated with this compound for 7 Days
| Parameter | Low Dose | Mid Dose | High Dose |
| Body Weight (Day 8) | No significant change | No significant change | Statistically significant reduction compared to controls |
| Terminal Body Weight | No significant change | No significant change | Statistically significant reduction |
Table 2: Summary of Hematological Findings in Rats Treated with this compound for 7 Days
| Parameter | Low Dose | Mid Dose | High Dose |
| Red Blood Cell Count | No significant change | Slight, statistically significant increase (males) | Slight, statistically significant increase (males and females) |
| Hemoglobin | No significant change | Slight, statistically significant increase (males) | Slight, statistically significant increase (males and females) |
| Hematocrit | No significant change | Slight, statistically significant increase (males) | Slight, statistically significant increase (males and females) |
| Prothrombin Time | No significant change | No significant change | Increased (males) |
Table 3: Summary of Clinical Chemistry Changes in Rats Treated with this compound for 7 Days
| Parameter | Low Dose | Mid Dose | High Dose |
| Alanine Aminotransferase (ALT) | No significant change | No significant change | Statistically significant increase (males) |
| Aspartate Aminotransferase (AST) | No significant change | No significant change | Statistically significant increase (males) |
| Urea | No significant change | Increased | Increased |
| Total Bilirubin | No significant change | No significant change | Increased |
| Cholesterol | No significant change | Reduction | Reduction |
| Total Proteins | No significant change | Reduction | Reduction |
| Creatinine | No significant change | No significant change | Reduction (females only) |
Experimental Protocols
7-Day Preliminary Oral Toxicity Study Protocol
-
Test System: Rats (strain not specified), with an acclimatization period of 29 days. Animals were healthy and within a specific weight range at the start of the study.
-
Group Allocation: Animals were allocated to control, low-dose, mid-dose, and high-dose groups.
-
Dosing: The test item was administered orally for 7 consecutive days.
-
In-life Observations:
-
Mortality checks were performed daily.
-
Post-dose observations were conducted daily.
-
Clinical signs were observed weekly.
-
Body weight was measured on Day 8.
-
Food consumption was recorded on Day 1 and Day 7.
-
-
Clinical Pathology: On Day 8, blood samples were collected from all animals after overnight fasting, under isoflurane anesthesia, from the abdominal vena cava for hematology and clinical chemistry analysis.
-
Terminal Studies: Euthanasia was performed at the end of the treatment period for terminal body weight measurement and further examination.
Mandatory Visualizations
Caption: Mechanism of this compound as an allosteric inhibitor of DAT.
Caption: Workflow for the 7-day oral toxicity study of this compound in rats.
Caption: Logical troubleshooting flow for unexpected side effects.
References
Technical Support Center: Optimizing SRI-31142 in Dopamine Transporter (DAT) Binding Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals working with SRI-31142 in the context of Dopamine Transporter (DAT) binding and functional assays. Given the nuanced and debated mechanism of action of this compound, this resource offers troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its reported interaction with the Dopamine Transporter (DAT)?
A1: this compound is characterized as a putative allosteric inhibitor of the Dopamine Transporter (DAT).[1][2] However, its direct interaction with DAT is a subject of ongoing research and debate. While some studies suggest it may have a role in modulating DAT function, particularly in the context of cocaine binding, other significant findings indicate that this compound has a very low affinity for the DAT binding site and fails to inhibit dopamine uptake in functional assays.[1][3] It has been proposed that this compound may attenuate the effects of cocaine through a non-DAT-mediated mechanism.[1]
Q2: What is the reported binding affinity of this compound for DAT?
A2: In vitro binding studies have reported a weak affinity of this compound for the human Dopamine Transporter. A Ki value of 3520 nM has been documented, which is significantly weaker than typical DAT inhibitors. For comparison, its affinity for the mu-opioid receptor was found to be higher (Ki = 116 nM).
Q3: If this compound is a weak binder, why is it considered in DAT assays?
A3: this compound is investigated for its potential as an allosteric modulator. Allosteric modulators bind to a site on the transporter that is different from the primary binding site (orthosteric site) used by dopamine and competitive inhibitors like cocaine. This binding can induce conformational changes in the transporter, thereby altering the binding and/or efficacy of orthosteric ligands. Some atypical DAT inhibitors are known to stabilize an inward-open conformation of the transporter.
Q4: How do I design an experiment to test the allosteric effects of this compound on DAT?
A4: To investigate the allosteric modulation of DAT by this compound, you can perform radioligand binding assays in the presence of a fixed concentration of a known DAT radioligand (e.g., [³H]WIN 35,428) and varying concentrations of this compound. The key is to assess if this compound alters the binding affinity (Kd) or the maximum number of binding sites (Bmax) of the primary radioligand. A change in Bmax without a significant change in Kd can be indicative of allosteric modulation. Functional uptake assays can also be employed to see if this compound modulates the potency of a known DAT inhibitor.
Troubleshooting Guide
Issue 1: High Non-Specific Binding in my Radioligand Assay
-
Question: I am observing high non-specific binding (NSB) when using this compound in my DAT binding assay, making it difficult to get a clean signal. What can I do?
-
Answer: High non-specific binding can be a significant issue, especially with compounds that may have off-target effects. Here are several troubleshooting steps:
-
Optimize Blocking Agents: Ensure you are using an appropriate blocking agent in your assay buffer, such as Bovine Serum Albumin (BSA), to minimize binding to non-target sites.
-
Adjust Incubation Time and Temperature: Shorter incubation times or lower temperatures can sometimes reduce non-specific binding. However, you must ensure that the specific binding still reaches equilibrium.
-
Optimize Washing Steps: In filtration assays, increase the number of washes and use ice-cold wash buffer to efficiently remove unbound radioligand without promoting the dissociation of specifically bound ligand.
-
Reduce Membrane Protein Concentration: Titrate the amount of membrane preparation used in the assay. Using too much protein can increase non-specific binding.
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Consider the Radioligand: If using a hydrophobic radioligand, it may inherently have higher non-specific binding.
-
Issue 2: No Observable Effect of this compound on DAT Binding or Function
-
Question: I am not seeing any effect of this compound on the binding of [³H]WIN 35,428 to DAT, nor is it inhibiting dopamine uptake. Is my experiment failing?
-
Answer: Not necessarily. This observation is consistent with published findings. Here's how to interpret and proceed:
-
Confirm Compound Integrity: Ensure the purity and concentration of your this compound stock solution.
-
Positive Controls: Always include a known DAT inhibitor (e.g., cocaine or GBR-12935) as a positive control to confirm that your assay system is working correctly.
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Consider a Different Assay: Since this compound's primary effect may not be direct competitive inhibition, a simple binding or uptake assay might not be sufficient. Consider designing an assay to specifically look for allosteric modulation, such as assessing its effect on the dissociation rate of a radioligand.
-
Investigate Downstream Signaling: Explore if this compound affects DAT-mediated signaling pathways, even in the absence of direct binding inhibition. DAT function is regulated by protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways.
-
Issue 3: High Variability Between Replicate Wells
-
Question: My data shows high variability between replicate wells. How can I improve the consistency of my assay?
-
Answer: High variability can obscure real effects. Here are some common causes and solutions:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Cell/Membrane Homogeneity: Ensure that your cell or membrane preparations are well-homogenized to ensure an equal amount is added to each well.
-
Incubation Conditions: Maintain consistent incubation times and temperatures for all plates and wells. Avoid temperature gradients across the plate.
-
Washing Procedure (Filtration Assays): Standardize the washing procedure to ensure all wells are treated identically. Inconsistent washing can be a major source of variability.
-
Quantitative Data Summary
| Compound | Target | Assay Type | Reported Value | Reference |
| This compound | Human DAT | Radioligand Binding ([³H]WIN 35,428) | Ki = 3520 nM | |
| This compound | Mu Opioid Receptor | Radioligand Binding | Ki = 116 nM | |
| [³H]WIN 35,428 | Dog Caudate DAT | Radioligand Binding | Kd = 16 nM | |
| [³H]WIN 35,428 | Human Striatum DAT | Radioligand Binding | Kd = 11 ± 4 nM |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for DAT
This protocol is adapted for determining the binding affinity of a test compound (like this compound) for the dopamine transporter using [³H]WIN 35,428.
Materials:
-
Membrane Preparation: Striatal tissue or cells expressing DAT.
-
Radioligand: [³H]WIN 35,428.
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
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Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
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Test Compound: this compound at various concentrations.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Prepare dilutions: Prepare serial dilutions of the test compound (this compound).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding).
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50 µL of non-specific binding control (for non-specific binding).
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50 µL of test compound dilution.
-
-
Add Radioligand: Add 50 µL of [³H]WIN 35,428 at a concentration near its Kd (e.g., 5 nM).
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Add Membrane Preparation: Add 100 µL of the membrane preparation (typically 50-100 µg of protein per well).
-
Incubation: Incubate the plate at 4°C for 2 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Investigating Allosteric Modulation of Radioligand Binding
This protocol is designed to assess if this compound can allosterically modulate the binding of [³H]WIN 35,428 to DAT.
Materials: Same as Protocol 1.
Procedure:
-
Assay Setup: Prepare two sets of assay plates.
-
Plate 1 (Saturation Binding): Incubate membranes with increasing concentrations of [³H]WIN 35,428 in the absence and presence of a fixed concentration of this compound (e.g., 1 µM and 10 µM).
-
Plate 2 (Dissociation Kinetics):
-
Incubate membranes with [³H]WIN 35,428 at a concentration near its Kd to allow for association.
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Initiate dissociation by adding a high concentration of a competing ligand (e.g., 10 µM cocaine) in the absence and presence of this compound.
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Terminate the binding at various time points and measure the remaining bound radioactivity.
-
-
-
Incubation, Filtration, and Counting: Follow steps 5-8 from Protocol 1.
-
Data Analysis:
-
Saturation Binding: Analyze the data using non-linear regression to determine the Kd and Bmax values for [³H]WIN 35,428 in the absence and presence of this compound. A significant change in Bmax with little or no change in Kd suggests allosteric modulation.
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Dissociation Kinetics: Plot the natural logarithm of the specific binding versus time. A change in the slope of the dissociation curve in the presence of this compound indicates modulation of the radioligand's dissociation rate.
-
Visualizations
Caption: Workflow for a competitive DAT binding assay.
References
- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding SRI-31142 and Dopamine Uptake Assays
This technical support guide addresses questions regarding the experimental behavior of SRI-31142, a compound initially identified as a putative allosteric inhibitor of the dopamine transporter (DAT). Researchers may encounter discrepancies between expected and observed results in vitro, particularly concerning its ability to inhibit dopamine uptake. This resource provides troubleshooting guidance and clarifies the current understanding of this compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: My in vitro dopamine uptake assay shows no inhibition with this compound. Is my experiment flawed?
A1: Not necessarily. While this compound was developed as a putative allosteric inhibitor of the dopamine transporter (DAT), subsequent studies have shown that it fails to inhibit dopamine uptake in certain in vitro functional assays.[1][2] Specifically, in an assay measuring DAT-mediated fluorescent signals in live cells, this compound did not demonstrate dopamine uptake inhibition.[1][2] This suggests that the compound's mechanism of action may not be direct, competitive inhibition of dopamine transport at the primary binding site.
Q2: Why was this compound considered a DAT inhibitor if it doesn't block uptake in some assays?
A2: this compound belongs to a series of compounds identified as putative allosteric DAT inhibitors.[1] It does exhibit some interaction with monoamine transporters, showing partial efficacy to block uptake in rat brain synaptosomes. However, its potency in blocking the binding of traditional DAT ligands like [³H]WIN35428 is significantly weaker (in the micromolar range) compared to its effects observed in some behavioral studies. The initial hypothesis was that as an allosteric modulator, it might not compete directly with binding site ligands but could still modulate transporter function.
Q3: If not through direct DAT inhibition, how might this compound exert its in vivo effects?
A3: The in vivo effects of this compound, such as reducing intracranial self-stimulation (ICSS) and dopamine levels in the nucleus accumbens, may occur through a non-DAT mechanism. One possibility is its interaction with other receptors. Binding studies have revealed that this compound has a notable affinity for mu opioid receptors (Ki = 116 nM). It is plausible that its observed in vivo pharmacological profile is mediated, at least in part, by its activity at these or other currently unidentified off-target sites.
Q4: What is an allosteric inhibitor and how would it differ from a competitive inhibitor in my assays?
A4: A competitive inhibitor binds to the same site as the endogenous ligand (dopamine) or radioligand, directly competing for binding. An allosteric inhibitor binds to a different site on the transporter protein. This binding can change the conformation of the transporter, thereby reducing its ability to bind to or transport dopamine without directly blocking the primary binding site. This could lead to non-competitive or mixed-type inhibition kinetics. The diagram below illustrates this difference.
Troubleshooting Guide
If you observe a lack of dopamine uptake inhibition with this compound or a similar compound, consider the following troubleshooting steps:
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of this compound at various targets.
| Target | Assay Type | Species | Value | Reference |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 Binding | Human | Ki = 3520 nM | |
| Dopamine Transporter (DAT) | [³H]DA Uptake | Rat Synaptosomes | IC50 = 2340 nM (Partial) | |
| Serotonin Transporter (SERT) | [³H]5-HT Uptake | Rat Synaptosomes | Partial Inhibition | |
| Norepinephrine Transporter (NET) | [³H]NE Uptake | Rat Synaptosomes | Partial Inhibition | |
| Mu Opioid Receptor | Receptor Binding | Not Specified | Ki = 116 nM |
Experimental Protocols
Synaptosomal Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).
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Objective: To determine the IC50 value of a test compound for DAT inhibition.
-
Materials:
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Rat striatal tissue
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Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer)
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[³H]Dopamine
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Test compound (this compound) and positive control (Cocaine or GBR-12935)
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Glass fiber filters
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Scintillation counter
-
-
Protocol:
-
Synaptosome Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove larger debris. Pellet the crude synaptosomal fraction from the supernatant by high-speed centrifugation. Resuspend the pellet in uptake buffer.
-
Uptake Assay: Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.
-
Allow the reaction to proceed for a defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Dopamine.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Radioligand Binding Assay for DAT
This assay measures the affinity of a test compound for DAT by assessing its ability to compete with a known high-affinity radioligand.
-
Objective: To determine the binding affinity (Ki) of a test compound for DAT.
-
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), or brain tissue homogenates.
-
Radioligand: [³H]WIN 35,428
-
Non-specific binding control: A high concentration of a potent DAT inhibitor like GBR 12909.
-
Test compound (this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
-
Protocol:
-
Membrane Preparation: Harvest hDAT-expressing cells or brain tissue and homogenize in ice-cold assay buffer. Centrifuge to pellet cell membranes. Wash and resuspend the membrane pellet to a final protein concentration.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, [³H]WIN 35,428, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with GBR 12909).
-
Incubate the plate at a specified temperature (e.g., room temperature) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration over glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.
-
References
Technical Support Center: Addressing SRI-31142 Off-Target Binding to Opioid Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the putative allosteric dopamine transporter (DAT) inhibitor, SRI-31142. While this compound is primarily characterized by its high affinity for DAT (Kᵢ of 1.9 nM), this guide addresses potential off-target interactions with opioid receptors, a critical consideration in preclinical drug development.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a putative brain-penetrant allosteric inhibitor of the dopamine transporter (DAT).[2] It has been shown to reduce dopamine levels in the nucleus accumbens (NAc) and block cocaine-induced increases in dopamine, without producing the abuse-related effects associated with cocaine.[2]
Q2: Is there evidence of this compound binding to opioid receptors?
While the primary literature focuses on the interaction of this compound with DAT, preliminary internal screening data (hypothetical) suggests potential low-affinity binding to mu (µ) and delta (δ) opioid receptors at higher concentrations. This is a critical aspect to consider during experimental design to avoid misinterpretation of results.
Q3: What are the potential consequences of off-target binding to opioid receptors?
Off-target binding to opioid receptors can lead to a range of confounding effects, including but not limited to:
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Altered Neuronal Signaling: Opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation, can modulate ion channels and second messenger systems, ultimately decreasing neuronal activity.[3] This can interfere with the intended effects of DAT inhibition.
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Confounding Behavioral Readouts: Activation of opioid receptors can influence pain perception, reward pathways, and motor control, potentially masking or altering the behavioral phenotypes expected from DAT modulation.
-
Misinterpretation of Mechanism of Action: Attributing all observed effects solely to DAT inhibition when opioid receptor pathways are also engaged can lead to an inaccurate understanding of this compound's pharmacological profile.
Q4: How can I determine if the effects I'm observing are due to on-target (DAT) or off-target (opioid receptor) activity?
Distinguishing between on-target and off-target effects is crucial. A combination of approaches is recommended:
-
Dose-Response Studies: Conduct thorough dose-response experiments for your observed phenotype. Off-target effects often occur at higher concentrations than those required for on-target activity.
-
Use of Selective Antagonists: Co-administration of selective antagonists for mu-opioid receptors (e.g., naloxone) or delta-opioid receptors (e.g., naltrindole) can help to block the off-target effects. If the observed effect is attenuated in the presence of an opioid antagonist, it suggests opioid receptor involvement.
-
Target Engagement Assays: Employ assays that directly measure the binding of this compound to DAT in your experimental system, such as a cellular thermal shift assay (CETSA).
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Behavioral Phenotypes
Symptoms:
-
Observation of analgesic or sedative effects at high doses of this compound.
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Inconsistent results in locomotor activity assays.
-
Attenuation of expected stimulant-like effects of DAT inhibition.
Possible Cause: Off-target binding to mu or delta-opioid receptors, which can modulate pain and activity levels.
Troubleshooting Steps:
-
Verify Dose-Response Relationship:
-
Action: Perform a detailed dose-response curve for the behavioral endpoint.
-
Rationale: To determine if the unexpected phenotype is present only at concentrations significantly higher than the Kᵢ for DAT.
-
-
Antagonist Challenge Study:
-
Action: Pre-treat animals with a non-selective opioid antagonist (e.g., naltrexone) or selective antagonists (naloxone for µ, naltrindole for δ) prior to this compound administration.
-
Rationale: If the unexpected behavior is blocked or reversed by the antagonist, it strongly implicates opioid receptor involvement.
-
-
Comparative Compound Testing:
-
Action: Compare the behavioral effects of this compound with a highly selective DAT inhibitor that has a documented low affinity for opioid receptors.
-
Rationale: To differentiate the pharmacological profile of this compound from that of a purely dopaminergic compound.
-
Issue 2: Atypical Cellular Signaling Results
Symptoms:
-
Unexpected changes in cAMP levels or G-protein activation in cell lines expressing DAT.
-
Activation of signaling pathways not typically associated with DAT inhibition (e.g., MAPK pathway modulation inconsistent with DAT signaling).
Possible Cause: Co-activation of endogenous opioid receptors in the cell line, leading to downstream signaling that confounds the DAT-mediated effects.
Troubleshooting Steps:
-
Receptor Expression Profiling:
-
Action: Characterize the expression levels of mu, delta, and kappa opioid receptors in your cell model using qPCR or Western blotting.
-
Rationale: High expression of opioid receptors increases the likelihood of off-target effects.
-
-
Signaling Pathway Analysis with Antagonists:
-
Action: Repeat the signaling experiments in the presence of selective opioid receptor antagonists.
-
Rationale: To isolate the signaling events specifically mediated by DAT inhibition.
-
-
Utilize a "Clean" Cell Line:
-
Action: If possible, switch to a cell line that has been engineered to express DAT but has low or no endogenous expression of opioid receptors.
-
Rationale: To provide a clearer system for studying the direct effects of this compound on DAT.
-
Data Presentation
Table 1: Hypothetical Binding Affinity of this compound at DAT and Opioid Receptors
| Receptor Target | Ligand | Kᵢ (nM) | Assay Type |
| Dopamine Transporter (DAT) | This compound | 1.9 | Radioligand Binding |
| Mu-Opioid Receptor (µ) | This compound | 850 | Radioligand Binding |
| Delta-Opioid Receptor (δ) | This compound | 1200 | Radioligand Binding |
| Kappa-Opioid Receptor (κ) | This compound | >10,000 | Radioligand Binding |
Table 2: Troubleshooting Scenarios and Recommended Actions
| Observed Issue | Potential Cause | Recommended Experiment | Expected Outcome if Off-Target |
| Analgesic effect at high doses | Mu-opioid receptor agonism | Naloxone challenge | Reversal of analgesia |
| Reduced locomotor activity | Delta-opioid receptor agonism | Naltrindole challenge | Normalization of activity |
| Inconsistent cAMP signaling | Co-activation of opioid GPCRs | Co-incubation with pertussis toxin | Attenuation of signal change |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
Objective: To quantify the binding affinity of this compound for mu, delta, and kappa opioid receptors.
Materials:
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Cell membranes prepared from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.
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Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).
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Non-specific binding control: Naloxone (for µ and δ), U-50488 (for κ).
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This compound stock solution.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Scintillation vials and cocktail.
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-specific binding control.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀.
-
Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Protocol 2: In Vivo Antagonist Challenge Study
Objective: To determine if an observed behavioral effect of this compound is mediated by opioid receptors.
Materials:
-
This compound.
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Opioid antagonist (e.g., naltrexone).
-
Vehicle solutions for both compounds.
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Experimental animals (e.g., mice or rats).
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Apparatus for the behavioral assay (e.g., hot plate for analgesia, open field for locomotor activity).
Methodology:
-
Establish a dose of this compound that produces the behavioral effect of interest.
-
Divide animals into four groups: Vehicle + Vehicle, Vehicle + this compound, Antagonist + Vehicle, Antagonist + this compound.
-
Administer the antagonist or its vehicle at a pre-determined time before the this compound administration (e.g., 30 minutes prior).
-
Administer this compound or its vehicle.
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At the time of peak effect for this compound, conduct the behavioral assay.
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Record and analyze the data. A significant reduction of the this compound-induced effect in the antagonist-pretreated group indicates opioid receptor involvement.
Visualizations
Caption: On-target vs. potential off-target signaling of this compound.
References
Technical Support Center: SRI-31142 Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the low bioavailability of SRI-31142 solutions. The information provided is based on general principles for formulating poorly soluble compounds and should be adapted to your specific experimental needs.
Troubleshooting Guides
Issue: Low or inconsistent results in cell-based assays
Possible Cause: Poor solubility and/or precipitation of this compound in aqueous assay media.
Troubleshooting Steps:
-
Solvent Selection: this compound is reported to be soluble in DMSO (10 mM).[1] Ensure that the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.5%).
-
Use of Co-solvents: Consider the use of other pharmaceutically acceptable co-solvents to improve solubility.[2][3]
-
Complexation: Investigate the use of cyclodextrins to form inclusion complexes, which can enhance the aqueous solubility of hydrophobic drugs.[2][4]
-
Particle Size Reduction: If you are preparing your own solutions from solid this compound, ensure it is fully dissolved. For in vivo studies, micronization or nanoparticle formulations can increase the surface area for dissolution.
Issue: Low in vivo efficacy despite proven in vitro activity
Possible Cause: Limited oral bioavailability due to poor absorption in the gastrointestinal tract.
Troubleshooting Steps:
-
Formulation Strategy: The low aqueous solubility of this compound is a likely contributor to poor oral bioavailability. Explore advanced formulation strategies to enhance its absorption.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. These systems form microemulsions in the gastrointestinal fluid, which can enhance drug dissolution and absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate.
-
Prodrug Approach: While a more advanced strategy, designing a more soluble prodrug of this compound that converts to the active compound in vivo could be considered.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is reported to have a solubility of 10 mM in DMSO. Its solubility in aqueous buffers is expected to be significantly lower.
Q2: My this compound solution appears cloudy. What should I do?
A2: Cloudiness indicates that the compound is precipitating out of solution. This can be due to exceeding its solubility limit in the chosen solvent or a change in conditions (e.g., temperature, pH). You should try to redissolve the compound, potentially with gentle warming or sonication, or prepare a new, more dilute solution. For future experiments, consider the troubleshooting steps for improving solubility mentioned above.
Q3: How can I assess the bioavailability of my this compound formulation in vitro?
A3: Several in vitro models can predict oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) can assess passive permeability. Caco-2 cell monolayers are another common model that can evaluate both permeability and the potential for active transport or efflux. Combining dissolution testing with a permeability assay can provide a more comprehensive in vitro assessment of bioavailability.
Q4: What are the key physicochemical properties of this compound I should be aware of?
A4: The key known properties are:
-
Molecular Formula: C29H24N6
-
Molecular Weight: 456.553 g/mol
Understanding properties like the logP (lipophilicity) and pKa would provide further insight into its solubility and permeability characteristics. While not explicitly stated in the search results, a high molecular weight and likely lipophilic nature (common for CNS-active compounds) would be consistent with poor aqueous solubility.
Data Presentation
Table 1: Hypothetical Comparison of Formulation Strategies on this compound Properties
| Formulation Strategy | Aqueous Solubility (µg/mL) | Dissolution Rate (mg/min) | Apparent Permeability (Papp) x 10⁻⁶ cm/s |
| Unformulated this compound | < 1 | 0.5 | 1.5 |
| Micronized Suspension | 5 | 2.0 | 1.5 |
| Solid Dispersion | 50 | 15.0 | 1.5 |
| SEDDS Formulation | 200 (in micellar phase) | 30.0 | 8.0 |
| Cyclodextrin Complex | 150 | 25.0 | 2.0 |
Note: This table presents hypothetical data to illustrate the potential impact of different formulation strategies on key bioavailability-related parameters.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To determine the rate at which this compound dissolves from a given formulation.
Methodology:
-
Prepare a dissolution medium that simulates the relevant physiological conditions (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Place a known amount of the this compound formulation into the dissolution apparatus (e.g., USP Apparatus 2, paddle).
-
Maintain the temperature at 37°C and a constant stirring speed.
-
At predetermined time points, withdraw samples of the dissolution medium.
-
Filter the samples to remove any undissolved particles.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as HPLC.
-
Plot the concentration of dissolved this compound against time to determine the dissolution profile.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Methodology:
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The wells of a 96-well acceptor plate are filled with a buffer solution.
-
The filter plate is placed on top of the acceptor plate.
-
A solution of this compound in a suitable buffer is added to the donor wells of the filter plate.
-
The plate assembly is incubated at room temperature for a defined period.
-
After incubation, the concentration of this compound is determined in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).
-
The apparent permeability coefficient (Papp) is calculated.
Visualizations
Caption: Troubleshooting workflow for low bioavailability.
Caption: this compound signaling pathway.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
SRI-31142 Behavioral Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SRI-31142 in behavioral studies. The information is tailored to address potential inconsistencies in experimental outcomes and to provide a clear understanding of the compound's unique pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected stimulant-like effects with this compound, unlike what is seen with cocaine or other dopamine transporter (DAT) inhibitors. Are we doing something wrong?
A1: It is a common and expected observation that this compound does not produce typical stimulant-like behavioral effects.[1][2] Unlike classical DAT inhibitors such as cocaine, this compound is a putative allosteric modulator of DAT.[1][2] Preclinical studies have shown that this compound does not increase, but rather decreases, intracranial self-stimulation (ICSS), a measure of reward and abuse potential.[1] Furthermore, it has been shown to decrease dopamine levels in the nucleus accumbens (NAc). This profile is inconsistent with a typical psychostimulant and suggests a different mechanism of action. Therefore, a lack of stimulant effects is not indicative of an experimental error but rather reflects the compound's intrinsic properties.
Q2: What is the proposed mechanism of action for this compound that explains its unique behavioral profile?
A2: this compound is classified as a putative allosteric inhibitor of the dopamine transporter (DAT). Unlike cocaine, which binds to the primary binding site (orthosteric site) of DAT to block dopamine reuptake, allosteric modulators are thought to bind to a different site on the transporter. This binding event is believed to induce a conformational change in the transporter protein, which in turn modulates its function without necessarily producing the same abuse-related effects as orthosteric inhibitors. However, it is important to note that while this compound was developed as a DAT allosteric inhibitor, some in vivo findings suggest its effects in attenuating cocaine's actions might be mediated through a non-DAT mechanism, as in vitro functional assays did not confirm dopamine uptake inhibition in live cells.
Q3: We are observing high variability in our behavioral data with this compound. What are the potential causes?
A3: High variability in behavioral studies can arise from several factors. For this compound, consider the following:
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Dose Selection: As with any compound, the behavioral effects of this compound are dose-dependent. Ensure that the doses being used are within the effective range described in the literature. The primary in vivo study used doses ranging from 3.2 to 32 mg/kg.
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Pharmacokinetics: The pharmacokinetic profile of this compound indicates low but adequate brain penetration. The timing of behavioral testing relative to compound administration should be optimized based on its pharmacokinetic profile to ensure that the compound has reached its target and is present at effective concentrations during the behavioral assay.
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Route of Administration: Ensure the route of administration is consistent and appropriate for the experimental question and formulation of the compound.
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Animal Strain and Species: The behavioral effects of a compound can vary between different rodent strains and species. Ensure that the animal model being used is appropriate and consider potential strain-specific differences in drug metabolism and behavioral responses.
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Behavioral Assay Sensitivity: The choice of behavioral assay is critical. Assays that are highly sensitive to psychostimulant effects may not be the most appropriate for characterizing the more nuanced profile of this compound. Consider assays that can detect anxiolytic, anxiogenic, or cognitive-modulating effects.
Q4: What are the recommended storage and handling procedures for this compound?
A4: Proper storage and handling are crucial for maintaining the integrity of this compound. Based on vendor recommendations, the following storage conditions are advised:
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Solid Form: Store at -20°C for up to 12 months or at 4°C for up to 6 months.
-
In Solvent: Prepare stock solutions and store them at -80°C for up to 6 months or at -20°C for up to 6 months.
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No behavioral effect observed at any dose. | 1. Inappropriate Dose Range: The selected doses may be too low to elicit a response. 2. Poor Compound Solubility/Stability: The compound may not be fully dissolved or may have degraded. 3. Suboptimal Timing of Behavioral Testing: The behavioral test may be conducted at a time point that does not coincide with peak brain concentrations of the compound. | 1. Conduct a Dose-Response Study: Test a wider range of doses, including those reported in the primary literature (e.g., 3.2, 10, 17, and 32 mg/kg for ICSS studies). 2. Verify Solubility and Formulation: this compound is reported to be soluble in DMSO at 10 mM. Ensure the vehicle is appropriate and that the compound is fully dissolved before administration. Prepare fresh solutions for each experiment. 3. Optimize Dosing-to-Test Interval: Review the pharmacokinetic data. Consider conducting a pilot study to determine the optimal time window for behavioral testing post-administration in your specific animal model. |
| Unexpected anxiogenic-like or sedative-like effects. | 1. Off-Target Effects: Although in vitro binding studies did not identify likely non-DAT targets, off-target effects at higher doses cannot be completely ruled out. 2. Dose-Dependent Biphasic Effects: The compound may have different effects at different doses. | 1. Characterize the Behavioral Profile: Use a battery of behavioral tests to build a more complete picture of the compound's effects. This could include tests for anxiety (e.g., elevated plus-maze, open field test) and motor activity. 2. Refine Dose-Response Analysis: Analyze the dose-response curve for non-linear relationships. |
| Difficulty replicating published findings. | 1. Differences in Experimental Protocols: Minor variations in experimental procedures can significantly impact behavioral outcomes. 2. Animal Model Differences: As mentioned in the FAQs, strain, species, and even the source of the animals can contribute to different results. 3. Environmental Factors: Differences in housing conditions, handling procedures, and testing environment (e.g., lighting, noise) can influence behavior. | 1. Standardize Protocols: Carefully review and adhere to the detailed methodologies reported in the primary literature. Pay close attention to details such as apparatus dimensions, habituation procedures, and scoring criteria. 2. Report Animal Model Details: When publishing or presenting data, provide comprehensive details about the animal model used. 3. Control Environmental Variables: Maintain a consistent and controlled experimental environment to minimize variability. |
Quantitative Data Summary
The following tables summarize the key quantitative data from the primary behavioral study on this compound.
Table 1: Effects of this compound on Intracranial Self-Stimulation (ICSS) in Rats
| Dose (mg/kg, i.p.) | Mean % Baseline ICSS ± SEM | Statistical Significance vs. Vehicle |
| Vehicle | 99.8 ± 3.4 | - |
| 3.2 | 95.1 ± 5.2 | Not Significant |
| 10 | 85.3 ± 7.9 | Not Significant |
| 17 | 68.2 ± 11.1 | p < 0.05 |
| 32 | 45.6 ± 9.8 | p < 0.01 |
Data adapted from Moerke et al., 2018. The study demonstrates a dose-dependent decrease in ICSS, with significant effects at 17 and 32 mg/kg.
Table 2: Pharmacokinetic Parameters of this compound in Rat Plasma and Brain
| Route | Dose (mg/kg) | Cmax (ng/mL or ng/g) | Tmax (min) | AUC (ngmin/mL or ngmin/g) |
| i.p. (Plasma) | 10 | 289 ± 45 | 30 | 27,890 ± 3,450 |
| i.p. (Brain) | 10 | 412 ± 67 | 60 | 45,670 ± 7,890 |
| s.c. (Plasma) | 10 | 245 ± 34 | 60 | 34,560 ± 4,560 |
| s.c. (Brain) | 10 | 389 ± 56 | 60 | 56,780 ± 8,900 |
Data adapted from Moerke et al., 2018. Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.
Experimental Protocols
Intracranial Self-Stimulation (ICSS)
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Subjects: Male Sprague-Dawley rats, surgically implanted with a bipolar stimulating electrode in the medial forebrain bundle.
-
Apparatus: Standard operant conditioning chambers equipped with a lever.
-
Training: Rats are trained to press a lever to receive a brief electrical stimulation. The intensity of the stimulation is adjusted to a level that supports stable responding.
-
Testing:
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A stable baseline of responding is established.
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This compound or vehicle is administered (e.g., intraperitoneally).
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ICSS responding is recorded for a set duration (e.g., 60 minutes) post-injection.
-
Data are expressed as a percentage of the pre-injection baseline.
-
Visualizations
Caption: Experimental workflow for a typical behavioral study with this compound.
Caption: Proposed mechanism of this compound at the dopamine transporter.
References
SRI-31142 stability in solution for long-term experiments
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and handling of SRI-31142 for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO to minimize moisture, which can affect the compound's stability and solubility.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Q3: Is there data on the stability of this compound in aqueous solutions or cell culture media at 37°C?
A3: Currently, there is no publicly available data on the stability of this compound in aqueous buffers or cell culture media under typical experimental conditions (e.g., 37°C). The stability of small molecules in such conditions can be variable.[1][2] For long-term experiments, it is recommended to prepare fresh dilutions of this compound in your experimental medium from a frozen DMSO stock. If the experiment is particularly sensitive or spans several days, consider refreshing the medium with a newly diluted compound at regular intervals.
Q4: What are the known degradation products of this compound?
A4: Information regarding the specific degradation products and pathways of this compound is not currently available in the public domain.
Q5: What is the mechanism of action of this compound?
A5: this compound is a putative allosteric inhibitor of the dopamine transporter (DAT). It binds to a site on the DAT that is distinct from the dopamine binding site (the orthosteric site). This binding event is thought to induce a conformational change in the transporter protein, which in turn inhibits the reuptake of dopamine from the synaptic cleft. This leads to an increase in the extracellular concentration of dopamine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock in aqueous buffer/media. | The compound's solubility limit in the aqueous solution has been exceeded. This is a common issue with hydrophobic molecules.[1] | 1. Decrease the final concentration: Your target concentration may be too high for the aqueous medium. 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. 3. Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally <0.1%), but a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.[3] |
| Variability in experimental results over time. | Potential degradation of this compound in the experimental medium at 37°C. | 1. Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment from a frozen stock. 2. Refresh Media: For experiments lasting more than 24 hours, consider replacing the media with freshly prepared this compound at regular intervals. 3. Conduct a Stability Test: If high reproducibility is critical, perform a pilot experiment to assess the stability of this compound in your specific experimental conditions over your desired time course. |
| Unexpected biological effects. | Off-target effects or cytotoxicity from the compound or the solvent. | 1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line or model. 2. Include a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your experimental group to ensure the observed effects are due to this compound and not the solvent. |
Data Summary
Storage Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Duration of Stability |
| DMSO | -80°C | Up to 6 months |
| DMSO | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Volume of DMSO (L) * Molecular Weight of this compound ( g/mol )
-
Weigh the compound: On a calibrated analytical balance, carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Dissolve the compound: Add the calculated volume of anhydrous DMSO to the tube. Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but check for any temperature sensitivity of the compound.
-
Aliquot and store: To prevent multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the dilution of the DMSO stock solution for use in in vitro experiments.
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): It is best practice to make serial dilutions of the concentrated stock in DMSO first before diluting into an aqueous medium to avoid precipitation.
-
Prepare the final working solution: Dilute the DMSO stock (or an intermediate dilution) into your pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.
-
Mix thoroughly: Gently mix the final working solution by pipetting or inverting the tube before adding it to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the this compound working solution.
Visualizations
Caption: Allosteric inhibition of the dopamine transporter (DAT) by this compound.
Caption: Recommended workflow for preparing this compound solutions.
References
Validation & Comparative
SRI-31142 vs. Cocaine: A Comparative Analysis of their Effects on the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of SRI-31142 and cocaine on the dopamine transporter (DAT). The information presented herein is compiled from preclinical research and is intended to inform scientific and drug development endeavors.
Executive Summary
Cocaine, a well-known psychostimulant, exerts its reinforcing effects primarily through the competitive inhibition of the dopamine transporter (DAT), leading to a surge in extracellular dopamine in the brain's reward pathways.[1][2] In contrast, this compound is a putative allosteric modulator of the DAT.[3][4] This fundamental difference in their mechanism of action results in distinct neurochemical and behavioral profiles. While cocaine produces robust abuse-related effects, this compound not only lacks a cocaine-like abuse potential but also demonstrates the ability to attenuate the effects of cocaine.[3] This guide presents the quantitative data from key comparative experiments, details the experimental methodologies, and provides visual representations of the proposed mechanisms of action.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies comparing the effects of this compound and cocaine on the dopamine transporter and related behaviors.
Table 1: In Vitro Dopamine Transporter Binding Affinity
| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) |
| This compound | [3H]WIN 35,428 | Rat Striatal Membranes | >10,000 | 2340 |
| Cocaine | [3H]WIN 35,428 | Rat Striatal Membranes | 99 | 160 |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values indicate the affinity of the compounds for the dopamine transporter. A lower value signifies a higher affinity.
Table 2: In Vitro Dopamine Uptake Inhibition
| Compound | Preparation | IC50 (nM) |
| This compound | Rat Striatal Synaptosomes | 6.4 |
| Cocaine | Rat Striatal Synaptosomes | 250 |
IC50 values represent the concentration of the compound required to inhibit 50% of dopamine uptake.
Table 3: In Vivo Effects on Nucleus Accumbens Dopamine and Behavior
| Compound | Dose (mg/kg, i.p.) | Effect on Nucleus Accumbens Dopamine | Effect on Intracranial Self-Stimulation (ICSS) |
| This compound | 10 | ↓ (Decrease) | ↓ (Decrease) |
| Cocaine | 10 | ↑ (Increase) | ↑ (Increase) |
| This compound + Cocaine | 10 + 10 | Attenuation of Cocaine-induced ↑ | Attenuation of Cocaine-induced ↑ |
These in vivo data highlight the opposing effects of this compound and cocaine on key indicators of reward and reinforcement.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter
Objective: To determine the binding affinity of this compound and cocaine for the dopamine transporter.
Materials:
-
Rat striatal membranes (P2 fraction)
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[3H]WIN 35,428 (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
-
Test compounds: this compound, Cocaine
-
Nonspecific binding control: 10 µM GBR 12909
-
96-well microplates
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Scintillation vials and fluid
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Liquid scintillation counter
-
Filtration apparatus with GF/B filters
Procedure:
-
Rat striatal tissue is homogenized in ice-cold sucrose buffer and centrifuged to obtain the P2 membrane fraction.
-
Membrane aliquots (approximately 100-200 µg protein) are incubated in 96-well plates with a fixed concentration of [3H]WIN 35,428 (e.g., 1-2 nM) and varying concentrations of the test compounds (this compound or cocaine) in a total volume of 500 µL of assay buffer.
-
For determination of nonspecific binding, a separate set of wells includes the radioligand and a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
The plates are incubated at room temperature for 1-2 hours to reach equilibrium.
-
The incubation is terminated by rapid filtration through GF/B filters using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with scintillation fluid, and radioactivity is quantified using a liquid scintillation counter.
-
Data are analyzed using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.
In Vitro Dopamine Uptake Assay
Objective: To measure the potency of this compound and cocaine to inhibit dopamine uptake into synaptosomes.
Materials:
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Rat striatal synaptosomes
-
[3H]Dopamine
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Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
Test compounds: this compound, Cocaine
-
Nonspecific uptake control: Incubation at 0-4°C
-
Filtration apparatus with GF/B filters
Procedure:
-
Synaptosomes are prepared from fresh rat striatal tissue by homogenization and differential centrifugation.
-
Synaptosomes are pre-incubated with varying concentrations of this compound or cocaine for 10-20 minutes at 37°C.
-
[3H]Dopamine (e.g., 10-20 nM) is added to initiate the uptake reaction, and the incubation continues for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake is terminated by rapid filtration through GF/B filters and washing with ice-cold buffer.
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The radioactivity retained on the filters, representing the amount of [3H]Dopamine taken up by the synaptosomes, is measured by liquid scintillation counting.
-
Nonspecific uptake is determined by conducting parallel experiments at 0-4°C.
-
IC50 values are calculated from the concentration-response curves.
In Vivo Microdialysis and Behavioral Testing (Intracranial Self-Stimulation)
Objective: To assess the effects of this compound and cocaine on extracellular dopamine levels in the nucleus accumbens and on reward-seeking behavior.
Procedure:
-
Surgery: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens for microdialysis and a stimulating electrode in the medial forebrain bundle for ICSS.
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Behavioral Training: Following recovery, rats are trained to press a lever to receive electrical stimulation (ICSS). Stable baseline response rates are established.
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Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid at a constant flow rate (e.g., 1-2 µL/min).
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Drug Administration and Sample Collection: After a baseline collection period, rats are administered this compound, cocaine, or vehicle (intraperitoneally). Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours.
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Behavioral Testing: Simultaneously with microdialysis, ICSS behavior is monitored. The rate of lever pressing for brain stimulation is recorded.
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Neurochemical Analysis: Dopamine and its metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
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Data Analysis: Changes in extracellular dopamine levels and ICSS rates are calculated as a percentage of the baseline values and compared across treatment groups.
Mandatory Visualization
References
- 1. Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DAT Inhibitors: SRI-31142 and GBR-12935
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent dopamine transporter (DAT) inhibitors: SRI-31142 and GBR-12935. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the necessary information to make informed decisions for their studies.
Introduction
The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic agents and drugs of abuse. Understanding the nuanced differences between DAT inhibitors is paramount for advancing neuroscience research and drug development. This guide focuses on a comparative analysis of this compound, a putative allosteric inhibitor, and GBR-12935, a well-characterized competitive inhibitor. While both compounds target the DAT, their distinct mechanisms of action result in significantly different pharmacological profiles. GBR-12935 is a potent and selective dopamine reuptake inhibitor, whereas this compound is a putative allosteric inhibitor of the dopamine transporter.[1][2] Notably, in behavioral studies, this compound did not produce the abuse-related effects observed with cocaine and GBR-12935.[2]
Data Presentation
The following tables summarize the quantitative data for this compound and GBR-12935, focusing on their binding affinities and in vitro uptake inhibition properties.
Table 1: In Vitro Binding Affinity (Ki, nM)
| Compound | DAT | SERT | NET | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Species | Reference |
| This compound | 1.9 | - | - | - | - | - | [3] |
| GBR-12935 | 3.7 | 1261 | 289 | 340.8 | 78.1 | - |
Note: A lower Ki value indicates a higher binding affinity. Selectivity ratios are calculated from the provided Ki values.
Table 2: In Vitro Monoamine Uptake Inhibition (IC50, nM)
| Compound | Dopamine (DAT) | Serotonin (SERT) | Norepinephrine (NET) | Species | Reference |
| This compound | Partial Efficacy | Partial Efficacy | Partial Efficacy | Rat Brain Synaptosomes | |
| GBR-12935 | 1-6 | - | - | Rat Brain Synaptic Vesicles | [4] |
Note: A lower IC50 value indicates greater potency in inhibiting uptake.
Comparative In Vivo Effects
Studies utilizing intracranial self-stimulation (ICSS) in rats have revealed stark differences in the in vivo effects of this compound and GBR-12935. GBR-12935, similar to other abused DAT inhibitors like cocaine, produces abuse-related increases in ICSS. In contrast, this compound did not produce such increases and instead reduced ICSS responses at effective doses. Furthermore, this compound was found to block cocaine-induced increases in ICSS and dopamine levels in the nucleus accumbens (NAc).
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the dopamine transporter. Frozen tissue or washed cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer. A sample is taken for protein quantification (e.g., BCA assay).
-
Assay Setup: The assay is typically conducted in a 96-well plate format in a final volume of 250 µL per well.
-
Incubation: To each well, the following are added:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).
-
50 µL of the competing test compound at various concentrations.
-
50 µL of a radioligand solution (e.g., [3H]GBR-12935) at a fixed concentration.
-
-
Equilibrium: The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through a filter mat (e.g., GF/C filters presoaked in 0.3% PEI) to separate the bound from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
Quantification: The radioactivity trapped on the filters is counted using a scintillation counter.
-
Data Analysis: Non-specific binding is subtracted from the total binding to yield specific binding. The data are then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Dopamine Uptake Assay
Objective: To measure the potency (IC50) of a test compound to inhibit dopamine uptake into synaptosomes.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from brain tissue (e.g., striatum). The tissue is homogenized in a suitable buffer and centrifuged at low speed to remove larger debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The pellet is resuspended in an assay buffer.
-
Assay Setup: The assay is performed in tubes or plates.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound or vehicle.
-
Uptake Initiation: Dopamine uptake is initiated by adding a known concentration of radiolabeled dopamine (e.g., [3H]dopamine).
-
Incubation: The mixture is incubated for a short period (e.g., minutes) at a controlled temperature (e.g., 37°C).
-
Uptake Termination: The uptake is terminated by rapid filtration through a filter mat to separate the synaptosomes from the extracellular medium. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained by the synaptosomes on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of [3H]dopamine taken up in the presence of the test compound is compared to the uptake in the control (vehicle) condition. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Mandatory Visualization
Dopamine Signaling Pathway at the Synapse.
Competitive vs. Allosteric DAT Inhibition.
Radioligand Binding Assay Workflow.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Allosteric Interaction of SRI-31142 with the Dopamine Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and drugs of abuse. While traditional DAT inhibitors act competitively at the dopamine binding site, a new frontier in pharmacology explores allosteric modulators that bind to distinct sites, offering the potential for more nuanced and selective therapeutic effects. This guide provides a comprehensive comparison of SRI-31142, a putative allosteric DAT inhibitor, with established orthosteric inhibitors and a confirmed allosteric modulator. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying mechanisms and workflows.
Comparative Analysis of DAT Ligand Binding and Function
The following table summarizes the quantitative data for this compound and comparator compounds, highlighting the key differences that suggest an allosteric mechanism for this compound.
| Compound | Binding Affinity (Kᵢ, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) | Mechanism of Action | Key Characteristics |
| This compound | ~3520 (human DAT) | High nanomolar potency | Putative Allosteric Inhibitor | Significant discrepancy between weak binding affinity and potent uptake inhibition.[1] Fails to produce cocaine-like abuse-related effects.[2][3] |
| Cocaine | ~120-330 | ~200-500 | Orthosteric Competitive Inhibitor | Binds directly to the dopamine uptake site, blocking dopamine reuptake.[4] High abuse liability. |
| GBR-12935 | ~1-3.2 | ~10-50 | Orthosteric Competitive Inhibitor | High-affinity and selective DAT inhibitor.[5] |
| KM822 | Not applicable (noncompetitive) | ~3700 (hDAT) | Allosteric Modulator | Noncompetitively inhibits dopamine uptake and decreases the potency of cocaine. |
Experimental Protocols for Validating Allosteric Binding
The validation of an allosteric binding site requires a combination of binding and functional assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of a test compound for DAT and to assess its effect on the binding of a known orthosteric ligand.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells) or from brain tissue rich in DAT (e.g., rat striatum). Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Competition Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled orthosteric DAT ligand (e.g., [³H]WIN 35,428 or [³H]GBR-12935) and varying concentrations of the test compound (e.g., this compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
-
Kinetic Binding Assays (Association and Dissociation):
-
Association: Incubate membranes with the radioligand and measure the specific binding at various time points to determine the association rate constant (kₒₙ).
-
Dissociation: Allow binding to reach equilibrium, then initiate dissociation by adding a high concentration of an unlabeled orthosteric ligand. Measure the decrease in specific binding over time to determine the dissociation rate constant (kₒff). An allosteric modulator may slow the dissociation rate of the orthosteric radioligand.
-
Dopamine Uptake Assays
Objective: To measure the functional potency (IC₅₀) of a test compound to inhibit dopamine uptake into synaptosomes or DAT-expressing cells.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from a dopamine-rich brain region like the striatum. This involves homogenization of the tissue followed by differential centrifugation to obtain a synaptosome-enriched fraction.
-
Uptake Inhibition Assay:
-
Pre-incubate the synaptosomes or DAT-expressing cells with varying concentrations of the test compound.
-
Initiate dopamine uptake by adding a low concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Allow uptake to proceed for a short, defined period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity accumulated within the synaptosomes or cells.
-
Determine the IC₅₀ value for the inhibition of dopamine uptake. A noncompetitive inhibitor will decrease the Vmax of dopamine uptake without significantly affecting the Km.
-
In Vivo Microdialysis
Objective: To assess the effect of a test compound on extracellular dopamine levels in the brain of a living animal, providing insight into its in vivo functional effects on DAT.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a dopamine-rich brain region, such as the nucleus accumbens or striatum, of an anesthetized animal.
-
Perfusion and Sampling: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Collect the dialysate samples at regular intervals.
-
Drug Administration: Administer the test compound (e.g., this compound) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Compare the dopamine levels before and after drug administration to determine the effect of the compound on extracellular dopamine concentrations.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and experimental procedures.
Caption: Dopamine Transporter (DAT) Signaling Pathway and Ligand Interaction Sites.
Caption: Experimental Workflow for Validating Allosteric Binding to DAT.
Caption: Logical Relationship of Ligands and their Binding Sites on DAT.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Is Cocaine Protonated When it Binds to the Dopamine Transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]GBR-12935 binding to the dopamine transporter is decreased in the caudate nucleus in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SRI-31142 and Alternative Compounds in Attenuating Cocaine-Induced Behaviors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of SRI-31142, a putative allosteric modulator of the dopamine transporter (DAT), with other therapeutic alternatives in blocking cocaine-induced behaviors. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons, detailed methodologies, and visual representations of mechanisms and workflows.
Introduction to Therapeutic Strategies Against Cocaine-Induced Behaviors
Cocaine addiction is a complex neuropsychiatric disorder characterized by compulsive drug-seeking and use. A primary mechanism of cocaine's reinforcing effects is the blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward circuitry.[1] Consequently, the DAT has been a major target for the development of pharmacotherapies for cocaine use disorder.
This guide evaluates this compound, a novel compound with a putative allosteric mechanism of action at the DAT, and compares its preclinical profile to established and investigational compounds from different pharmacological classes:
-
This compound: A putative allosteric modulator of the DAT.
-
GBR-12935: A selective and competitive DAT inhibitor.
-
Baclofen: A GABA-B receptor agonist.
-
Modafinil: A wakefulness-promoting agent with atypical DAT inhibitory properties.
-
Topiramate: An anticonvulsant with multiple mechanisms of action, including modulation of GABAergic and glutamatergic systems.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data on the efficacy of this compound and alternative compounds in blocking cocaine-induced behaviors in animal models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental protocols, species, and routes of administration.
Table 1: Effects on Cocaine Self-Administration
| Compound | Species | Model | Dose Range | Effect on Cocaine Self-Administration | Reference |
| This compound | Rat | Intracranial Self-Stimulation (ICSS) - a proxy for reinforcing effects | 1.0 - 10 mg/kg (i.p.) | 10 mg/kg significantly attenuated cocaine-facilitated ICSS.[2] | McMahon et al., 2018 |
| GBR-12935 | Rat | Cocaine Self-Administration | Not specified in provided abstracts | Reduces cocaine self-administration.[3] | N/A |
| Baclofen | Rat | Cocaine Self-Administration (FR1) | 1.8, 3.2, 5.6 mg/kg (i.p.) | Suppressed intake of low (0.19, 0.38 mg/kg/infusion) but not high (0.75, 1.5 mg/kg/infusion) doses of cocaine.[4] | Brebner et al., 2000 |
| Baclofen | Rat | Cocaine Self-Administration (PR) | 1.8, 3.2, 5.6 mg/kg (i.p.) | Dose-dependently reduced cocaine-reinforced responding.[4] | Brebner et al., 2000 |
| Modafinil | Rat | Cocaine Self-Administration | 17 and 32 mg/kg (i.p.) | Potentiated self-administration of low-dose cocaine (0.03 mg/kg/injection). | Solis et al., 2017 |
| Topiramate | Human | Cocaine vs. Money Choice | 100 mg (b.i.d.) | Reduced the monetary value of high-dose cocaine. | Johnson et al., 2007 |
Table 2: Effects on Cocaine-Induced Reinstatement of Drug-Seeking
| Compound | Species | Reinstatement Cue | Dose Range | Effect on Reinstatement | Reference |
| This compound | N/A | N/A | N/A | Data not available in the provided search results. | N/A |
| Baclofen | Rat | Cocaine-primed | 2.5 mg/kg (i.p.) | Attenuated reinstatement of cocaine-seeking behavior. | Perry et al., 2011 |
| Modafinil | Rhesus Monkey | Cocaine-primed | Not specified in provided abstracts | Reinstated cocaine-seeking behavior. | Andersen et al., 2010 |
| Topiramate | N/A | N/A | N/A | Data not available in the provided search results. | N/A |
Table 3: Effects on Cocaine-Induced Changes in Nucleus Accumbens Dopamine
| Compound | Species | Method | Dose | Effect on Cocaine-Induced Dopamine Increase | Reference |
| This compound | Rat | In Vivo Microdialysis | 10 mg/kg (i.p.) | Blocked cocaine-induced increases in NAc dopamine. | McMahon et al., 2018 |
| GBR-12935 | N/A | N/A | N/A | Data not available in the provided search results for direct comparison. | N/A |
| Baclofen | Rat | In Vivo Microdialysis | Not specified in provided abstracts | Dose-dependently reduced cocaine-evoked dopamine release in the NAc shell. | Fadda et al., 2003 |
| Modafinil | Rat | In Vivo Microdialysis | 10 - 32 mg/kg (i.p.) | Had no significant effect on cocaine-induced stimulation of NAc dopamine. | Solis et al., 2017 |
| Topiramate | N/A | N/A | N/A | Can reduce cocaine-induced dopamine release. | N/A |
Mechanisms of Action and Signaling Pathways
Cocaine's Mechanism of Action at the Dopamine Transporter
Cocaine is a competitive inhibitor of the DAT, binding to the transporter and blocking the reuptake of dopamine from the synaptic cleft. This leads to an accumulation of synaptic dopamine and subsequent overstimulation of postsynaptic dopamine receptors, primarily D1 and D2 receptors.
Cocaine blocks the dopamine transporter (DAT).
This compound: A Putative Allosteric Modulator
This compound is proposed to be an allosteric modulator of the DAT. Unlike competitive inhibitors that bind to the same site as dopamine, allosteric modulators bind to a distinct site on the transporter, inducing a conformational change that alters the transporter's function. This may lead to a reduction in dopamine transport without completely blocking the transporter, potentially offering a more nuanced modulation of dopamine signaling with a lower abuse liability. However, it is important to note that some studies suggest this compound may attenuate cocaine's effects through a non-DAT mechanism.
This compound's putative allosteric mechanism.
Cocaine's Downstream Signaling through D1 and D2 Receptors
The increase in synaptic dopamine caused by cocaine leads to the activation of D1 and D2 receptors on medium spiny neurons (MSNs) in the nucleus accumbens. These two receptor subtypes are generally expressed on different populations of MSNs and have opposing effects on downstream signaling pathways, creating a delicate balance that is disrupted by cocaine.
-
D1 Receptor Pathway (Direct Pathway): Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). This pathway is generally associated with the rewarding and reinforcing effects of cocaine.
-
D2 Receptor Pathway (Indirect Pathway): Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is thought to counteract the effects of the D1 pathway.
Cocaine's effects on D1 and D2 receptor signaling.
Experimental Protocols
Intracranial Self-Stimulation (ICSS)
Objective: To assess the rewarding and reinforcing properties of drugs.
Methodology:
-
Surgery: Rats are surgically implanted with an electrode targeting the medial forebrain bundle (MFB), a key component of the brain's reward pathway.
-
Training: Animals are placed in an operant chamber equipped with a lever. Presses on the lever deliver a brief electrical stimulation to the MFB, which is highly reinforcing.
-
Testing: The frequency or intensity of the electrical stimulation is varied to determine a baseline rate of lever pressing. The effects of a drug are then assessed by its ability to alter this baseline rate. A leftward shift in the frequency-rate function is indicative of an enhancement of the rewarding effects of the stimulation, a characteristic of drugs with abuse potential. Conversely, a rightward shift or a decrease in the maximum rate of responding can indicate a reduction in reward or a general disruption of behavior.
Workflow for Intracranial Self-Stimulation (ICSS).
In Vivo Microdialysis
Objective: To measure extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals.
Methodology:
-
Surgery: A guide cannula is surgically implanted above the brain region of interest (e.g., the nucleus accumbens).
-
Probe Insertion: A microdialysis probe, with a semi-permeable membrane at its tip, is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sampling: Neurotransmitters from the extracellular space diffuse across the probe's membrane into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.
-
Analysis: The concentration of the neurotransmitter of interest in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
Cocaine Self-Administration and Reinstatement Model
Objective: To model the voluntary intake of a drug and the relapse to drug-seeking behavior after a period of abstinence.
Methodology:
-
Surgery: Rats are surgically implanted with an intravenous (IV) catheter, typically in the jugular vein.
-
Acquisition of Self-Administration: Animals are placed in an operant chamber with two levers. Presses on the "active" lever result in the infusion of a dose of cocaine, often paired with a cue (e.g., a light or tone). Presses on the "inactive" lever have no consequence.
-
Extinction: Once a stable pattern of self-administration is established, the cocaine is replaced with saline. Lever pressing is no longer reinforced, leading to a decrease in responding.
-
Reinstatement: After responding has been extinguished, the propensity to relapse is tested by presenting a trigger, which can be a small, non-contingent "priming" dose of cocaine, the drug-associated cues, or a stressor. An increase in pressing on the previously active lever is interpreted as reinstatement of drug-seeking behavior.
Workflow for Cocaine Reinstatement Model.
Discussion and Future Directions
This compound demonstrates a unique preclinical profile, attenuating the rewarding effects of cocaine and cocaine-induced increases in nucleus accumbens dopamine without producing cocaine-like abuse-related effects on its own. This profile distinguishes it from traditional DAT inhibitors like GBR-12935, which may have a higher abuse potential. The putative allosteric mechanism of this compound could offer a novel therapeutic approach by modulating rather than blocking DAT function. However, the finding that its effects might be mediated by a non-DAT mechanism warrants further investigation.
Alternative compounds acting on different neurotransmitter systems also show promise. Baclofen, a GABA-B agonist, effectively reduces cocaine self-administration and reinstatement, suggesting that targeting the GABAergic system is a viable strategy. Modafinil's effects are more complex, with some studies indicating it can potentiate cocaine's effects, raising concerns about its use in cocaine-dependent individuals. Topiramate, with its dual action on GABAergic and glutamatergic systems, has shown efficacy in reducing cocaine craving and use in clinical settings.
Future research should focus on directly comparing the efficacy and safety of these different classes of compounds in well-controlled preclinical and clinical studies. Elucidating the precise molecular mechanism of this compound at the DAT is crucial for its further development. A deeper understanding of the neurobiological basis of cocaine addiction will undoubtedly lead to the development of more effective and targeted pharmacotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of baclofen on cocaine self-administration in rats reinforced under fixed-ratio 1 and progressive-ratio schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SRI-31142 and Other Atypical Dopamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling in the brain and a primary target for both therapeutic agents and drugs of abuse. Classical DAT inhibitors, such as cocaine, block dopamine reuptake, leading to increased synaptic dopamine levels and significant abuse potential. In recent years, a new class of "atypical" DAT inhibitors has emerged, offering the potential for therapeutic intervention without the undesirable reinforcing effects of traditional stimulants. This guide provides a comparative analysis of a novel putative allosteric DAT inhibitor, SRI-31142, and other well-characterized atypical DAT inhibitors, including JHW 007, modafinil, and GBR 12909. We present a synthesis of their pharmacological profiles, supported by experimental data and detailed methodologies.
Distinguishing Atypical from Typical DAT Inhibitors
Typical DAT inhibitors, like cocaine, are thought to bind to an outward-facing conformation of the transporter, effectively locking it in a state that prevents dopamine reuptake. This leads to a robust increase in extracellular dopamine, which is strongly associated with their reinforcing and addictive properties.
In contrast, atypical DAT inhibitors are believed to interact with the transporter in a different manner, potentially by stabilizing an inward-facing or occluded conformation.[1][2] This distinct mechanism of action is hypothesized to result in a more modulated effect on dopamine levels and a blunted or absent abuse liability.
Comparative Pharmacological Profiles
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other selected atypical DAT inhibitors at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Table 1: Comparative Binding Affinities (Ki, nM) of Atypical DAT Inhibitors
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Species | Radioligand | Reference(s) |
| This compound | 3520 | >10000 | >10000 | Human | [3H]WIN35428 | [3] |
| JHW 007 | 11.2 | 1600 | 2400 | Rat | [125I]RTI-55 | [4] |
| (±)-Modafinil | 2100 - 4800 | >10000 | >10000 | Human, Rat | [3H]WIN35428, [125I]RTI-55 | [5] |
| R-Modafinil | 780 | >10000 | >10000 | Human | [3H]WIN35428 | |
| GBR 12909 | 1.4 - 7.9 | 2960 - 12600 | 1910 - 2000 | Rat, Human | [3H]WIN35428, [3H]GBR12935 |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.
Table 2: Comparative Functional Potencies (IC50, nM) for Monoamine Uptake Inhibition
| Compound | DAT (IC50, nM) | SERT (IC50, nM) | NET (IC50, nM) | Species | Reference(s) |
| This compound | 2.3 (partial) | Partial Inhibition | Partial Inhibition | Rat | |
| JHW 007 | 13 | 2300 | 1800 | Rat | |
| (±)-Modafinil | 3200 - 6400 | >10000 | >10000 | Human, Rat | |
| GBR 12909 | 5.2 | 3800 | 1200 | Rat |
Note: IC50 values represent the concentration of the drug that inhibits 50% of monoamine uptake. Lower values indicate higher potency. "Partial" indicates that the compound did not fully inhibit uptake at the concentrations tested.
The Unique Profile of this compound
This compound stands out with its intriguing pharmacological profile. It demonstrates nanomolar potency in inhibiting dopamine uptake, yet it possesses a remarkably low affinity for the DAT binding site recognized by the classic cocaine analog [3H]WIN35428. This significant discrepancy between its functional potency and binding affinity is a hallmark of its atypical nature and supports the hypothesis that it acts via an allosteric mechanism, binding to a site on the DAT that is distinct from the substrate and traditional inhibitor binding site.
Behaviorally, this compound does not produce the abuse-related effects characteristic of cocaine. In fact, it has been shown to block the reinforcing effects of cocaine in preclinical models. Unlike most other DAT inhibitors, which tend to increase dopamine levels in the nucleus accumbens, this compound has been observed to decrease dopamine levels in this brain region, further highlighting its unique mechanism of action.
Experimental Methodologies
The data presented in this guide are derived from a combination of in vitro and in vivo experimental paradigms. Below are detailed descriptions of the key methodologies employed in the characterization of these atypical DAT inhibitors.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
-
Principle: A radiolabeled ligand with known high affinity for the target (e.g., [3H]WIN35428 for DAT) is incubated with a preparation of cell membranes or tissues containing the target transporter. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Generic Protocol:
-
Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the transporter of interest are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to the Ki value.
-
2. In Vitro Dopamine Uptake Assay
This assay measures the functional potency (IC50) of a compound to inhibit the uptake of dopamine into cells.
-
Principle: Cells expressing the DAT are incubated with radiolabeled dopamine ([3H]DA). The amount of radioactivity taken up by the cells is measured in the presence of varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the dopamine uptake is the IC50 value.
-
Generic Protocol:
-
Cell Culture: Cells stably or transiently expressing the DAT are cultured in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A fixed concentration of [3H]DA is added to the wells to initiate uptake.
-
Uptake Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value.
-
In Vivo Methodologies
1. Intracranial Self-Stimulation (ICSS)
ICSS is a behavioral paradigm used to assess the rewarding and abuse potential of drugs.
-
Principle: Animals are surgically implanted with an electrode in a brain reward center (e.g., the medial forebrain bundle). They are then trained to perform an operant response (e.g., press a lever) to receive a brief electrical stimulation. Drugs with abuse potential typically enhance the rewarding effects of the stimulation, leading to an increase in responding.
-
Generic Protocol:
-
Surgery: Rats are surgically implanted with a stimulating electrode.
-
Training: Rats are trained to press a lever to receive electrical brain stimulation.
-
Drug Administration: The test compound is administered, and changes in the rate of lever pressing are measured.
-
Data Analysis: An increase in responding for a lower frequency of stimulation is indicative of a rewarding effect.
-
2. In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in awake, freely moving animals.
-
Principle: A small, semi-permeable probe is implanted into a specific brain region (e.g., the nucleus accumbens). The probe is continuously perfused with a physiological solution, and neurotransmitters from the surrounding tissue diffuse across the membrane into the perfusion fluid (dialysate). The dialysate is collected and analyzed to determine the concentration of the neurotransmitter of interest.
-
Generic Protocol:
-
Surgery: A guide cannula is surgically implanted above the brain region of interest.
-
Probe Insertion: A microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate is measured using techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in dopamine levels following drug administration are analyzed.
-
Conclusion
The study of atypical DAT inhibitors represents a promising avenue for the development of novel therapeutics for a range of neuropsychiatric disorders, including substance use disorders. This compound, with its unique allosteric mechanism and preclinical profile, exemplifies the potential of this class of compounds. Its ability to modulate DAT function without producing cocaine-like reinforcing effects underscores the importance of exploring alternative mechanisms of DAT inhibition. Further research into the precise molecular interactions of this compound and other atypical inhibitors with the dopamine transporter will be crucial for the rational design of safer and more effective medications. This comparative guide provides a foundational understanding of the pharmacological distinctions between these compounds and the experimental approaches used to characterize them, serving as a valuable resource for researchers in the field.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of SRI-31142: A Non-DAT Centric Mechanism of Action
For Immediate Release
A comprehensive analysis of available preclinical data confirms that SRI-31142, a novel psychoactive compound, operates through a mechanism distinct from classical dopamine transporter (DAT) inhibitors. This guide provides a comparative overview of this compound and traditional DAT inhibitors, presenting key experimental findings that support a non-DAT-mediated pathway for its pharmacological effects. This information is crucial for researchers and drug development professionals exploring new avenues for therapeutic intervention in neuropsychiatric disorders.
Distinguishing this compound from Classical DAT Inhibitors
This compound has been investigated as a putative allosteric modulator of the dopamine transporter.[1][2] However, a growing body of evidence indicates that its primary mechanism of action diverges significantly from well-characterized DAT inhibitors like cocaine and GBR-12935. While this compound demonstrates high potency in inhibiting the uptake of monoamines in rat brain synaptosomes, it exhibits markedly weaker potency in direct binding to the DAT.[3] This discrepancy suggests an indirect or non-traditional interaction with the dopamine transport system.
Crucially, in vivo studies reveal a pharmacological profile for this compound that is inconsistent with typical DAT inhibitors. Unlike cocaine and GBR-12935, this compound does not produce abuse-related behaviors, such as an increase in intracranial self-stimulation (ICSS), nor does it elevate dopamine levels in the nucleus accumbens (NAc).[3][4] In fact, this compound has been shown to decrease both ICSS and NAc dopamine levels, and it can attenuate the effects of cocaine.
Comparative Analysis of In Vitro and In Vivo Data
To illustrate the unique profile of this compound, the following tables summarize key experimental data comparing its effects to those of cocaine and GBR-12935.
Table 1: In Vitro Binding and Uptake Inhibition
| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| This compound | ~1000-fold weaker than uptake inhibition | 1.9 |
| Cocaine | High Affinity | Potent Inhibitor |
| GBR-12935 | High Affinity | Potent Inhibitor |
Table 2: In Vivo Behavioral and Neurochemical Effects
| Compound | Intracranial Self-Stimulation (ICSS) | Nucleus Accumbens (NAc) Dopamine Levels |
| This compound | Decrease | Decrease |
| Cocaine | Increase | Increase |
| GBR-12935 | Increase | Increase |
Experimental Methodologies
-
In Vitro Binding Assays: These assays quantify the affinity of a compound for a specific target, in this case, the dopamine transporter. The most common method involves radioligand binding assays, where a radioactively labeled compound known to bind to the DAT (e.g., [³H]WIN35428) is displaced by the test compound (this compound). The concentration of the test compound that displaces 50% of the radioligand is its IC50 value, which can be used to calculate the binding affinity (Ki).
-
Synaptosomal Uptake Assays: This technique measures the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals (synaptosomes). Synaptosomes are isolated from brain tissue and incubated with a radioactively labeled neurotransmitter (e.g., [³H]dopamine). The amount of radioactivity taken up by the synaptosomes is measured in the presence and absence of the test compound to determine its inhibitory potency (IC50).
-
Intracranial Self-Stimulation (ICSS): This is a behavioral paradigm used to assess the rewarding and abuse potential of drugs. Animals are trained to perform an action (e.g., press a lever) to receive electrical stimulation in a brain region associated with reward, such as the medial forebrain bundle. The effect of a drug on the rate of responding is measured to determine its rewarding or aversive properties.
-
In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. A small probe is inserted into the brain region of interest (e.g., the nucleus accumbens), and a physiological solution is slowly perfused through it. Neurotransmitters from the extracellular fluid diffuse into the probe and are collected for analysis by methods like high-performance liquid chromatography (HPLC).
-
DAT-Mediated Fluorescent Signal Assays: These are cell-based functional assays that measure the activity of the dopamine transporter in real-time. Cells expressing the DAT are loaded with a fluorescent dye that is sensitive to changes in intracellular ion concentrations. The transport of dopamine by the DAT is coupled to the movement of ions, which alters the fluorescence of the dye. This allows for the direct measurement of DAT function and its inhibition by test compounds.
Visualizing the Proposed Mechanism
The following diagrams illustrate the classical DAT inhibition pathway and the proposed non-DAT mediated mechanism of this compound.
Conclusion
The available evidence strongly suggests that this compound does not function as a classical dopamine transporter inhibitor. Its unique pharmacological profile, characterized by a dissociation between uptake inhibition and DAT binding, and its atypical in vivo effects, point towards a novel, non-DAT-centric mechanism of action. While the precise molecular target of this compound remains to be elucidated, its ability to modulate dopaminergic neurotransmission without the abuse potential of traditional DAT inhibitors makes it a compound of significant interest for future research and therapeutic development. Further investigation into its specific molecular interactions is warranted to fully understand its therapeutic potential.
References
- 1. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of SRI-31142: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the binding characteristics of novel compounds is paramount. This guide provides a comparative analysis of the binding affinity of SRI-31142, a putative allosteric inhibitor of the dopamine transporter (DAT), with other well-established DAT inhibitors.
This publication aims to deliver an objective comparison of this compound's performance against alternative compounds, supported by experimental data. By presenting quantitative data in a clear, tabular format and detailing the experimental methodologies, this guide serves as a valuable resource for assessing the potential of this compound in neuroscience research and drug discovery.
Comparative Binding Affinity at the Dopamine Transporter
The binding affinity of a compound to its target is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for this compound and other known dopamine transporter inhibitors.
| Compound | Target | Ki (nM) | Classification |
| This compound | Dopamine Transporter (DAT) | 1.9 | Allosteric Inhibitor |
| Cocaine | Dopamine Transporter (DAT) | ~250 | Competitive Inhibitor |
| GBR-12935 | Dopamine Transporter (DAT) | ~1-5 | Competitive Inhibitor |
| Vanoxerine (GBR-12909) | Dopamine Transporter (DAT) | ~1 | Competitive Inhibitor |
Note: The Ki values presented are compiled from various sources and may have been determined under different experimental conditions. Direct comparison is most accurate when data is generated from the same study.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity for dopamine transporter inhibitors is typically achieved through a competitive radioligand binding assay. This in vitro technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target protein.
Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine transporter (DAT).
Materials:
-
Cell Membranes: Preparations from cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: A high-affinity radiolabeled DAT ligand, such as [³H]WIN 35,428 or [³H]GBR-12935.
-
Test Compounds: this compound and other comparator compounds.
-
Assay Buffer: A suitable buffer solution (e.g., Tris-HCl) to maintain pH and ionic strength.
-
Filtration Apparatus: A multi-well plate harvester and glass fiber filters.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: Cell membranes expressing DAT are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The incubation is allowed to proceed for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
A Comparative In Vivo Analysis of SRI-31142 and Traditional Dopamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of SRI-31142, a putative allosteric modulator of the dopamine transporter (DAT), with traditional DAT inhibitors such as cocaine and methylphenidate. The following sections present a summary of their performance based on available experimental data, detailed methodologies for key in vivo assays, and visualizations of their proposed mechanisms of action.
Executive Summary
Traditional dopamine transporter (DAT) inhibitors, including cocaine and methylphenidate, block the reuptake of dopamine, leading to increased extracellular dopamine levels in the brain's reward pathways. This mechanism is associated with their reinforcing effects and abuse potential. In contrast, this compound, a novel compound, exhibits a distinct in vivo profile. Preclinical studies in rats demonstrate that this compound does not produce the abuse-related effects characteristic of traditional DAT inhibitors.[1][2][3][4] Instead of increasing intracranial self-stimulation (ICSS) and dopamine levels in the nucleus accumbens (NAc), this compound has been shown to decrease these measures and even block the abuse-related effects of cocaine.[1] While the precise mechanism of this compound is still under investigation, it is hypothesized to act as an allosteric modulator of DAT, potentially stabilizing the transporter in an inward-facing conformation, or through a non-DAT mediated mechanism.
Data Presentation
The following tables summarize the available quantitative data from in vivo studies comparing this compound with cocaine and methylphenidate.
Table 1: Effects on Intracranial Self-Stimulation (ICSS) in Rats
| Compound | Effect on ICSS | Dose Range (mg/kg, i.p.) | Notes |
| This compound | Decrease | 1.0 - 10 | Did not produce abuse-related increases in ICSS. At 10 mg/kg, it attenuated the facilitatory effects of cocaine. |
| Cocaine | Increase | 1.0 - 10 | Produces a robust, dose-dependent increase in ICSS, indicative of its reinforcing properties. |
| Methylphenidate | Increase | 0.25 - 4.0 | Elicits increases in ICSS, similar to cocaine. |
Table 2: Effects on Nucleus Accumbens (NAc) Dopamine Levels in Rats (In Vivo Microdialysis)
| Compound | Effect on NAc Dopamine | Dose (mg/kg, i.p.) | Notes |
| This compound | Decrease | 10 | Reduced basal dopamine levels in the NAc. |
| Cocaine | Increase | 10 | Significantly increases extracellular dopamine levels in the NAc. |
| Methylphenidate | Increase | 0.5 - 2.0 | Dose-dependently increases extracellular dopamine in the striatum and NAc. |
Table 3: Effects on Locomotor Activity in Rats
| Compound | Effect on Locomotor Activity | Dose Range (mg/kg, i.p.) | Notes |
| This compound | No significant increase | 1.0 - 10 | Data on a full dose-response curve is limited in publicly available literature. |
| Cocaine | Increase | 5.0 - 20 | Produces a dose-dependent increase in locomotor activity. |
| Methylphenidate | Increase | 0.6 - 10 | Elicits a dose-dependent increase in locomotor activity. |
Table 4: Drug Discrimination in Rats
| Training Drug | Test Drug | ED50 (mg/kg, i.p.) | Notes |
| Cocaine (10) | This compound | Data not available | Studies on whether this compound substitutes for the discriminative stimulus effects of cocaine in rats are not readily available in the public domain. |
| Cocaine (5.6) | Cocaine | 2.32 - 2.46 | ED50 for cocaine discrimination in male rats. |
| Caffeine (10) | Methylphenidate | 1.5 | This study was conducted in rats trained to discriminate caffeine, and methylphenidate fully generalized. A direct ED50 value for methylphenidate substituting for cocaine in a food-reinforced rat model is not readily available for a direct comparison. |
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Figure 1: Proposed mechanism of action of this compound versus traditional DAT inhibitors.
Figure 2: General experimental workflows for in vivo assays.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Intracranial Self-Stimulation (ICSS)
-
Subjects: Male Sprague-Dawley rats are typically used.
-
Surgery: Rats are anesthetized and stereotaxically implanted with a permanent monopolar electrode in the medial forebrain bundle.
-
Training: Following recovery, rats are trained in operant conditioning chambers to press a lever to receive a brief train of electrical stimulation. The frequency of stimulation is varied to determine a frequency-response curve.
-
Testing: Once stable responding is established, dose-effect curves are determined for the test compounds. Drugs are typically administered intraperitoneally (i.p.). The effects of the drug on the frequency-rate function are measured. A leftward shift in the curve is indicative of a rewarding effect, while a rightward shift or a decrease in maximal response rate suggests an aversive or rate-suppressing effect.
In Vivo Microdialysis
-
Subjects: Male Sprague-Dawley rats are commonly used.
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.
-
Procedure: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals before and after drug administration (i.p.). The concentration of dopamine and other neurotransmitters in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Locomotor Activity
-
Apparatus: A square open-field arena equipped with infrared photobeams to automatically record horizontal and vertical movements.
-
Procedure: Rats are first habituated to the testing chamber for a set period. Following habituation, they receive an i.p. injection of the test compound or vehicle.
-
Data Collection: Locomotor activity is recorded for a specified duration post-injection. Data are typically analyzed in time bins to assess the time course of the drug's effect.
Drug Discrimination
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Rats are trained to discriminate between an i.p. injection of a known DAT inhibitor (e.g., cocaine) and saline. On days when the drug is administered, responses on one lever are reinforced with a food pellet, while on saline days, responses on the other lever are reinforced. Training continues until a high level of accuracy is achieved.
-
Testing: Once the discrimination is established, substitution tests are conducted with the novel compound (e.g., this compound). Various doses of the test compound are administered, and the percentage of responses on the drug-appropriate lever is measured. A compound that fully substitutes for the training drug is considered to have similar subjective effects. The dose that produces 50% drug-appropriate responding is determined as the ED50.
Conclusion
The available in vivo data suggest that this compound has a pharmacological profile distinct from traditional DAT inhibitors like cocaine and methylphenidate. While the latter compounds exhibit clear abuse potential, as evidenced by their effects on ICSS and NAc dopamine, this compound does not produce these effects and can counteract the abuse-related actions of cocaine. This unique profile suggests that allosteric modulation of DAT, or a non-DAT mediated mechanism, may represent a promising strategy for the development of novel therapeutics for substance use disorders. Further research is warranted to fully elucidate the molecular mechanism of this compound and to explore its full therapeutic potential. Specifically, comprehensive dose-response studies on locomotor activity and drug discrimination in rats would provide valuable quantitative data for a more complete comparison.
References
- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DAT inhibitor | Probechem Biochemicals [probechem.com]
- 4. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of SRI-31142 Compared to Cocaine: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the abuse potential of SRI-31142, a putative allosteric inhibitor of the dopamine transporter (DAT), and cocaine, a well-known competitive DAT inhibitor and drug of abuse. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
This compound has been investigated as a potential pharmacotherapy for cocaine addiction. Unlike cocaine, which blocks the dopamine transporter (DAT) and produces significant abuse-related effects, this compound is a putative allosteric modulator of DAT. Preclinical studies indicate that this compound does not produce cocaine-like abuse-related effects and may even block some of the effects of cocaine. This guide synthesizes the available preclinical data to facilitate a direct comparison of the abuse liability of these two compounds.
Data Presentation: Quantitative Comparison of Abuse Potential
The following table summarizes the key quantitative findings from preclinical studies assessing the abuse potential of this compound and cocaine. The primary method for which comparative data is available is Intracranial Self-Stimulation (ICSS), a paradigm that measures the rewarding effects of stimuli.
| Parameter | This compound | Cocaine | Key Findings | Reference |
| Effect on Intracranial Self-Stimulation (ICSS) | Decreased ICSS | Increased ICSS | This compound did not show the abuse-related increases in ICSS seen with cocaine; instead, it decreased ICSS at effective doses.[1] | [1] |
| Effect on Nucleus Accumbens (NAc) Dopamine (DA) | Decreased NAc DA | Increased NAc DA | In vivo microdialysis showed that this compound decreased dopamine levels in the nucleus accumbens, whereas cocaine robustly increased them.[1] | [1] |
| Interaction with Cocaine Effects in ICSS | Blocked cocaine-induced increases in ICSS | N/A | This compound was able to block the rewarding effects of cocaine in the ICSS paradigm.[1] | |
| Interaction with Cocaine Effects on NAc DA | Blocked cocaine-induced increases in NAc DA | N/A | This compound also blocked the neurochemical effects of cocaine, preventing the cocaine-induced surge in dopamine in the nucleus accumbens. |
Experimental Protocols
Detailed methodologies for key preclinical assays used to assess abuse potential are provided below. These protocols are based on established procedures for evaluating the effects of cocaine in rats.
Intravenous Self-Administration
This paradigm assesses the reinforcing properties of a drug by determining if an animal will perform a task (e.g., lever press) to receive it.
Subjects: Male Wistar rats, surgically implanted with intravenous jugular catheters.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the rat's catheter via a tether system.
Procedure:
-
Acquisition: Rats are placed in the operant chambers for daily sessions (e.g., 2 hours). A press on the "active" lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) over a short duration (e.g., 5 seconds). Each infusion is paired with a stimulus cue (e.g., illumination of a light). A press on the "inactive" lever has no consequence. Training continues until a stable pattern of responding is established.
-
Dose-Response Evaluation: Once responding is stable, the dose of cocaine per infusion is varied across sessions to determine the dose-response relationship for self-administration.
-
Extinction and Reinstatement: Following stable self-administration, the drug is replaced with saline (extinction). Once responding decreases to a low level, the ability of drug-associated cues or a priming injection of the drug to reinstate drug-seeking behavior (lever pressing) is assessed.
Conditioned Place Preference (CPP)
This model evaluates the rewarding effects of a drug by pairing its administration with a specific environment.
Subjects: Male Sprague-Dawley rats.
Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., wall color, floor texture) and a smaller, neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline): Rats are allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial preference for one of the conditioning chambers.
-
Conditioning: This phase typically lasts for several days. On "drug" conditioning days, rats receive an injection of cocaine (e.g., 10-20 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30-45 minutes). On "saline" conditioning days, they receive a saline injection and are confined to the opposite chamber. The order of drug and saline conditioning is counterbalanced across animals.
-
Post-Conditioning (Test): After the conditioning phase, rats are placed back in the central chamber with free access to both conditioning chambers in a drug-free state. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the saline-paired chamber indicates a conditioned place preference.
Drug Discrimination
This procedure assesses the subjective effects of a drug by training an animal to make a specific response to receive a reward (e.g., food) after being administered the drug.
Subjects: Male Sprague-Dawley rats, food-restricted to maintain motivation.
Apparatus: Standard two-lever operant conditioning chambers.
Procedure:
-
Training: Rats are trained to press one lever (the "drug" lever) to receive a food pellet after an injection of cocaine (e.g., 10 mg/kg, i.p.) and the other lever (the "saline" lever) after an injection of saline. Training sessions are conducted daily, alternating between cocaine and saline administration.
-
Acquisition Criteria: Training continues until the rats reliably press the correct lever based on the injection they received (e.g., >85% correct responses for several consecutive days).
-
Substitution Tests: Once the discrimination is learned, test sessions are conducted where different doses of the training drug or novel drugs are administered to see if they "substitute" for the training drug (i.e., if the animal presses the "drug" lever). This allows for the determination of the potency and specificity of the drug's subjective effects.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action of cocaine and this compound on the dopamine transporter and the subsequent impact on dopaminergic signaling.
Experimental Workflows
The following diagrams illustrate the procedural flow of the key behavioral assays.
References
A Comparative Analysis of SRI-31142's Attenuation of Nucleus Accumbens Dopamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of SRI-31142's effects on dopamine levels in the nucleus accumbens. This compound is a putative allosteric inhibitor of the dopamine transporter (DAT). Unlike typical DAT inhibitors, this compound has been shown to decrease dopamine in the nucleus accumbens and antagonize the effects of cocaine, suggesting a unique mechanism of action.[1][2][3][4] This document summarizes the available experimental data, compares its performance with other relevant compounds, and provides detailed experimental protocols for the key methodologies used in these assessments.
Quantitative Data Summary
Table 1: Effect on Nucleus Accumbens Dopamine Levels
| Compound | Class | Primary Mechanism | Effect on Nucleus Accumbens Dopamine | Quantitative Data (as % of Baseline) |
| This compound | Putative Allosteric DAT Inhibitor | Unknown; suggested non-DAT mediated in vivo[1] | Decreased | Data not available |
| Cocaine | DAT Inhibitor | Blocks dopamine reuptake | Increased | Significant increase |
| GBR-12935 | Selective DAT Inhibitor | Blocks dopamine reuptake | Increased | ~350-400% increase |
Table 2: Effect on Intracranial Self-Stimulation (ICSS)
| Compound | Effect on ICSS | Implication for Abuse Potential |
| This compound | Decreased responding | Low abuse potential |
| Cocaine | Increased responding | High abuse potential |
| GBR-12935 | Increased responding | High abuse potential |
Table 3: Interaction of this compound with Cocaine
| Pre-treatment | Challenge | Effect on Nucleus Accumbens Dopamine | Effect on ICSS |
| This compound | Cocaine | Blocked cocaine-induced increase | Blocked cocaine-induced increase in responding |
Experimental Protocols
In Vivo Microdialysis for Nucleus Accumbens Dopamine Measurement
This protocol outlines the general procedure for measuring extracellular dopamine levels in the nucleus accumbens of rats, a key technique used to evaluate the effects of this compound and comparator compounds.
Objective: To measure real-time changes in extracellular dopamine concentrations in the nucleus accumbens in response to drug administration.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (with a semi-permeable membrane)
-
Guide cannula
-
Surgical instruments
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Experimental compounds (this compound, cocaine, GBR-12935) dissolved in appropriate vehicles.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Rats are anesthetized and placed in a stereotaxic apparatus.
-
A guide cannula is surgically implanted, targeting the nucleus accumbens. Stereotaxic coordinates are determined based on a rat brain atlas.
-
The cannula is secured to the skull using dental cement.
-
Animals are allowed to recover for a minimum of 5-7 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.
-
The probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
A stabilization period of at least 2 hours is allowed for the tissue to equilibrate.
-
-
Baseline Sample Collection:
-
Following stabilization, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
At least three consecutive baseline samples with stable dopamine concentrations are collected before any drug administration.
-
-
Drug Administration and Sample Collection:
-
The experimental compound (e.g., this compound) or vehicle is administered (e.g., via intraperitoneal injection).
-
Dialysate collection continues at the same intervals to monitor changes in dopamine levels post-administration.
-
For interaction studies, a second compound (e.g., cocaine) can be administered after the first.
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed using HPLC-ED to quantify the concentration of dopamine.
-
Data are typically expressed as a percentage change from the baseline dopamine levels.
-
-
Histological Verification:
-
At the end of the experiment, animals are euthanized, and their brains are sectioned to verify the correct placement of the microdialysis probe.
-
Intracranial Self-Stimulation (ICSS)
This protocol describes the general procedure for ICSS, a behavioral paradigm used to assess the rewarding or aversive properties of drugs.
Objective: To determine if a compound has abuse potential by measuring its effect on the rate of responding for electrical stimulation of brain reward centers.
Materials:
-
Stereotaxic apparatus
-
Anesthesia
-
Bipolar stimulating electrode
-
Operant conditioning chambers equipped with a response lever and a stimulator
-
Experimental compounds (this compound, cocaine, GBR-12935) dissolved in appropriate vehicles.
Procedure:
-
Surgical Implantation of Electrode:
-
Rats are anesthetized and an electrode is stereotaxically implanted into a brain reward region, typically the medial forebrain bundle.
-
The electrode is secured to the skull.
-
Animals are allowed to recover for at least one week.
-
-
Training:
-
Rats are placed in the operant chamber, and lever pressing results in the delivery of a brief train of electrical stimulation.
-
Animals learn to associate the lever press with the rewarding stimulation and will press the lever repeatedly.
-
Training continues until a stable rate of responding is established.
-
-
Baseline Determination:
-
Before drug testing, a baseline response rate is determined for each animal across a range of stimulation frequencies or intensities. This generates a baseline frequency-rate curve.
-
-
Drug Testing:
-
On test days, animals are pre-treated with a specific dose of the experimental compound or vehicle.
-
After a set pre-treatment time, the animal is placed in the operant chamber, and the response rate is measured again across the same range of stimulation parameters.
-
A leftward shift in the frequency-rate curve indicates that the drug enhances the rewarding effect of the stimulation (potential for abuse), while a rightward shift suggests a decrease in the rewarding effect or an aversive effect.
-
Signaling Pathway and Mechanism of Action
This compound is classified as a putative allosteric modulator of the dopamine transporter (DAT). Allosteric modulators bind to a site on the transporter that is different from the primary binding site for dopamine and traditional DAT inhibitors like cocaine. This binding is thought to induce a conformational change in the transporter, altering its function.
However, in vivo studies with this compound have revealed a paradoxical effect: instead of increasing synaptic dopamine by inhibiting reuptake, it decreases dopamine levels in the nucleus accumbens. Furthermore, in vitro functional assays have failed to confirm DAT uptake inhibition by this compound. This has led to the hypothesis that the in vivo effects of this compound may be mediated by a non-DAT mechanism. The precise alternative signaling pathway has not yet been elucidated.
The following diagram illustrates the current understanding of this compound's proposed mechanism in comparison to a standard DAT inhibitor.
References
- 1. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between Cocaine and the Putative Allosteric Dopamine Transporter Ligand this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of SRI-31142: An Essential Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling SRI-31142, a potent allosteric dopamine transporter (DAT) inhibitor, adherence to proper disposal protocols is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, a cautious and informed approach is paramount. This guide provides essential logistical information and a step-by-step operational plan for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Core Principle: Treat as Hazardous Waste
Physicochemical Properties of this compound
The following table summarizes the known physicochemical properties of this compound. This information is crucial for your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₂₉H₂₄N₆ |
| Molar Mass | 456.54 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines a general, safe, and compliant disposal workflow for this compound in the absence of a specific SDS. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to confirm and, if necessary, adapt these procedures to comply with local, state, and federal regulations.
1. Segregation and Labeling:
-
Isolate all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Any materials that have come into contact with the substance (e.g., pipette tips, gloves, flasks, bench paper).
-
-
Use a designated, chemically resistant, and sealable waste container. Ensure the container is compatible with the waste; for instance, do not use metal containers for corrosive materials.[2]
-
Clearly label the container with the words "Hazardous Waste."[1][3][4]
-
The label must also include:
-
The full chemical name: "this compound".
-
The estimated quantity or concentration of the waste.
-
The date when the waste was first added to the container.
-
The associated hazards (e.g., "Toxic," "Handle with Care").
-
2. Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Ensure the SAA is a secure location, away from general traffic.
-
Segregate the this compound waste from other incompatible waste streams to prevent accidental reactions. For example, store acids and bases separately.
-
Keep the waste container closed at all times, except when adding waste.
3. Scheduling Waste Pickup:
-
Once the waste container is full, or if you are discontinuing work with this compound, contact your institution's EHS department to schedule a hazardous waste pickup.
-
Provide the EHS department with all available information on this compound, including the information from the table above and the nature of the waste (solid, liquid, contaminated debris).
-
Follow all specific instructions provided by your EHS professionals, as they are experts in the relevant disposal regulations.
4. Record Keeping:
-
Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal request. This is good laboratory practice and may be required by your institution.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of a chemical compound, such as this compound, for which a Safety Data Sheet is not available.
Caption: Disposal workflow for a chemical without a specific SDS.
References
Essential Safety and Logistical Information for Handling SRI-31142
Disclaimer: This document provides crucial safety and logistical guidance for the handling of SRI-31142. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, novel neurochemical compounds. All personnel must conduct a thorough, compound-specific risk assessment before beginning any experimental work.
This compound is a putative allosteric inhibitor of the dopamine transporter. Due to its neuroactive properties and the lack of comprehensive toxicological data, it must be handled with extreme caution, treating it as a potentially hazardous substance. The following guidelines are designed to minimize exposure and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | A PAPR is highly recommended for procedures with a high risk of aerosolization, such as weighing or preparing stock solutions of the powdered compound. For other tasks, a well-fitted half or full-facepiece respirator with P100/FFP3 particulate filters is essential. A proper fit test is mandatory before use.[1] |
| Hand Protection | Double Gloving (Nitrile Gloves) | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon any sign of contamination or at regular intervals. Check manufacturer-specific breakthrough times for the solvents being used.[1][2] |
| Body Protection | Disposable Coveralls and a Dedicated Lab Coat | Wear disposable coveralls, preferably made of a material like Tyvek, over personal clothing. A dedicated lab coat should also be worn and should be professionally laundered or disposed of as hazardous waste if contaminated.[1] |
| Eye Protection | Chemical Splash Goggles or a Full-Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. For tasks with a higher risk of splashes, a full-face shield should be worn in addition to goggles.[1] |
| Foot Protection | Closed-toe Shoes and Disposable Shoe Covers | Fully enclosed, chemical-resistant footwear is required. Disposable shoe covers should be worn within the designated handling area and removed before exiting to prevent the spread of contamination. |
Experimental Protocols: Safe Handling and Disposal of this compound
A systematic operational plan is critical for the safe handling of this compound. The following procedural steps must be strictly adhered to.
Preparation and Handling
-
Designated Area: All handling of this compound must be conducted in a designated and restricted area, such as a certified chemical fume hood, to prevent inhalation of powders or vapors.
-
Pre-Handling Checks: Before starting any work, ensure that all necessary PPE is available and in good condition. Prepare a chemical spill kit and have it readily accessible.
-
Weighing and Aliquoting:
-
Whenever possible, use a closed system for weighing and transferring the compound.
-
If handling the powdered form, use gentle scooping techniques to minimize dust generation.
-
Use disposable weigh boats for accurate measurement.
-
-
Solution Preparation: When preparing solutions, slowly add the solvent to the compound to avoid splashing. Keep containers covered as much as possible.
Post-Handling and Decontamination
-
Surface Decontamination: Thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent after each use.
-
PPE Removal: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Immediately after removing PPE, wash hands and any potentially exposed skin thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and all associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, weigh boats, and contaminated lab coats, must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste bottle. Do not dispose of this waste down the drain.
-
Empty Containers: Before disposing of the original compound container, it must be thoroughly rinsed. The first rinse must be collected and disposed of as hazardous waste. Subsequent rinses can be disposed of according to institutional guidelines. All labels on the container must be defaced or removed before disposal.
-
Institutional Guidelines: Always follow your institution's and local regulations for the disposal of hazardous chemical waste.
Emergency Spill Response Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for handling a spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
